molecular formula C14H18N4O4S2 B166795 Thiophanate CAS No. 23564-06-9

Thiophanate

Numéro de catalogue: B166795
Numéro CAS: 23564-06-9
Poids moléculaire: 370.5 g/mol
Clé InChI: YFNCATAIYKQPOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thiophanate-methyl is a broad-spectrum, systemic benzimidazole fungicide with significant value in agricultural and plant pathology research . Its primary application lies in studying the control of a wide array of fungal diseases in crops such as fruits, vegetables, and cereals, including scab, powdery mildew, gray mold, and leaf spot . For researchers, its key utility stems from its specific mode of action: it inhibits mitosis and cell division in fungi by disrupting the assembly of beta-tubulin into microtubules, a mechanism classified by the Fungicide Resistance Action Committee (FRAC) as Group 1 . It is noted for its systemic properties, which allow it to be absorbed and translocated within the plant, providing both protective and curative research applications . Once absorbed, it can be metabolized into carbendazim (MBC), which is also a fungitoxic compound, adding another layer to its biochemical activity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Propriétés

IUPAC Name

ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
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InChI

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)
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InChI Key

YFNCATAIYKQPOO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC
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Molecular Formula

C14H18N4O4S2
Record name THIOPHANATE ETHYL
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DSSTOX Substance ID

DTXSID3034531
Record name Thiophanate
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Molecular Weight

370.5 g/mol
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Physical Description

Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name THIOPHANATE ETHYL
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Solubility

Almost insoluble in water; sparingly soluble in most organic solvents
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Color/Form

Colorless plates from acetone, Yellow or yellowish crystalline solid

CAS No.

23564-06-9
Record name THIOPHANATE ETHYL
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Melting Point

194 °C (decomposes)
Record name THIOPHANATE ETHYL
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thiophanate-Methyl on Fungal Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl (B132596) is a systemic fungicide belonging to the benzimidazole (B57391) chemical class, valued for its broad-spectrum preventative and curative activities against a wide range of fungal pathogens.[1] Its primary mechanism of action involves the disruption of fungal cell division. Upon entering the target organism, this compound-methyl is metabolically converted to its active form, carbendazim (B180503) (methyl benzimidazole carbamate, MBC).[2][3] Carbendazim then binds specifically to the β-tubulin protein, a key component of microtubules.[4][5] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.[2][6] The resulting failure of mitosis prevents fungal growth and proliferation, leading to cell death.[1] The emergence of resistance, primarily through point mutations in the β-tubulin gene, poses a significant challenge and is a key area of ongoing research.[7][8]

Core Mechanism of Action

The fungicidal activity of this compound-methyl is not direct but relies on its biotransformation into carbendazim. This conversion occurs within plant tissues and fungal cells.[3][9]

  • Metabolic Activation : this compound-methyl undergoes a cyclization reaction, losing its ethyl thiourea (B124793) side chains to form the more stable and fungitoxic carbendazim molecule.[9]

  • Target Binding : Carbendazim specifically targets and binds to the β-subunit of the tubulin heterodimer in fungal cells.[5]

  • Inhibition of Polymerization : This binding disrupts the assembly of tubulin dimers into microtubules.[5][6] While it effectively prevents the polymerization of new microtubules, it has little to no effect on destabilizing already polymerized microtubules.[5]

  • Mitotic Arrest : The failure to form a functional mitotic spindle apparatus halts the process of nuclear division (mitosis).[2][10] This leads to an arrest in the cell cycle, preventing cell proliferation and hyphal growth.[5]

G TM This compound-Methyl (Pro-fungicide) Metabolism Metabolic Conversion (in fungus/plant) TM->Metabolism Uptake MBC Carbendazim (MBC) (Active Metabolite) Metabolism->MBC Binding Binding Event MBC->Binding BTubulin Fungal β-Tubulin BTubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Arrest Mitotic Spindle Disruption & Mitotic Arrest Inhibition->Arrest Death Fungal Cell Death Arrest->Death

Caption: Metabolic activation of this compound-methyl and its subsequent action on β-tubulin.

Molecular Binding Site and Resistance

The precise binding pocket of carbendazim on β-tubulin has been investigated through molecular modeling and mutational analysis. While early research focused on residues identified through resistance, recent studies suggest a more complex interaction.

  • Proposed Binding Site : Molecular docking studies propose that carbendazim binds to a site on β-tubulin involving hydrogen bonds with residues such as Ser138 and Thr178 .[11][12] This putative binding site is located near the GTP-binding domain, which is crucial for tubulin's polymerization capacity.[11][12]

  • Mechanism of Resistance : Resistance to this compound-methyl and other benzimidazole fungicides is strongly linked to specific point mutations in the β-tubulin gene (TUB2). These mutations result in amino acid substitutions that reduce the binding affinity of carbendazim to the β-tubulin protein.[13] Interestingly, the most common resistance-conferring mutations, such as those at codons 198 and 200, are not located at the proposed direct binding site but are thought to induce a conformational change in the protein that allosterically alters the topology of the binding pocket, thereby preventing effective fungicide binding.[11][12]

G cluster_0 Wild-Type (Sensitive) β-Tubulin cluster_1 Mutant (Resistant) β-Tubulin WT_BindingSite Binding Site (e.g., Ser138, Thr178) WT_Conformation Correct 3D Conformation MBC_binds Carbendazim Binds Effectively WT_BindingSite->MBC_binds WT_Conformation->WT_BindingSite presents Mutation Point Mutation (e.g., E198A) Altered_Conformation Altered 3D Conformation Mutation->Altered_Conformation causes Altered_BindingSite Altered Binding Site Altered_Conformation->Altered_BindingSite allosterically modifies MBC_no_bind Reduced Binding Affinity Altered_BindingSite->MBC_no_bind

Caption: Allosteric effect of resistance mutations on the carbendazim binding site.

Quantitative Data Summary

The development of resistance is quantified by the Effective Concentration (EC₅₀), the concentration of a fungicide that inhibits 50% of mycelial growth. A significant increase in the EC₅₀ value is indicative of resistance.

Table 1: EC₅₀ Values of this compound-Methyl Against Sensitive and Resistant Fungal Isolates

Fungal Species Phenotype EC₅₀ (μg/mL) Associated β-Tubulin Mutation Reference
Colletotrichum cereale Sensitive (Baseline) 0.0 - 0.49 (mean 0.20) Wild-Type [7]
Colletotrichum cereale Resistant 7.75 - 13.07 (mean 9.93) E198A or F200Y [7]
Colletotrichum musae Sensitive 0.003 - 4.84 Wild-Type [14]
Colletotrichum musae Moderately Resistant 10.43 - 48.73 F200Y [14]
Sclerotinia homoeocarpa Sensitive < 10 Wild-Type [8]

| Sclerotinia homoeocarpa | Resistant | > 10 | E198A |[8] |

Table 2: Common Amino Acid Substitutions in β-Tubulin Conferring this compound-Methyl Resistance

Codon Position Original Amino Acid Substituted Amino Acid(s) Fungal Species Example Reference
198 Glutamic Acid (E) Alanine (A), Lysine (K) Colletotrichum cereale, Sclerotinia homoeocarpa [7][8][13]
200 Phenylalanine (F) Tyrosine (Y) Colletotrichum cereale, Fusarium graminearum [5][7]

| 167 | Phenylalanine (F) | Tyrosine (Y) | Fusarium graminearum |[5] |

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation : Purified fungal tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1.0 mM).

  • Compound Incubation : Aliquots of the tubulin solution are added to wells of a 96-well plate containing serial dilutions of the test compound (carbendazim) or a vehicle control (e.g., DMSO). The plate is pre-incubated at a low temperature (e.g., 4°C) to prevent premature polymerization.

  • Initiation of Polymerization : The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition : The absorbance (Optical Density) at 340-350 nm is measured kinetically over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance corresponds to the light scattering caused by microtubule formation.

  • Analysis : The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The inhibition percentage is determined by comparing the results from compound-treated wells to the vehicle control.[5][15]

G A 1. Prepare Reagents (Purified Tubulin, GTP, Polymerization Buffer) C 3. Add Tubulin Solution to plate on ice (4°C) A->C B 2. Dispense Test Compound (Carbendazim) & Control into 96-well plate B->C D 4. Initiate Polymerization (Transfer plate to 37°C) C->D E 5. Measure Absorbance (350nm) Kinetically over time D->E F 6. Analyze Data (Calculate % Inhibition) E->F

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Protocol: Molecular Analysis of β-Tubulin Gene Mutations

This protocol is used to identify the genetic basis of resistance in fungal isolates.

Methodology:

  • Fungal Culture and DNA Extraction : The fungal isolate of interest (both sensitive and potentially resistant) is grown in pure culture on a suitable medium. Mycelia are harvested, and genomic DNA is extracted using a commercial kit or standard protocol (e.g., CTAB method).

  • PCR Amplification : The β-tubulin gene (or a specific fragment known to harbor resistance mutations) is amplified from the genomic DNA using Polymerase Chain Reaction (PCR). Specific primers designed from conserved regions of the fungal β-tubulin gene are used.[14]

  • PCR Product Purification : The resulting PCR amplicon is purified to remove primers, dNTPs, and other reaction components. This is typically done using a spin column-based purification kit.

  • Sanger Sequencing : The purified PCR product is sent for bidirectional Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis : The resulting DNA sequences from sensitive and resistant isolates are aligned with a known wild-type reference sequence using bioinformatics software (e.g., MEGA, Geneious). The alignment is manually inspected to identify any single nucleotide polymorphisms (SNPs) that result in non-synonymous mutations (amino acid changes) at key codons like 198 or 200.[13]

G A 1. Fungal Isolate Culture & Genomic DNA Extraction B 2. PCR Amplification of β-Tubulin Gene Fragment A->B C 3. Purify PCR Product B->C D 4. Sanger Sequencing C->D E 5. Sequence Alignment & Comparison to Wild-Type D->E F 6. Identify Resistance-Conferring Point Mutations (SNPs) E->F

Caption: Workflow for identifying β-tubulin gene mutations associated with resistance.

Conclusion and Implications

The mechanism of action of this compound-methyl is well-characterized, proceeding through its conversion to carbendazim, which inhibits fungal mitosis by binding to β-tubulin. This targeted action makes it a highly effective fungicide. However, its single-site mode of action also makes it prone to the development of resistance through specific point mutations in the target protein. For drug development professionals, understanding the allosteric nature of resistance mutations is critical. Future research could focus on developing fungicides that bind to different sites on the tubulin molecule or that are less susceptible to conformational changes induced by mutations at codons 198 and 200. Furthermore, the detailed protocols provided herein serve as a foundation for screening new compounds and monitoring the evolution of resistance in fungal populations.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Thiophanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of thiophanate, a broad-spectrum benzimidazole (B57391) fungicide. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields. For comparative purposes and due to the extensive availability of data, information on the closely related compound This compound-methyl (B132596) is also included.

Molecular Structure and Identification

This compound and this compound-methyl are members of the thiourea (B124793) class of compounds and are precursors to the active fungicidal agent carbendazim (B180503) (for this compound-methyl) or its ethyl analog. The key structural difference between the two lies in the ester group attached to the carbamate (B1207046) moiety.

This compound is the diethyl ester, while This compound-methyl is the dimethyl ester. This seemingly minor difference influences their physicochemical properties.

Chemical Structure Diagrams

Chemical Structure of this compound and this compound-Methyl cluster_this compound This compound cluster_thiophanate_methyl This compound-Methyl thiophanate_img thiophanate_img thiophanate_methyl_img thiophanate_methyl_img

Caption: 2D chemical structures of this compound and this compound-Methyl.

Identification and Nomenclature
IdentifierThis compoundThis compound-Methyl
IUPAC Name diethyl (1,2-phenylenedicarbamothioyl)dicarbamate[1]dimethyl (1,2-phenylenedicarbamothioyl)dicarbamate[2]
CAS Number 23564-06-9[1][3]23564-05-8[2]
Chemical Formula C₁₄H₁₈N₄O₄S₂[3]C₁₂H₁₄N₄O₄S₂[2]
Molecular Weight 370.45 g/mol [4]342.39 g/mol
Synonyms Ethyl this compound, Cercobin, Topsin[4]This compound-M, Topsin-M, Cercobin-M

Physicochemical Properties

The physicochemical properties of this compound and this compound-methyl are crucial for understanding their environmental fate, bioavailability, and formulation. The following tables summarize key quantitative data.

Physical Properties
PropertyThis compoundThis compound-Methyl
Appearance Colorless crystals or yellow odorless solid[3]Colorless crystals or light brown powder[5]
Melting Point 195 °C (decomposes)[6]172 °C (decomposes)
Boiling Point Data not readily available478.4 °C at 760 mmHg
Vapor Pressure 1.2 x 10⁻⁹ mmHg (estimated)[3]<1.3 x 10⁻⁵ Pa at 25 °C
Solubility
SolventThis compound SolubilityThis compound-Methyl Solubility
Water Almost insoluble[3]<0.1 g/100 mL at 20 °C
Acetone Sparingly soluble[3]5.81 g/100g at 21°C[7]
Methanol (B129727) Sparingly soluble[3]2.92 g/100g at 21°C[7]
Chloroform Sparingly soluble[3]2.62 g/100g at 21°C[7]
Acetonitrile (B52724) Sparingly soluble[3]2.44 g/100g at 21°C[7]
Ethyl Acetate Sparingly soluble[3]1.19 g/100g at 21°C[7]
Cyclohexane Sparingly soluble[3]4.30 g/100g at 21°C[7]
n-Hexane Sparingly soluble[3]Slightly soluble[7]
Stability

This compound and this compound-methyl exhibit similar stability profiles. They are relatively stable in acidic to neutral conditions but are hydrolyzed in alkaline media.[4][5]

  • This compound-methyl: Stable in acidic solutions. At pH 7, there is a slight but measurable formation of methyl benzimidazol-2-ylcarbamate (MBC). It is unstable in alkaline solutions.[7]

Mechanism of Action: A Prodrug Approach

This compound and this compound-methyl are not fungitoxic in themselves but are converted to their active metabolites within the target organism and in the environment. This conversion is a key aspect of their mode of action.

Conversion to Carbendazim and its Analog

Upon entering a plant or fungus, this compound is metabolized to its active form, ethyl benzimidazole-2-ylcarbamate (EBC). Similarly, this compound-methyl is converted to methyl benzimidazole-2-ylcarbamate (carbendazim or MBC).[8] This conversion involves the cyclization of the thiourea side chain.

Conversion of this compound-Methyl to Carbendazim (MBC) Thiophanate_Methyl This compound-Methyl Metabolic_Conversion Metabolic Conversion (in plant or fungus) Thiophanate_Methyl->Metabolic_Conversion Carbendazim Carbendazim (MBC) (Active Fungicide) Metabolic_Conversion->Carbendazim

Caption: Logical workflow of this compound-Methyl's activation.

Inhibition of Microtubule Assembly

The active metabolite, carbendazim (or EBC), exerts its fungicidal effect by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).

Specifically, carbendazim binds to the β-tubulin subunit of the tubulin protein. This binding disrupts the polymerization of tubulin into microtubules. The failure of microtubule formation leads to the arrest of mitosis at the metaphase, ultimately inhibiting fungal growth and proliferation.[9][10]

Signaling Pathway of Carbendazim's Fungicidal Action Carbendazim Carbendazim (MBC) Beta_Tubulin β-Tubulin Subunit Carbendazim->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization Microtubule_Assembly Microtubule Assembly Tubulin_Polymerization->Microtubule_Assembly Mitosis Mitosis Microtubule_Assembly->Mitosis Fungal_Growth Fungal Growth and Proliferation Mitosis->Fungal_Growth Inhibition->Tubulin_Polymerization Inhibits

Caption: Carbendazim's inhibitory effect on fungal cell division.

Experimental Protocols

The analysis of this compound and its metabolites is crucial for residue monitoring, quality control, and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

General Experimental Workflow for Residue Analysis

General Workflow for this compound Residue Analysis Sample_Collection Sample Collection (e.g., crop, soil, water) Extraction Extraction (e.g., with methanol or acetonitrile) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A typical experimental workflow for analyzing this compound residues.

Example HPLC Method for this compound-Methyl Analysis

This protocol is a generalized example based on common practices for the analysis of this compound-methyl.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid such as phosphoric acid to control pH, is a typical mobile phase.[11] The composition can be isocratic or a gradient.

  • Detection: UV detection is typically performed at a wavelength around 266 nm, which is the absorption maximum for this compound-methyl.[1]

  • Sample Preparation:

    • Homogenize the sample (e.g., plant material, soil).

    • Extract the analytes with a suitable organic solvent like methanol or acetonitrile.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • The supernatant may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • The final extract is then filtered and injected into the HPLC system.

Example LC-MS/MS Method for this compound and Metabolites

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level residue analysis.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Transitions: Specific precursor-to-product ion transitions are monitored for each analyte (this compound, this compound-methyl, carbendazim, etc.) to ensure accurate identification and quantification.

  • Sample Preparation: Similar to the HPLC method, but may require more rigorous cleanup to minimize matrix effects in the MS source.

Synthesis

The synthesis of this compound-methyl typically involves a multi-step process. A general synthetic route is as follows:

  • Formation of an isothiocyanate: This is often achieved by reacting a corresponding amine with thiophosgene (B130339) or a related reagent.

  • Reaction with o-phenylenediamine (B120857): The isothiocyanate is then reacted with o-phenylenediamine to form the core benzimidazole precursor structure.

  • Carbamoylation: The final step involves the addition of the methylcarbamate or ethylcarbamate groups.

A common industrial synthesis of this compound-methyl starts with the reaction of dimethyl dithiocarbamate (B8719985) with ortho-phenylenediamine to produce methyl this compound. This intermediate is then further reacted with a methylating agent like methyl isocyanate to yield the final product.[10]

References

The Conversion of Thiophanate-Methyl to Carbendazim (MBC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical conversion of the fungicide thiophanate-methyl (B132596) into its more persistent and primary active metabolite, carbendazim (B180503) (methyl-2-benzimidazole carbamate (B1207046) or MBC). This transformation is a critical aspect of its mode of action and environmental fate. This compound-methyl itself is a member of the thiourea (B124793) class of fungicides, but its fungicidal activity is primarily attributed to the formation of carbendazim, a benzimidazole (B57391) fungicide.[1][2][3] This document outlines the conversion pathway, presents quantitative data on its kinetics, details experimental protocols for its study, and provides visual representations of the underlying processes.

The Core Conversion Pathway

This compound-methyl undergoes a cyclization reaction to form carbendazim.[4] This intramolecular condensation is the primary transformation pathway observed in various matrices, including soil, water, and plant tissues.[1][5][6][7] The conversion can be influenced by several environmental factors, including pH, temperature, sunlight, and microbial activity.[2][8] For instance, the degradation of this compound-methyl in soil is significantly faster at a neutral pH compared to an acidic pH.[2] In analytical procedures, this conversion can be intentionally induced, often by refluxing under acidic or neutral conditions or through catalysis with substances like potassium carbonate, to determine the total residue as carbendazim.[6][8][9][10]

The proposed metabolic pathway in plants and soil involves the initial conversion of this compound-methyl to carbendazim.[4][6] Carbendazim is then further metabolized, for example, through hydroxylation to 5-hydroxy carbendazim (5-HBC).[1][4]

Thiophanate_to_Carbendazim_Pathway cluster_factors Influencing Factors This compound This compound-Methyl Carbendazim Carbendazim (MBC) (Primary Active Metabolite) This compound->Carbendazim Intramolecular Cyclization Metabolites Further Metabolites (e.g., 5-OH-MBC, 2-AB) Carbendazim->Metabolites Metabolism (e.g., Hydroxylation) pH pH pH->this compound Sunlight Sunlight Sunlight->this compound Microbes Microbial Activity Microbes->this compound Temperature Temperature Temperature->this compound

Conversion pathway of this compound-methyl to carbendazim and its subsequent metabolism.

Quantitative Data Summary

The rate of conversion of this compound-methyl to carbendazim varies significantly depending on the environmental matrix and conditions. The following tables summarize key quantitative data gathered from various studies.

Table 1: Half-life of this compound-Methyl in Different Environmental Matrices

MatrixConditionHalf-lifeReference
SoilAerobic< 1 day[5]
WaterAerobic2 days[5]
Water-Sediment SystemAerobic15-20 days[5]
Soil (Sandy Loam & Silty Loam)Dark, 23°C & 33°CDisappeared completely within 7 days[6]
Water (pH 5 buffer)Sunlight2.17 days[6]
Water (pH 7, aerobic)20°C, dark~15 days (0.1 mg/l), ~25 days (1.0 mg/l)[6]
Soil (inoculated with Enterobacter sp.)-6.3 days[11][12]
Soil (inoculated with Bacillus sp.)-5.1 days[11][12]
Hydrolysis (pH 5)25°C867 days[4]
Hydrolysis (pH 7)25°C36 days[4]
Hydrolysis (pH 9)25°C0.7 days[4]

Table 2: Recovery and Quantification Data from Analytical Methods

Analytical MethodMatrixAnalyteFortification LevelMean Recovery (%)RSD (%)Reference
SFE-GC/MS & HPLC/DADFruits and VegetablesThis compound-methylLow79-853-10[9]
SFE-GC/MS & HPLC/DADFruits and VegetablesCarbendazimLow90-933-10[9]
QuEChERS-HPLCCucumberThis compound-methyl (as Carbendazim)-92-106< 3.8[8]
LC-MS/MS10 Agricultural ProductsThis compound-methyl (as EBC/MBC)MRLs75.8-100.01.5-9.2[10]
Microwave-Assisted Extraction-HPLCCabbage and TomatoesCarbendazim-69-75-[13]
QuEChERS-HPLC-VWDApple Tree BarkThis compound-methyl0.01-50 mg/L86.1-101.4-[14]
QuEChERS-HPLC-VWDApple Tree BarkCarbendazim0.01-50 mg/L86.1-101.4-[14]
LC-MS/MSDrinking, Ground, Surface WaterThis compound-methyl & Carbendazim0.05 µg/L & 0.50 µg/L--[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound-methyl and carbendazim. Below are summaries of common experimental protocols.

Protocol 1: Forced Conversion and Analysis by LC-MS/MS

This protocol is adapted for the determination of total residues of this compound, this compound-methyl, and benomyl (B1667996) as carbendazim (or its ethyl analog).

1. Extraction:

  • Homogenize 10 g of the agricultural product sample.

  • Add sodium L-ascorbate.

  • Extract the compounds with methanol. During this step, benomyl is hydrolyzed to carbendazim.[10]

2. Conversion (Cyclization):

  • The extract containing this compound and this compound-methyl is subjected to a cyclization reaction.

  • Reflux the extract at 120°C for 30 minutes with copper acetate (B1210297) in 50% acetic acid. This converts this compound to ethyl 2-benzimidazole carbamate (EBC) and this compound-methyl to carbendazim (MBC).[10]

3. Clean-up:

  • Perform a liquid-liquid extraction with n-hexane to remove nonpolar interferences.

  • Extract the aqueous phase with ethyl acetate to isolate the MBC and EBC.[10]

4. Analysis:

  • Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantify MBC and EBC using calibration curves prepared from commercial standards. The quantification limit is typically around 0.01 mg/kg.[10]

Experimental_Workflow_LCMSMS cluster_extraction Extraction cluster_conversion Forced Conversion cluster_cleanup Clean-up cluster_analysis Analysis start Homogenized Sample extract Extract with Methanol (+ Sodium L-Ascorbate) start->extract reflux Reflux at 120°C for 30 min (Copper Acetate in Acetic Acid) extract->reflux hexane_wash n-Hexane Wash reflux->hexane_wash ethyl_acetate Ethyl Acetate Extraction hexane_wash->ethyl_acetate lcmsms LC-MS/MS Analysis ethyl_acetate->lcmsms

References

The Fungicidal Spectrum of Thiophanate Against Ascomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group.[1] First introduced in the 1970s, it has been widely utilized in agriculture to manage a variety of fungal diseases across numerous crops.[1][2] Its efficacy stems from its conversion within the plant to the more potent fungitoxic compound, carbendazim (B180503) (methyl benzimidazole carbamate (B1207046) or MBC).[3][4] This guide provides an in-depth technical overview of the fungicidal spectrum of this compound, with a specific focus on its activity against fungi belonging to the phylum Ascomycota. We will delve into its mechanism of action, present quantitative efficacy data, detail relevant experimental protocols, and visualize key pathways and workflows.

Mechanism of Action: Disruption of Fungal Cell Division

The fungicidal activity of this compound is indirect. Following application, it is absorbed by the plant and metabolized into carbendazim.[3][4] Carbendazim is the primary active compound that exerts its effect by targeting β-tubulin, a protein subunit of microtubules.[2][5]

Carbendazim binds to β-tubulin, thereby inhibiting the assembly of microtubules.[2][5] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule polymerization, carbendazim effectively arrests mitosis in fungal cells, preventing their growth and proliferation.[3][4] This mode of action provides both protective and curative activity against fungal pathogens.[1]

Fungicidal Spectrum Against Ascomycetes

This compound-methyl exhibits a broad spectrum of activity against a wide range of Ascomycete fungi, which are responsible for many economically important plant diseases.[3][6] Its systemic nature allows it to be translocated within the plant's xylem, providing protection to new growth as well.[1]

Table 1: In Vitro Efficacy of this compound-Methyl and Carbendazim Against Select Ascomycetes

Fungal SpeciesCommon DiseaseActive CompoundEC50 (µg/mL)MIC (µg/mL)Reference(s)
Sclerotinia sclerotiorumWhite MoldThis compound-methyl0.38 - 2.23 (sensitive isolates), >100 (resistant isolate)-[7][8]
Botrytis cinereaGray MoldThis compound-methyl< 1 (sensitive), 1 - 10 (low resistance), 10 - 50 (weak resistance), > 100 (high resistance)-[2][9]
Fusarium graminearumFusarium Head BlightCarbendazim0.08 - 0.98 (sensitive), 2.73 - 13.28 (moderately resistant), 21.12 (highly resistant)>1.4 (resistant)[10][11]
Fusarium solaniRhizome RotCarbendazim--[12]
Alternaria solaniEarly BlightCarbendazimIC50: 315.5 - 494.2-[13]
Colletotrichum gloeosporioidesAnthracnoseCarbendazim0.09 - 75.39>10 - <100 (moderately resistant), >1000 (highly resistant)[14]
Magnaporthe oryzaeRice BlastCarbendazim0.31 - 0.38>1.0[15]

Table 2: Field Efficacy of this compound-Methyl Against Ascomycete-Related Diseases

CropDiseasePathogenEfficacyApplication DetailsReference(s)
AppleApple ScabVenturia inaequalisModerate to good controlApplied at 21-day intervals[1][7][9]
ApplePowdery MildewPodosphaera leucotrichaGood controlApplied at 10-day intervals[9]
GrapesPowdery MildewErysiphe necatorModerate to good control-[4]
SoybeanSclerotinia Stem RotSclerotinia sclerotiorumSignificant reduction in plant mortality and seedborne inoculumApplied at early reproductive stages (R1/R2)[15]

Resistance to this compound-Methyl

The extensive use of this compound-methyl and other benzimidazole fungicides has led to the development of resistance in many fungal populations. The primary mechanism of resistance is a point mutation in the β-tubulin gene.[5] The most common mutation is a change from glutamic acid (E) to alanine (B10760859) (A) at position 198 (E198A).[3][9][16] This single amino acid substitution alters the configuration of the β-tubulin protein, which is thought to reduce its binding affinity for carbendazim.[3][17] Molecular docking studies suggest that while E198 is not the direct binding site, the E198A mutation causes a conformational change in the protein that hinders the interaction with carbendazim.[3][18]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the inhibitory effect of a fungicide on the mycelial growth of a fungus.

Materials:

  • Pure culture of the target Ascomycete fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound-methyl or carbendazim of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and allow it to cool to 45-50°C.

    • Prepare a stock solution of the fungicide in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

    • Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Mix thoroughly by swirling.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

    • Prepare control plates with PDA and the solvent only.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, cut a mycelial disc using a sterile cork borer.

    • Aseptically place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter in mm) of the fungus in two perpendicular directions daily or at the end of the incubation period when the control plate is fully covered with mycelium.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = ((C - T) / C) * 100

      • Where:

        • C = Average colony diameter in the control plates

        • T = Average colony diameter in the treated plates

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

In Vivo Fungicide Efficacy Evaluation: Greenhouse Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound-methyl in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants

  • Isolate of the target Ascomycete pathogen

  • This compound-methyl formulation

  • Spraying equipment (e.g., handheld sprayer)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Pots and appropriate growing medium

Procedure:

  • Plant Preparation:

    • Grow susceptible host plants from seed or cuttings in pots until they reach a suitable growth stage for infection.

    • Ensure plants are healthy and uniform.

  • Fungicide Application:

    • Prepare the this compound-methyl spray solution at the desired concentrations according to the product label.

    • Randomly assign plants to different treatment groups, including an untreated control.

    • Apply the fungicide solution to the foliage until runoff, ensuring thorough coverage.

    • Allow the fungicide to dry on the plant surfaces before inoculation.

  • Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration.

    • Inoculate the plants by spraying the spore suspension onto the foliage.

    • To facilitate infection, maintain high humidity (e.g., by covering plants with plastic bags or using a misting system) for a period appropriate for the pathogen (typically 24-48 hours).

  • Incubation and Disease Development:

    • Maintain the plants in the greenhouse under conditions conducive to disease development (optimal temperature, humidity, and light for the specific host-pathogen system).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by:

      • Visually rating the percentage of leaf area affected by the disease.

      • Counting the number of lesions per leaf or plant.

      • Using a disease severity scale (e.g., 0-5, where 0 = no disease and 5 = severe disease).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the fungicide treatments and the untreated control.

    • Calculate the percentage of disease control for each treatment compared to the control.

Visualizations

Signaling Pathway of this compound-Methyl

Thiophanate_Pathway cluster_inhibition Inhibitory Action This compound This compound-Methyl Carbendazim Carbendazim (MBC) (Active Metabolite) This compound->Carbendazim Metabolism in Plant BetaTubulin β-Tubulin Subunit Carbendazim->BetaTubulin Microtubule Microtubule Assembly Carbendazim->Microtubule Inhibits Mitosis Mitosis Microtubule->Mitosis Required for FungalGrowth Fungal Growth & Proliferation Mitosis->FungalGrowth Leads to

Caption: Mechanism of action of this compound-methyl.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

InVitro_Workflow start Start prep_media Prepare PDA Medium + Fungicide Concentrations start->prep_media inoculate Inoculate Plates with Fungal Mycelial Disc prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end End calculate->end

Caption: Workflow for the poisoned food technique.

Logical Relationship of this compound Resistance

Resistance_Mechanism WT_Tubulin Wild-Type β-Tubulin (E at position 198) Binding Effective Binding WT_Tubulin->Binding Mutation Point Mutation (E198A) WT_Tubulin->Mutation Selection Pressure Carbendazim Carbendazim Carbendazim->Binding Reduced_Binding Reduced Binding Affinity Carbendazim->Reduced_Binding Inhibition Inhibition of Microtubule Assembly Binding->Inhibition Susceptibility Fungus is Susceptible Inhibition->Susceptibility Mutant_Tubulin Mutant β-Tubulin (A at position 198) Mutation->Mutant_Tubulin Mutant_Tubulin->Reduced_Binding No_Inhibition No Inhibition of Microtubule Assembly Reduced_Binding->No_Inhibition Resistance Fungus is Resistant No_Inhibition->Resistance

Caption: Development of resistance to this compound-methyl.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungicide thiophanate, with a primary focus on its methyl derivative, This compound-methyl (B132596). It covers the historical discovery, detailed synthesis protocols, physicochemical properties, and mechanism of action of these important agricultural compounds. Furthermore, this guide explores related thiourea-based fungicides and the principal active metabolite, carbendazim (B180503). Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for synthesis and biological evaluation are provided, alongside visual representations of key pathways and workflows to facilitate understanding.

Introduction and Historical Context

This compound-methyl, a member of the benzimidazole (B57391) precursor fungicide group, was first introduced in Japan in 1971.[1] Its development marked a significant advancement in systemic fungicide technology, offering both protective and curative action against a broad spectrum of fungal pathogens.[2][3] The this compound family of fungicides, which also includes the ethyl ester, this compound, was developed to combat a wide range of diseases in crops, fruits, and ornamental plants.[1][3] These compounds are precursors to the highly active fungicide, carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary agent of fungitoxicity.[4]

Physicochemical Properties

The physical and chemical characteristics of this compound and this compound-methyl are crucial for their formulation, application, and environmental fate. A summary of these properties is presented in Table 1.

PropertyThis compound-methylThis compound
CAS Number 23564-05-8[5]23564-06-9
Molecular Formula C₁₂H₁₄N₄O₄S₂[5]C₁₄H₁₈N₄O₄S₂
Molecular Weight 342.4 g/mol [5]370.5 g/mol
Appearance Colorless crystals or light brown powder[5]Colorless crystals
Melting Point 172 °C (decomposes)[5]191.7 °C
Vapor Pressure <1.3 x 10⁻⁵ Pa (25 °C)[5]-
Solubility in Water 24.6 mg/L at 25°CSlightly soluble
Solubility in Organic Solvents (g/kg at 23-25°C) Acetone (B3395972): 58.1, Methanol: 29.2, Chloroform: 2.62% (w/w) at 21°C[5][6]Soluble in acetone, methanol, chloroform
Stability Stable in acidic solutions, unstable in alkaline solutions.[5][6]Hydrolyzed by alkaline media.

Synthesis of this compound-Methyl

The commercial synthesis of this compound-methyl is a multi-step process. The general workflow involves the reaction of o-phenylenediamine (B120857) with a thioureido-containing precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation methyl_chloroformate Methyl Chloroformate intermediate_formation Formation of Isothiocyanomethyl Formate (B1220265) methyl_chloroformate->intermediate_formation sodium_thiocyanate Sodium Thiocyanate (B1210189) sodium_thiocyanate->intermediate_formation intermediate_formation->condensation thiophanate_methyl This compound-Methyl condensation->thiophanate_methyl

General Synthesis Workflow for this compound-Methyl.
Detailed Experimental Protocol for Laboratory-Scale Synthesis

This protocol is a representative method adapted from various patented synthesis procedures.

Objective: To synthesize this compound-methyl from o-phenylenediamine and methyl chloroformate.

Materials:

  • o-Phenylenediamine

  • Methyl chloroformate

  • Sodium thiocyanate

  • Acetone (or another suitable water-soluble solvent)

  • Catalyst (e.g., N,N-dimethylaniline or triethylamine)

  • Reaction flask with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Isothiocyanomethyl Formate Intermediate:

    • In a 500 mL reaction flask, add sodium thiocyanate (e.g., 26.3 g, 0.318 mol) and acetone (e.g., 159 mL).

    • Add a catalytic amount of N,N-dimethylaniline (e.g., 1.5 g).

    • Begin stirring and heat the mixture to approximately 35°C.

    • Slowly add methyl chloroformate (e.g., 30.7 g, 0.318 mol) dropwise into the reaction flask over a period of 30 minutes.

    • After the addition is complete, maintain the temperature and continue stirring for an additional 10-20 minutes to ensure the formation of the isothiocyanomethyl formate intermediate.

  • Condensation with o-Phenylenediamine:

    • Slowly add o-phenylenediamine (e.g., 17.7 g, 0.15 mol) to the reaction mixture. This reaction is exothermic, and the temperature should be carefully controlled to maintain a gentle reflux.

    • The addition should take approximately 1 hour.

    • After the addition is complete, continue the reaction for another 30 minutes.

  • Isolation and Purification:

    • Cool the reaction mixture to below 15°C to precipitate the product.

    • Filter the solid product and wash it with water.

    • Dry the obtained solid in an oven to yield this compound-methyl. The expected yield is typically high, around 97.5%, with a purity of approximately 98.6%.

Mechanism of Action

The fungicidal activity of this compound-methyl is not inherent to the molecule itself. In the plant and its environment, this compound-methyl is converted to carbendazim (MBC), which is the actual fungitoxic agent.[4] Carbendazim belongs to the benzimidazole class of fungicides and acts by disrupting the assembly of β-tubulin, a crucial component of microtubules in fungal cells.[7] This interference with microtubule formation inhibits mitosis and cell division, ultimately leading to fungal cell death.

Mode_of_Action Thiophanate_Methyl This compound-Methyl (Applied to Plant) Conversion Conversion in plant/ environment Thiophanate_Methyl->Conversion Carbendazim Carbendazim (MBC) (Active Fungicide) Conversion->Carbendazim Beta_Tubulin Fungal β-Tubulin Carbendazim->Beta_Tubulin Binds to Inhibition Inhibition Carbendazim->Inhibition Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Mitosis Mitosis & Cell Division Microtubule_Assembly->Mitosis Fungal_Growth Fungal Growth Mitosis->Fungal_Growth Inhibition->Microtubule_Assembly

Signaling Pathway of this compound-Methyl's Fungicidal Action.

Related Compounds

The primary related compound to this compound and this compound-methyl is their active metabolite, carbendazim (MBC) . Other structurally and functionally related compounds belong to the broader classes of benzimidazoles and thioureas.

Table 2: Properties of Related Fungicides

CompoundStructureMode of ActionKey Characteristics
Carbendazim (MBC) BenzimidazoleInhibits β-tubulin assemblyThe primary active metabolite of thiophanates. Broad-spectrum systemic fungicide.
Benomyl Benzimidazole precursorConverts to carbendazimOne of the first systemic fungicides, also acts through carbendazim.
Thiabendazole BenzimidazoleInhibits β-tubulin assemblyUsed as a fungicide and parasiticide.
Other Thiourea (B124793) Derivatives General Thiourea StructureVaries; some inhibit enzymes like laccaseA diverse class of compounds with a range of biological activities being explored for new fungicides.

Biological Activity and Toxicity

The biological activity of this compound-methyl is broad-spectrum, controlling a wide range of fungal pathogens. The toxicity of this compound-methyl to mammals is generally low.

Table 3: Biological Activity and Acute Toxicity of this compound-Methyl

ParameterValueSpeciesReference
Oral LD₅₀ >5000 mg/kgRat[8]
Dermal LD₅₀ >10000 mg/kgMouse
Inhalation LC₅₀ 1.7 mg/L (4h)Rat
EC₅₀ vs. Botrytis cinerea 0.70 mg/L (for a related thiourea derivative)-[9][10]
EC₅₀ vs. Sclerotinia sclerotiorum 0.38 - 2.23 µg/mL (for sensitive isolates)-

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound-methyl against a target fungal species.

Objective: To determine the in vitro efficacy of this compound-methyl against a specific fungal pathogen.

Materials:

  • Pure this compound-methyl

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Fungal isolate to be tested

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to obtain a fresh culture.

    • Prepare a spore suspension or yeast cell suspension in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound-methyl in DMSO.

    • Perform serial twofold dilutions of the stock solution in the microtiter plate using RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., 0.03 to 16 µg/mL).

    • Each well should contain 100 µL of the diluted antifungal solution.

    • Include a growth control well (medium only) and a sterility control well (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound-methyl that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Antifungal Prepare Serial Dilutions of this compound-Methyl Antifungal->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Workflow for In Vitro Antifungal Susceptibility Testing.

Environmental Fate and Degradation

This compound-methyl is relatively non-persistent in the environment. It undergoes degradation in soil and water, primarily through microbial action, to form carbendazim (MBC).[4][6] Carbendazim is more persistent than the parent compound. Further degradation of carbendazim can occur, leading to the formation of 2-aminobenzimidazole (B67599) (2-AB) and subsequent ring cleavage.[4]

Degradation_Pathway Thiophanate_Methyl This compound-Methyl Carbendazim Carbendazim (MBC) Thiophanate_Methyl->Carbendazim Hydrolysis & Ring Closure Aminobenzimidazole 2-Aminobenzimidazole (2-AB) Carbendazim->Aminobenzimidazole Microbial Degradation Ring_Cleavage Ring Cleavage Products Aminobenzimidazole->Ring_Cleavage Further Degradation

Environmental Degradation Pathway of this compound-Methyl.

Conclusion

This compound and its methyl derivative have been instrumental in crop protection for several decades. Their efficacy stems from their systemic nature and their conversion to the potent fungitoxicant, carbendazim. Understanding the synthesis, mechanism of action, and biological properties of these compounds is essential for their continued effective and safe use, as well as for the development of new and improved fungicides. This guide has provided a detailed technical overview to support researchers and professionals in the field of drug and pesticide development.

References

An In-depth Technical Guide to the Degradation Products of Thiophanate-Methyl in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the fungicide thiophanate-methyl (B132596) in terrestrial and aquatic environments. It details the primary and secondary degradation products, summarizes quantitative data on degradation rates, outlines experimental protocols for analysis, and provides visual representations of degradation pathways and analytical workflows.

Executive Summary

This compound-methyl, a broad-spectrum systemic fungicide, undergoes significant transformation in both soil and water. The primary and most significant degradation product is carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate, MBC), which is itself a potent fungicide.[1][2][3] The conversion of this compound-methyl to carbendazim is a critical aspect of its environmental fate, as the persistence and biological activity of carbendazim often exceed that of the parent compound. Further degradation of carbendazim leads to the formation of minor metabolites such as 2-aminobenzimidazole (B67599) (2-AB). In aqueous environments, photodegradation can also lead to the formation of other minor products, including a quinoxaline (B1680401) derivative. Understanding these degradation pathways and the factors influencing their rates is essential for accurate environmental risk assessment and management.

Degradation Pathways

This compound-methyl degradation proceeds through several key pathways, primarily hydrolysis, microbial degradation, and photodegradation.

In Soil: The predominant pathway for this compound-methyl degradation in soil is its conversion to carbendazim (MBC).[1][2] This process is largely mediated by soil microorganisms.[2][4] Carbendazim is more persistent in the soil than this compound-methyl.[1][2] Further microbial degradation of carbendazim can occur, leading to the formation of 2-aminobenzimidazole (2-AB).[4] Other minor metabolites that have been identified in soil include dimethyl-4,4'-o-phenylenebis(allophanate).[1]

In Water: In aqueous environments, this compound-methyl degradation is influenced by pH and sunlight. Hydrolysis to carbendazim is a key abiotic degradation process, with the rate being highly dependent on pH.[5] Photodegradation, or the breakdown of the molecule by light, also plays a significant role in water. Under simulated solar light, this compound-methyl can degrade into carbendazim and other photoproducts, including a notable quinoxaline derivative which can act as a sensitizer, accelerating further degradation.

Signaling Pathway and Logical Relationship Diagrams

This compound-Methyl Degradation in Soil TM This compound-Methyl MBC Carbendazim (MBC) TM->MBC Hydrolysis & Microbial Action DPA Dimethyl-4,4'-o-phenylenebis(allophanate) TM->DPA Minor Pathway AB 2-Aminobenzimidazole (2-AB) MBC->AB Microbial Degradation Microbial_Degradation Microbial Action

Figure 1: Degradation pathway of this compound-methyl in soil.

This compound-Methyl Degradation in Water TM This compound-Methyl MBC Carbendazim (MBC) TM->MBC Hydrolysis & Photodegradation Quinoxaline Quinoxaline Derivative TM->Quinoxaline Photodegradation Photodegradation Sunlight Hydrolysis Hydrolysis (pH dependent)

Figure 2: Degradation pathway of this compound-methyl in water.

Quantitative Data on Degradation

The rate of this compound-methyl degradation is influenced by various environmental factors, including soil type, temperature, pH, and microbial activity.

Degradation in Soil

This compound-methyl degrades relatively quickly in soil, with the primary product being carbendazim. The persistence of carbendazim is generally longer than that of the parent compound.

ParameterSoil TypeTemperature (°C)ValueReference
Time for complete degradation of this compound-Methyl to MBCSandy Loam23 - 33Within 7 days[1][2]
Time for complete degradation of this compound-Methyl to MBCSilty Loam23 - 33Within 7 days[1][2]
DT50 of this compound-Methyl (inoculated with Enterobacter sp. TDS-1)Sandy SoilNot Specified6.3 days[4]
DT50 of this compound-Methyl (inoculated with Bacillus sp. TDS-2)Sandy SoilNot Specified5.1 days[4]

Table 1: Degradation of this compound-Methyl in Soil.

Degradation in Water

In water, the degradation of this compound-methyl is significantly affected by pH and sunlight.

ParameterConditionValueReference
Half-life (Hydrolysis)pH 5867 days[5]
Half-life (Hydrolysis)pH 736 days[5]
Half-life (Hydrolysis)pH 90.7 days[5]
Half-lifeAerobic river sediment15-20 days[6]

Table 2: Degradation of this compound-Methyl in Water.

Experimental Protocols

The analysis of this compound-methyl and its degradation products in soil and water typically involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation from Soil

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a speed of ≥3000 relative centrifugal force (rcf) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

    • The resulting supernatant is ready for instrumental analysis.

Solid-Phase Extraction (SPE)

  • Extraction:

    • Extract a known weight of soil with a suitable solvent (e.g., acidified methanol (B129727) or acetonitrile) using sonication or shaking.

    • Centrifuge and collect the supernatant.

  • Cleanup:

    • Condition an SPE cartridge (e.g., C18 or polymeric sorbent) with the appropriate solvents.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent.

    • The eluate is then concentrated and reconstituted in a suitable solvent for analysis.

Sample Preparation from Water

Solid-Phase Extraction (SPE)

  • Extraction:

    • Acidify the water sample (e.g., with formic acid).

    • Pass a known volume of the water sample through a conditioned SPE cartridge (e.g., C18 or Oasis HLB).

    • The analytes are retained on the sorbent.

  • Elution:

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a small volume of an organic solvent (e.g., methanol or acetonitrile).

    • The eluate can be directly injected or further concentrated before analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound-methyl and its degradation products.

  • HPLC with UV Detection:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a pH modifier like formic acid or ammonium (B1175870) acetate).

    • Detection: UV detector set at a wavelength suitable for the analytes (e.g., around 270-280 nm for carbendazim).

  • LC-MS/MS:

    • Provides higher sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

Experimental Workflow Diagram

Experimental Workflow for this compound-Methyl Analysis cluster_soil Soil Sample cluster_water Water Sample Soil_Sample Homogenized Soil Sample QuEChERS QuEChERS Extraction & Cleanup Soil_Sample->QuEChERS SPE_Soil Solid-Phase Extraction (SPE) Soil_Sample->SPE_Soil Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) QuEChERS->Instrumental_Analysis SPE_Soil->Instrumental_Analysis Water_Sample Water Sample SPE_Water Solid-Phase Extraction (SPE) Water_Sample->SPE_Water SPE_Water->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing

Figure 3: General experimental workflow for the analysis of this compound-methyl and its degradation products in soil and water samples.

Conclusion

The degradation of this compound-methyl in the environment is a complex process resulting in the formation of several products, with carbendazim being the most significant in terms of persistence and biological activity. The rate of degradation is highly dependent on environmental conditions. Accurate monitoring of this compound-methyl and its metabolites requires robust analytical methods, including effective sample preparation and sensitive instrumental techniques. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the study of pesticide fate and its environmental implications.

References

The Mitotic Spindle as a Target: An In-depth Technical Guide to the Mode of Action of Thiophanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms by which thiophanate, and its active metabolite carbendazim (B180503), function as mitosis inhibitors. The focus is on the interaction with tubulin, the disruption of microtubule dynamics, and the subsequent activation of the spindle assembly checkpoint, leading to cell cycle arrest.

Executive Summary

This compound is a broad-spectrum systemic fungicide that, upon entering a plant or the environment, is converted to its active form, carbendazim (methyl benzimidazole (B57391) carbamate (B1207046) - MBC).[1][2][3][4][5] Carbendazim is the primary agent responsible for the fungicidal activity, which it achieves by potently inhibiting mitosis.[1][2][6] The core mechanism involves the binding of carbendazim to β-tubulin, a key component of microtubules.[7][8][9] This interaction disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2][7][8][9][10] The compromised spindle integrity activates the spindle assembly checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase and ultimately inhibiting fungal proliferation.[11][12][13][14][15]

From Pro-drug to Active Mitosis Inhibitor: The Conversion of this compound

This compound itself is a pro-fungicide, meaning it is biologically inactive until it undergoes chemical transformation.[5] In the plant or the surrounding environment, this compound is metabolized into carbendazim, the active fungicidal compound.[1][2][6][3][4][5] This conversion is a critical step for its mode of action.

G This compound This compound (Pro-fungicide) Metabolism Metabolic Conversion (in plant/environment) This compound->Metabolism Carbendazim Carbendazim (MBC) (Active Mitosis Inhibitor) Metabolism->Carbendazim

Figure 1: Conversion of this compound to Carbendazim.

The Molecular Target: Interaction with β-Tubulin and Disruption of Microtubule Dynamics

The primary molecular target of carbendazim is β-tubulin.[7][8][9] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton, playing a crucial role in forming the mitotic spindle required for chromosome segregation during mitosis.

Carbendazim binds to β-tubulin, thereby inhibiting its polymerization into microtubules.[1][2][10] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle.[1][2][7][8][9][10]

G cluster_0 Tubulin Subunits Carbendazim Carbendazim betaTubulin β-Tubulin Carbendazim->betaTubulin Binds to Heterodimer αβ-Tubulin Heterodimer betaTubulin->Heterodimer Disrupted_Assembly Disrupted Microtubule Assembly betaTubulin->Disrupted_Assembly Inhibits polymerization alphaTubulin α-Tubulin alphaTubulin->Heterodimer Microtubule Microtubule (Polymerized) Heterodimer->Microtubule Polymerization Microtubule->Disrupted_Assembly

Figure 2: Carbendazim's interaction with β-tubulin disrupts microtubule assembly.
Quantitative Data on Carbendazim's Interaction with Tubulin and Cellular Effects

The following tables summarize key quantitative data regarding the effects of carbendazim on tubulin and cell proliferation.

Table 1: Binding Affinity and Inhibitory Concentrations of Carbendazim

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 42.8 ± 4.0 μMMammalian (Bovine Brain) Tubulin[1][8][14]
IC50 (Cell Proliferation) 10 μMMCF7 Human Breast Cancer Cells[1][7][8]
Half-maximal Mitotic Arrest 8 μMMCF7 Human Breast Cancer Cells[1][7][8]
IC50 (Tubulin Polymerization) ~70 µMPurified Bovine Brain Tubulin (in vitro)[7]

Table 2: Effects of Carbendazim on Microtubule Dynamics

ParameterConcentrationEffectSystemReference
Microtubule Dynamicity 10 μM50% reductionPurified Bovine Brain Tubulin (in vitro)[1][8]
Microtubule Polymer Mass 10 μMMinimal (21%) reductionPurified Bovine Brain Tubulin (in vitro)[1][8]
Growth Rate 30 μM26% reductionInterphase MCF7 Cells[7]
Shortening Rate 30 μM58% reductionInterphase MCF7 Cells[7]
Overall Dynamicity 30 μM66% reductionInterphase MCF7 Cells[7]

Consequence of Microtubule Disruption: Spindle Assembly Checkpoint Activation and Mitotic Arrest

The disruption of microtubule dynamics and the failure to form a proper mitotic spindle activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[2][7] The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Carbendazim-induced microtubule disruption leads to unattached or improperly attached kinetochores, which triggers the activation of the SAC.[2][7] This involves the recruitment of checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), to the kinetochores.[2] These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, proteins that are essential for the separation of sister chromatids and exit from mitosis. Consequently, the cell cycle is arrested in the G2/M phase.

G Carbendazim Carbendazim Tubulin β-Tubulin Carbendazim->Tubulin binds MT_Disruption Microtubule Disruption & Improper Spindle Formation Tubulin->MT_Disruption leads to SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MT_Disruption->SAC_Activation triggers Mad2_BubR1 Mad2 & BubR1 recruitment to kinetochores SAC_Activation->Mad2_BubR1 involves MCC Mitotic Checkpoint Complex (MCC) Formation Mad2_BubR1->MCC APC_Inhibition APC/C Inhibition MCC->APC_Inhibition inhibits Anaphase_Block Anaphase Onset Blocked APC_Inhibition->Anaphase_Block G2M_Arrest G2/M Phase Arrest Anaphase_Block->G2M_Arrest G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis Tubulin Purified Tubulin (on ice) Mix Mix components in a cuvette/plate Tubulin->Mix Buffer Polymerization Buffer (GTP, MgCl2) Buffer->Mix Compound Carbendazim (or vehicle control) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance (340-350 nm) over time Incubate->Spectro Plot Plot Absorbance vs. Time Spectro->Plot Compare Compare polymerization curves (± Carbendazim) Plot->Compare G cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Staining cluster_3 Imaging Culture Culture cells on coverslips Treat Treat with Carbendazim (or vehicle) Culture->Treat Fix Fix cells (e.g., with methanol (B129727) or PFA) Treat->Fix Permeabilize Permeabilize cells (e.g., with Triton X-100) Fix->Permeabilize Block Block non-specific binding Permeabilize->Block PrimaryAb Incubate with anti-α-tubulin primary antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Counterstain Counterstain DNA (e.g., with DAPI) SecondaryAb->Counterstain Mount Mount coverslips on slides Counterstain->Mount Image Image with fluorescence microscope Mount->Image

References

A Comprehensive Technical Guide on the Systemic Uptake and Translocation of Thiophanate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical group, widely utilized in agriculture to manage a variety of fungal diseases in crops, fruits, and ornamental plants.[1][2] Its efficacy is attributed to its ability to be absorbed by the plant and translocated throughout its tissues, providing both preventative and curative action against fungal pathogens.[3][4] Upon entering the plant, this compound-methyl is metabolized into the more fungicidally active compound, methyl 2-benzimidazolecarbamate (carbendazim or MBC).[3][5] This guide provides an in-depth technical overview of the systemic uptake, translocation, and metabolism of this compound in plants, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action and Metabolism

The primary mode of action of this compound-methyl is the inhibition of fungal cell division.[1] After application, it is absorbed by the plant's leaves and roots and is then converted into carbendazim (B180503).[3][6] Carbendazim is the principal active form that disrupts the formation of microtubules by inhibiting beta-tubulin assembly during mitosis in fungal cells.[1][3] This action prevents the successful division and spread of the fungus, thereby controlling the infection.[3] The conversion of this compound-methyl to carbendazim is a critical step for its fungicidal activity and can be influenced by factors such as light and the presence of water.[7]

Metabolic_Pathway_of_Thiophanate_Methyl Thiophanate_Methyl This compound-Methyl Carbendazim Carbendazim (MBC) (Active Fungicide) Thiophanate_Methyl->Carbendazim Metabolism in Plant Microtubule_Disruption Inhibition of Microtubule Assembly Carbendazim->Microtubule_Disruption Targets β-tubulin Fungal_Cell Fungal Pathogen Cell Microtubule_Disruption->Fungal_Cell Arrests Mitosis

Caption: Metabolic conversion of this compound-Methyl to Carbendazim.

Systemic Uptake and Translocation

This compound-methyl is characterized by its systemic action, meaning it can be absorbed and distributed throughout the plant.[3]

Uptake

The fungicide can be absorbed by the plant through both its roots and leaves.[6] Root uptake allows the compound to enter the plant's vascular system from the soil, while foliar application allows for direct absorption through the leaf surface. Studies on bean plants have shown that this compound-methyl is readily absorbed through the roots when present in a water culture.[5][7]

Translocation

Following uptake, this compound-methyl and its metabolite, carbendazim, are translocated within the plant, primarily upwards through the xylem. This acropetal movement ensures that the active compound reaches new growth, providing protection to parts of the plant that were not directly treated.[3] Research on soybean plants has demonstrated the upward translocation of this compound-methyl from treated seeds to the cotyledons, roots, and aerial parts of the seedlings.[8] The efficiency of this translocation can be influenced by the formulation and the use of organic solvents as carriers, with ethanol (B145695) and dichloromethane (B109758) showing greater facilitation of movement compared to other solvents.[8][9] While the majority of movement is acropetal, some limited translocation from treated leaves to other leaves and roots has also been detected.[5]

Uptake_and_Translocation_Process cluster_plant Plant System cluster_application Application Method Leaves Leaves (Foliar Uptake) Stem Stem (Xylem Transport) Leaves->Stem Limited Basipetal Translocation Stem->Leaves Acropetal Translocation (to new growth) Roots Roots (Root Uptake) Roots->Stem Primary Upward Translocation Foliar_Application Foliar Spray Foliar_Application->Leaves Soil_Application Soil Drench/ Seed Treatment Soil_Application->Roots

Caption: Uptake and translocation pathways of this compound in plants.

Quantitative Data on Distribution and Persistence

The distribution and persistence of this compound-methyl and carbendazim vary depending on the plant species, application method, and environmental conditions.

Table 1: Persistence of this compound-Methyl and Carbendazim on Plant Leaves
Plant SpeciesTime After Treatment (days)This compound-Methyl (% of Applied)Carbendazim (% of Applied)Reference
Apple1452.610.1[10]
Grape1449.58.9[10]

Data from a study using radiolabeled this compound-methyl-phenyl-14C.

Table 2: Dissipation Kinetics in Apple Leaves
CompoundDissipation Half-Life (DT50)Time to Peak Concentration (Tmax)Kinetic ModelReference
This compound-methyl5.23 - 6.03 daysN/AFirst-order kinetics[11]
CarbendazimN/A4.78 - 7.09 daysFirst-order absorption-dissipation[11]
Table 3: Translocation of this compound-Methyl in Soybean Seedlings (10 days old)
Treatment SolventCotyledons (µg/g)Roots (µg/g)Aerial Parts (µg/g)Reference
EthanolHighHighHigh[8]
Dichloromethane (DCM)HighHighHigh[8]
AcetoneHighHighModerate[8]
Carbon TetrachlorideLowLowLow[8]
BenzeneLowLowLow[8]
Dry Seed TreatmentModerateModerateModerate[8]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on the study's findings that specific quantitative values were not provided in the abstract.[8] The fungicide was not detectable in 60-day-old plants.[8]

Experimental Protocols

Protocol for Studying Uptake and Translocation Using Radiolabeling

This protocol is a synthesized methodology based on practices described in cited literature for studying the fate of fungicides in plants.[5][10]

Objective: To quantify the uptake, translocation, and metabolism of this compound-methyl in a model plant system (e.g., bean plants).

Materials:

  • ¹⁴C-labeled this compound-methyl (e.g., this compound-methyl-phenyl-¹⁴C) with known specific activity.

  • Plant growth medium (hydroponic solution or soil).

  • Model plants (e.g., bean seedlings at the two-leaf stage).

  • Liquid scintillation counter.

  • High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) system.

  • Homogenizer, centrifuge, and extraction solvents (e.g., methanol (B129727), acetone).

  • Oxidizer for solid sample combustion.

Methodology:

  • Plant Cultivation: Grow bean plants in a controlled environment (greenhouse or growth chamber) to the two-leaf stage.

  • Radiolabel Application:

    • Root Application: Transfer plants to a hydroponic solution containing a known concentration of ¹⁴C-thiophanate-methyl.[5]

    • Foliar Application: Apply a precise volume of ¹⁴C-thiophanate-methyl solution onto the surface of one or more leaves.[5]

  • Incubation: Grow the treated plants for a specified period (e.g., sampling at 1, 7, and 14 days post-application).[5]

  • Sample Collection and Sectioning:

    • At each time point, harvest the plants.

    • Wash the roots carefully to remove any unabsorbed compound from the medium.

    • Section the plant into different parts: treated leaves, untreated leaves, stem, and roots.

  • Radioactivity Measurement (Total Uptake and Distribution):

    • Homogenize each plant section.

    • Measure the total radioactivity in an aliquot of the homogenate using a liquid scintillation counter.

    • Alternatively, combust a dried portion of each section in a sample oxidizer and measure the resulting ¹⁴CO₂.

  • Metabolite Analysis:

    • Extract the remaining homogenate with an appropriate solvent (e.g., methanol or acetone).

    • Concentrate the extract and analyze it using TLC or HPLC with a radioactivity detector.

    • Co-chromatograph with non-labeled standards of this compound-methyl and expected metabolites (e.g., carbendazim) to identify and quantify the parent compound and its metabolites.

  • Data Analysis:

    • Calculate the percentage of applied radioactivity absorbed by the plant.

    • Determine the distribution of radioactivity within the different plant parts.

    • Quantify the relative amounts of this compound-methyl and carbendazim in each plant part over time.

Experimental_Workflow_Radiolabeling cluster_analysis Analysis Phase Start Plant Cultivation (e.g., Bean Seedlings) Application ¹⁴C-Thiophanate-Methyl Application (Root or Foliar) Start->Application Incubation Incubation Period (e.g., 1, 7, 14 days) Application->Incubation Harvesting Harvesting and Sectioning (Roots, Stem, Leaves) Incubation->Harvesting Radioactivity_Measurement Total Radioactivity Measurement (Liquid Scintillation Counting) Harvesting->Radioactivity_Measurement Extraction Solvent Extraction of Plant Tissues Harvesting->Extraction End Data Interpretation: Uptake, Translocation, Metabolism Radioactivity_Measurement->End Chromatography Metabolite Separation (TLC or HPLC) Extraction->Chromatography Quantification Quantification of This compound-Methyl & Carbendazim Chromatography->Quantification Quantification->End

Caption: Workflow for a radiolabeling study of this compound uptake.

Protocol for Residue Analysis in Plant Tissues (QuEChERS-HPLC-VWD)

This protocol is based on a method developed for analyzing this compound-methyl and carbendazim residues in apple tree bark.[12]

Objective: To extract and quantify this compound-methyl and carbendazim residues from plant samples.

Materials:

  • QuEChERS extraction salts and sorbents (e.g., primary secondary amine - PSA).

  • Acetonitrile (B52724), water, and other necessary solvents.

  • Homogenizer, centrifuge.

  • High-Performance Liquid Chromatography with a Variable Wavelength Detector (HPLC-VWD).

Methodology:

  • Sample Preparation: Homogenize a representative sample of the plant tissue (e.g., leaves, bark).

  • Extraction (QuEChERS):

    • Weigh a subsample of the homogenized tissue into a centrifuge tube.

    • Add acetonitrile and QuEChERS extraction salts.

    • Shake vigorously to ensure thorough mixing and extraction of the analytes.

    • Centrifuge to separate the organic layer from the solid matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile extract).

    • Transfer it to a d-SPE tube containing a sorbent like PSA (60 mg/mL) to remove interfering matrix components.[12]

    • Vortex and centrifuge the tube.

  • Instrumental Analysis:

    • Take the final cleaned-up extract.

    • Inject an aliquot into the HPLC-VWD system.

    • Use a gradient-elution program and variable wavelength detection for the separation and quantification of this compound-methyl and carbendazim.

  • Validation and Quantification:

    • Validate the method for linearity, limits of quantification (LOQ), and recovery. For instance, linearity might be established in the range of 0.010-50.00 mg/L with LOQs around 0.028-0.080 mg/kg.[12]

    • Quantify the residues in the samples by comparing them against a calibration curve prepared with certified reference standards.

Conclusion

The systemic properties of this compound-methyl are fundamental to its effectiveness as a broad-spectrum fungicide. Its uptake by plant roots and leaves, followed by its metabolic conversion to the highly active carbendazim, allows for the protection of the entire plant, including new growth. The translocation of carbendazim primarily occurs acropetally through the xylem. The persistence and distribution of these compounds are influenced by the plant species and environmental factors. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of plant protection agents. Understanding these core principles is crucial for optimizing application strategies and developing new, effective systemic fungicides.

References

biochemical pathway of thiophanate metabolism in fungal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway of thiophanate metabolism within fungal cells. The document outlines the core metabolic transformations, summarizes available quantitative data, and presents detailed experimental protocols for the study of these processes. A key focus is the conversion of the pro-fungicide This compound-methyl (B132596) into its active form, carbendazim (B180503) (MBC), the primary agent responsible for its antifungal activity.

Biochemical Pathway of this compound Metabolism

This compound-methyl is a systemic fungicide that, upon entering a fungal cell, undergoes metabolic activation to exert its toxic effects. The primary and most critical step in its metabolism is the conversion to methyl benzimidazol-2-ylcarbamate (carbendazim or MBC).[1] This transformation is widely understood to be the bioactivation step, as MBC is the principal fungitoxic compound.[1] The fungicidal action of MBC is achieved through the inhibition of mitosis and cell division by interfering with the assembly of β-tubulin.

The conversion of this compound-methyl to carbendazim is a hydrolytic process, likely catalyzed by non-specific fungal esterases or hydrolases. While the specific enzymes responsible for this conversion in various fungal species have not been extensively characterized in the literature, the general enzymatic activity of fungi on xenobiotics supports this mechanism.[2][3]

Following its formation, carbendazim can be further metabolized, although this subsequent degradation is less well-documented in fungi compared to bacteria. In some bacterial species, carbendazim is known to be transformed into 2-aminobenzimidazole (B67599) (2-AB), a less toxic compound.[4] It is plausible that a similar detoxification pathway may exist in certain fungal species as a mechanism of resistance or general xenobiotic metabolism.

The overall proposed metabolic pathway is a two-step process initiated by the activation of this compound-methyl to carbendazim, followed by a potential detoxification step to 2-aminobenzimidazole.

Thiophanate_Metabolism TM This compound-Methyl MBC Carbendazim (MBC) (Active Fungicide) TM->MBC Hydrolysis (Fungal Esterases/Hydrolases) AB 2-Aminobenzimidazole (2-AB) (Detoxified Metabolite) MBC->AB Further Metabolism (Proposed)

Biochemical pathway of this compound-methyl metabolism in fungal cells.

Quantitative Data on this compound Metabolism

Table 1: Degradation Kinetics of this compound-Methyl by Bacteria in Mineral Salt Medium (MSM) [4]

Bacterial StrainInitial TM Concentration (mg/L)Degradation after 16 days (%)Kinetic Model
Enterobacter sp. TDS-15060First-order
Bacillus sp. TDS-25077First-order

This data illustrates the overall metabolic rate of this compound-methyl by bacteria, which can serve as a proxy for the metabolic potential in microorganisms.

Table 2: Kinetic Parameters of a Purified Fungal Esterase from Rhizomucor miehei with p-Nitrophenyl Esters [3]

SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
p-Nitrophenyl acetate (B1210297) (C2)0.47 ± 0.04240.3 ± 7.2185.7395.1
p-Nitrophenyl butyrate (B1204436) (C4)0.29 ± 0.02450.1 ± 11.5347.81199.3
p-Nitrophenyl caproate (C6)0.22 ± 0.03295.3 ± 8.9228.21037.3
p-Nitrophenyl caprylate (C8)0.25 ± 0.02200.4 ± 6.1154.9619.6
p-Nitrophenyl decanoate (B1226879) (C10)0.31 ± 0.03150.7 ± 5.3116.5375.8
p-Nitrophenyl laurate (C12)0.35 ± 0.04120.2 ± 4.792.9265.4

This table provides an example of the kinetic parameters of a fungal esterase, the class of enzyme likely responsible for this compound-methyl hydrolysis. The data demonstrates the enzyme's efficiency with various short-chain esters.

Experimental Protocols

The following section details the methodologies for key experiments to investigate the metabolism of this compound in fungal cells.

Fungal Culture and Treatment

Objective: To cultivate a target fungal species and expose it to this compound-methyl for metabolic studies.

Materials:

  • Target fungal strain (e.g., Aspergillus niger, Botrytis cinerea, Fusarium graminearum, Penicillium expansum).[2][5][6][7]

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth (MEB)).

  • Sterile flasks and culture tubes.

  • Shaking incubator.

  • This compound-methyl stock solution (dissolved in a suitable solvent like DMSO or methanol).

  • Spectrophotometer.

Procedure:

  • Inoculate the liquid culture medium with the fungal strain of interest.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungus until it reaches the mid-logarithmic growth phase.

  • Introduce this compound-methyl to the fungal culture at the desired final concentration. A solvent control (culture with the solvent but without this compound-methyl) and a negative control (untreated culture) should be run in parallel.

  • Continue the incubation under the same conditions, collecting samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for metabolite analysis and enzyme assays.

  • At each time point, harvest the fungal mycelium by filtration or centrifugation. The mycelium should be washed with sterile water or buffer to remove any remaining medium.

  • The harvested mycelium can then be used for metabolite extraction or the preparation of a cell-free extract.

Metabolite Extraction from Fungal Mycelium and HPLC-MS/MS Analysis

Objective: To extract and quantify this compound-methyl and its metabolite, carbendazim, from fungal cells over time.

Materials:

  • Harvested fungal mycelium.

  • Liquid nitrogen.

  • Mortar and pestle or bead beater.

  • Extraction solvent (e.g., methanol, ethyl acetate with 1% formic acid).[8][9]

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • HPLC-MS/MS system.

  • Analytical standards for this compound-methyl and carbendazim.

Procedure:

  • Freeze the harvested fungal mycelium in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add the extraction solvent to the powdered mycelium and vortex vigorously.

  • Incubate the mixture, possibly with sonication, to ensure complete extraction.[8]

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the filtrate using a validated HPLC-MS/MS method for the simultaneous quantification of this compound-methyl and carbendazim.[9][10][11]

  • Construct calibration curves using the analytical standards to determine the concentrations of the parent compound and its metabolite in the fungal cells at each time point.

Preparation of Fungal Cell-Free Extract

Objective: To prepare a cell lysate containing the fungal enzymes for in vitro activity assays.

Materials:

  • Harvested fungal mycelium.

  • Lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

  • Glass beads or a French press.

  • Ultracentrifuge.

Procedure:

  • Resuspend the washed fungal mycelium in ice-cold lysis buffer.

  • Disrupt the fungal cells by vortexing with glass beads or by using a French press.

  • Centrifuge the homogenate at a low speed to remove cell walls and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The resulting supernatant is the cytosolic cell-free extract, which can be used for enzyme assays. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

Enzyme Assay for this compound-Methyl Conversion

Objective: To determine the kinetic parameters of the fungal enzymes responsible for the conversion of this compound-methyl to carbendazim.

Materials:

  • Fungal cell-free extract.

  • Reaction buffer (e.g., sodium phosphate buffer, pH 7.0).

  • This compound-methyl stock solution of varying concentrations.

  • HPLC-MS/MS system.

  • Analytical standard for carbendazim.

Procedure:

  • Set up reaction mixtures containing the reaction buffer, varying concentrations of this compound-methyl, and the fungal cell-free extract.

  • Initiate the reaction by adding the cell-free extract.

  • Incubate the reactions at a constant temperature (e.g., 30°C).

  • At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

  • Analyze the quenched samples by HPLC-MS/MS to quantify the amount of carbendazim produced.

  • Determine the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Experimental_Workflow cluster_culture Fungal Culture & Treatment cluster_metabolite Metabolite Analysis cluster_enzyme Enzyme Kinetics Culture Inoculate Liquid Medium Incubate1 Incubate to Mid-Log Phase Culture->Incubate1 Treat Treat with this compound-Methyl Incubate1->Treat Incubate2 Incubate and Sample Over Time Treat->Incubate2 Harvest Harvest Mycelium Incubate2->Harvest Extract Extract Metabolites from Mycelium Harvest->Extract Lyse Prepare Cell-Free Extract Harvest->Lyse Analyze HPLC-MS/MS Analysis Extract->Analyze Quantify Quantify TM and MBC Analyze->Quantify Assay Enzyme Assay with Varying [TM] Lyse->Assay Measure Measure MBC Formation Assay->Measure Kinetics Calculate Km and Vmax Measure->Kinetics

Experimental workflow for studying this compound metabolism.

References

toxicological profile of thiophanate on non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Thiophanate-Methyl (B132596) on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group. Its fungicidal activity stems from its primary metabolite, carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate or MBC), which disrupts fungal cell division by inhibiting β-tubulin synthesis.[1][2] While effective against a range of plant pathogens, the use of this compound-methyl raises concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound-methyl, with a focus on its effects on aquatic and terrestrial non-target species. Quantitative toxicity data are summarized, key experimental methodologies are detailed, and relevant signaling pathways are visualized to provide a thorough resource for researchers and professionals in the field.

Chemical Identity

  • IUPAC Name: Dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate)[1]

  • CAS Number: 23564-05-8[1]

  • Chemical Formula: C₁₂H₁₄N₄O₄S₂[3]

  • Molecular Weight: 342.39 g/mol [3]

Mechanism of Action

This compound-methyl is a pro-fungicide that is converted into the more active compound carbendazim (MBC) in plant tissues and other environmental compartments.[2] The primary mechanism of action of MBC is the inhibition of β-tubulin assembly during mitosis in fungi.[2] This disruption of microtubule formation prevents cell division, thereby inhibiting fungal growth and proliferation. While this mechanism is targeted at fungi, the conservation of tubulin proteins across eukaryotes raises the potential for effects on non-target organisms.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound-methyl and its metabolite carbendazim varies across different non-target organisms. The following sections summarize the available quantitative data.

Aquatic Organisms

This compound-methyl is considered moderately to highly toxic to aquatic organisms.[2][4]

Table 1: Acute and Chronic Toxicity of this compound-Methyl to Aquatic Organisms

SpeciesTest TypeEndpointValue (mg/L)Reference
Daphnia magna (Water flea)Acute48-hour EC₅₀5.4[2]
Daphnia magna (Water flea)Chronic21-day NOEC0.18[5]
Americamysis bahia (Mysid shrimp)Acute96-hour LC₅₀1.0[5]
Chironomus riparius (Midge)Chronic28-day NOEC (water)0.5[5]
Lemna gibba (Duckweed)Acute7-day EC₅₀4.7[5]
AlgaeAcute72-hour ErC₅₀37.2[5]
Zebrafish (Danio rerio)-Hepatotoxicity observed at12.5 and 25[6]
Terrestrial Invertebrates

This compound-methyl exhibits low acute toxicity to honey bees.[2]

Table 2: Acute Toxicity of this compound-Methyl to Honey Bees

Test TypeEndpointValue (µ g/bee )Reference
OralLD₅₀>100[7]

This compound-methyl is moderately toxic to earthworms.[2] Repeated applications can lead to a reduction in earthworm populations.[8]

Table 3: Toxicity of this compound-Methyl to Earthworms

SpeciesTest TypeEndpointValueReference
Eisenia fetidaAcute14-day LC₅₀ (in soil)Specific value not available, but mortality observed.[8]
Lumbricus terrestris-Population reduction observed with repeated applications.-
Birds

This compound-methyl has low acute toxicity to birds.[2]

Table 4: Acute and Dietary Toxicity of this compound-Methyl to Avian Species

| Species | Test Type | Endpoint | Value (mg/kg bw or ppm) | Reference | | :--- | :--- | :--- | :--- | | Coturnix japonica (Japanese quail) | Acute Oral | LD₅₀ | >5000 mg/kg bw |[9] | | Anas platyrhynchos (Mallard duck) | Dietary | LC₅₀ | >5000 ppm |[10] | | Colinus virginianus (Bobwhite quail) | Dietary | LC₅₀ | >5000 ppm |[10] |

Mammals

This compound-methyl exhibits low acute toxicity in mammals but has shown effects on the liver and thyroid in repeated-dose studies.[1]

Table 5: Acute and Chronic Toxicity of this compound-Methyl in Mammals

| Species | Test Type | Endpoint | Value (mg/kg bw/day) | Reference | | :--- | :--- | :--- | :--- | | Rat | Acute Oral | LD₅₀ | >5000 |[1] | | Rat | Dermal | LD₅₀ | >2000 |[1] | | Rat | Inhalation | LC₅₀ | 1.7-1.98 mg/L |[1] | | Rat (Chronic) | 2-year study | NOAEL | 8 |[11] | | Mouse (Chronic) | 2-year study | NOAEL | 23 |[11] | | Dog (Chronic) | 1-year study | NOAEL | 10 |[1] | | Dog (Chronic) | 1-year study | LOAEL | 40 |[1] |

Experimental Protocols

The toxicity data presented are typically generated following standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing
  • Acute Toxicity for Fish (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour period. Fish are exposed to the test substance in a static or semi-static system. Observations of mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

  • Acute Immobilisation Test for Daphnia sp. (OECD TG 202): This test measures the concentration that immobilizes 50% of the daphnids (EC₅₀) within a 48-hour exposure period. Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed.

  • Algal Growth Inhibition Test (OECD TG 201): This test evaluates the effect of a substance on the growth of freshwater algae. The EC₅₀ for growth rate inhibition is determined over a 72-hour period by measuring cell density.

Terrestrial Invertebrate Toxicity Testing
  • Honeybee Acute Oral and Contact Toxicity Test (OECD TG 213 & 214): These tests determine the LD₅₀ of a substance to adult worker honeybees. For oral toxicity, bees are fed a single dose of the substance in sucrose (B13894) solution. For contact toxicity, a single dose is applied topically to the thorax of the bees. Mortality is recorded over 48 to 96 hours.

  • Earthworm Acute Toxicity Test (OECD TG 207): This test determines the LC₅₀ of a substance in an artificial soil matrix for the earthworm species Eisenia fetida. Adult worms are exposed to soil treated with a range of concentrations for 14 days, and mortality is assessed.

Avian Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD TG 223): This test is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral dose.[12] The test substance is administered by gavage to birds (commonly Japanese quail or Bobwhite quail), which are then observed for at least 14 days for mortality and signs of toxicity.[13]

  • Avian Dietary Toxicity Test (OECD TG 205): This test determines the median lethal concentration (LC₅₀) in the diet.[4] Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a clean diet.[10] Mortality and signs of toxicity are recorded daily.[4]

Signaling Pathways and Experimental Workflows

PI3K-mTOR Signaling Pathway in Zebrafish

Recent studies have shown that this compound-methyl can induce notochord toxicity in zebrafish embryos by activating the PI3K-mTOR signaling pathway.[14]

PI3K_mTOR_Pathway TM This compound-Methyl PI3K PI3K TM->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Notochord_Toxicity Notochord Toxicity mTOR->Notochord_Toxicity

Caption: PI3K-mTOR signaling pathway activation by this compound-Methyl in zebrafish.

Oxidative Stress and Apoptosis Pathway

This compound-methyl has been shown to induce hepatotoxicity in zebrafish by triggering oxidative stress and activating caspase-3, a key enzyme in the apoptosis pathway.[6]

Oxidative_Stress_Apoptosis TM This compound-Methyl ROS Reactive Oxygen Species (ROS) Generation TM->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase3 Caspase-3 Activation Oxidative_Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: this compound-methyl induced hepatotoxicity via oxidative stress and apoptosis.

General Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the ecotoxicity of a chemical like this compound-methyl.

Ecotox_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Testing cluster_2 Phase 3: Data Analysis and Reporting Test_Substance Test Substance (this compound-Methyl) Range_Finding Range-Finding Study Test_Substance->Range_Finding Definitive_Test Definitive Acute/Chronic Test (e.g., OECD Guidelines) Range_Finding->Definitive_Test Data_Collection Data Collection (Mortality, Sublethal Effects) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (LC50, EC50, NOEC) Data_Collection->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment Report Final Report Risk_Assessment->Report

Caption: Generalized workflow for ecotoxicological assessment of a chemical substance.

Conclusion

This compound-methyl, primarily through its metabolite carbendazim, presents a varied toxicological profile to non-target organisms. While its acute toxicity to mammals, birds, and bees is generally low, it poses a more significant risk to aquatic invertebrates and earthworms. Chronic exposure can lead to adverse effects in mammals, particularly targeting the liver and thyroid. The mechanism of toxicity involves the disruption of microtubule formation, and recent research has elucidated specific signaling pathways, such as the PI3K-mTOR pathway, that are affected in non-target species like zebrafish. A thorough understanding of these toxicological endpoints and mechanisms is essential for conducting accurate environmental risk assessments and for the development of safer alternatives in crop protection. The use of standardized experimental protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data.

References

Environmental Fate and Persistence of Thiophanate-Methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group.[1] It is widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and turf.[2][3] Its efficacy lies in its metabolic conversion to carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary fungitoxic agent.[4][5] Carbendazim acts by inhibiting beta-tubulin synthesis, thereby disrupting fungal cell division.[6][7] Given its widespread application, a thorough understanding of the environmental fate and persistence of this compound-methyl and its principal metabolite, carbendazim, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways, persistence in various environmental compartments, and the methodologies employed in its study.

Degradation in Soil

This compound-methyl is generally not persistent in soil environments, with degradation occurring primarily through microbial action.[5][8] It rapidly transforms into its more persistent metabolite, carbendazim.

Half-Life and Degradation Rate:

The degradation of this compound-methyl in soil is relatively rapid, often disappearing within a week under aerobic conditions.[5][9] In contrast, its primary metabolite, carbendazim, is significantly more persistent, with a half-life that can range from 3 to 12 months depending on soil type and environmental conditions.[4][10]

Studies have shown that this compound-methyl completely disappeared within 7 days in sandy loam and silty loam soils kept in the dark at 23°C and 33°C.[9] The major degradation product identified was carbendazim.[9] In another study, the half-life of this compound-methyl in soil was estimated to be between 6 and 18 weeks, indicating that biodegradation can be a moderate environmental fate process.[2] The degradation of carbendazim in soil can be accelerated by repeated applications, suggesting microbial adaptation.[11] The half-life of carbendazim was observed to shorten from 9.3 days to 0.9 days after four repeated applications.[11]

Metabolism and Degradation Pathway:

The primary step in the soil degradation of this compound-methyl is its conversion to carbendazim (MBC).[5][9] This transformation is significantly more rapid in unsterilized soil compared to sterile soil, indicating a key role of microorganisms.[5] Further degradation of carbendazim can lead to the formation of 2-aminobenzimidazole (B67599) (2-AB).[12] Some studies also suggest the formation of dimethyl-4,4'-o-phenylenebisallophanate (FH-432) as a metabolite in soil.[5][9]

Below is a diagram illustrating the proposed degradation pathway of this compound-methyl in soil.

Soil_Degradation_Pathway Thiophanate_methyl This compound-methyl Carbendazim Carbendazim (MBC) Thiophanate_methyl->Carbendazim Microbial Transformation FH_432 Dimethyl 4,4'-(o-phenylene)bisallophanate (FH-432) Thiophanate_methyl->FH_432 Two_AB 2-Aminobenzimidazole (2-AB) Carbendazim->Two_AB Microbial Degradation Bound_Residues Bound Residues Carbendazim->Bound_Residues Mineralization Mineralization (CO2) Two_AB->Mineralization

Proposed degradation pathway of this compound-methyl in soil.

Degradation in Aquatic Systems

The fate of this compound-methyl in aquatic environments is influenced by hydrolysis, photolysis, and microbial degradation in water-sediment systems.

Hydrolysis:

This compound-methyl is relatively stable to hydrolysis in neutral and acidic aqueous solutions at room temperature.[2] However, it is unstable in alkaline solutions.[2] The hydrolysis half-life at 20°C and pH 7 is reported to be 46.8 days.[3] In contrast, carbendazim is very stable to hydrolysis, with a half-life of 25 weeks.[4]

Photolysis:

Photodegradation in water is a significant pathway for this compound-methyl.[13] Irradiation with UV or sunlight in aqueous solution leads to the formation of carbendazim as the primary metabolite.[2][5] The degradation profile of aqueous this compound-methyl in simulated solar light has been shown to have an autoaccelerated shape, indicating the formation of photodegrading compounds.[13] One of the identified photoproducts, a quinoxaline (B1680401) derivative, acts as a sensitizer, accelerating the photolysis of the parent compound.[13]

Aquatic Metabolism:

In water-sediment systems, this compound-methyl degrades more rapidly than in water alone, with reported half-lives of 15-20 days under aerobic conditions.[4] Carbendazim is more persistent in these systems, with half-lives of 1-2 months under aerobic conditions and up to 25 months under anaerobic conditions.[4][10] The degradation in these systems is primarily microbially mediated.

Below is a diagram illustrating the degradation of this compound-methyl in an aquatic environment.

Aquatic_Degradation_Pathway cluster_water Water Column cluster_sediment Sediment Thiophanate_methyl_water This compound-methyl Carbendazim_water Carbendazim (MBC) Thiophanate_methyl_water->Carbendazim_water Hydrolysis (minor) Photolysis (major) Photoproducts Photoproducts (e.g., quinoxaline derivative) Thiophanate_methyl_water->Photoproducts Photolysis Thiophanate_methyl_sediment This compound-methyl Thiophanate_methyl_water->Thiophanate_methyl_sediment Adsorption Carbendazim_sediment Carbendazim (MBC) Carbendazim_water->Carbendazim_sediment Adsorption Thiophanate_methyl_sediment->Carbendazim_sediment Microbial Degradation Bound_Residues_sediment Bound Residues Carbendazim_sediment->Bound_Residues_sediment

Degradation of this compound-methyl in an aquatic environment.

Persistence on Plant Surfaces

On plant surfaces, this compound-methyl persistence is influenced by factors such as light intensity and the specific plant species. The primary transformation product on leaves is also carbendazim.[4] The half-life of this compound-methyl has been reported to be around 15 days on apple leaves and 12 days on grape leaves.[14]

Mobility and Bioaccumulation

Mobility:

This compound-methyl is expected to have moderate mobility in soil based on an estimated Koc of 330.[2] However, its rapid degradation to the less mobile carbendazim means that the overall risk of leaching to groundwater is generally considered low. Carbendazim and its metabolites tend to be strongly bound to soil organic matter.[4]

Bioaccumulation:

The potential for bioconcentration of this compound-methyl in aquatic organisms is considered low, with an estimated Bioconcentration Factor (BCF) of 4.[2] For carbendazim, the BCF in bluegill sunfish was found to be between 23 and 27, also indicating a low potential for significant bioconcentration.[4]

Quantitative Data Summary

ParameterMatrixConditionValueReference(s)
This compound-methyl
Soil DegradationSandy loam & silty loam23-33°C, darkDisappeared within 7 days[9]
Soil Half-Life (DT₅₀)Various soilsAerobic6-18 weeks[2]
Soil Half-Life (DT₅₀)Loamy sand soilInoculated with Enterobacter sp.6.3 days[12]
Soil Half-Life (DT₅₀)Loamy sand soilInoculated with Bacillus sp.5.1 days[12]
Aqueous Hydrolysis Half-Life (DT₅₀)WaterpH 7, 20°C46.8 days[3]
Water-Sediment Half-Life (DT₅₀)River sedimentAerobic15-20 days[4]
Plant Surface Half-Life (DT₅₀)Apple leavesOutdoors~15 days[14]
Plant Surface Half-Life (DT₅₀)Grape leavesOutdoors~12 days[14]
Carbendazim (Metabolite)
Soil Half-Life (DT₅₀)Bare soil-6-12 months[4][10]
Soil Half-Life (DT₅₀)Turf-3-6 months[4][10]
Soil Half-Life (DT₅₀)SoilAfter 4 repeated applications0.9 days[11]
Aqueous Hydrolysis Half-Life (DT₅₀)Water-25 weeks[4]
Water-Sediment Half-Life (DT₅₀)Water-sediment systemAerobic1-2 months[4][10]
Water-Sediment Half-Life (DT₅₀)Water-sediment systemAnaerobic25 months[4][10]

Experimental Protocols

Soil Degradation Study (Aerobic)

A common protocol for studying aerobic soil metabolism of this compound-methyl involves the following steps, based on guidelines such as OECD 307:

  • Soil Selection and Preparation: Select at least three different soil types with varying textures (e.g., sandy loam, clay loam, silty clay). The soil is typically sieved (e.g., 2 mm) and pre-incubated at the desired temperature and moisture content (e.g., 20-25°C, 40-60% of maximum water holding capacity) for a period to allow microbial activity to stabilize.

  • Application of Test Substance: A solution of radiolabeled ([¹⁴C]) this compound-methyl is applied to the soil samples to achieve a target concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling and Extraction: At predetermined time intervals, replicate soil samples are taken for analysis. The soil is extracted with an appropriate organic solvent or a sequence of solvents (e.g., methanol, acetonitrile (B52724), acetone).

  • Analysis: The extracts are analyzed to quantify this compound-methyl and its degradation products. This is typically done using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, followed by identification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15][16]

  • Bound Residue Determination: The extracted soil is combusted to determine the amount of non-extractable (bound) radioactivity.

  • Data Analysis: The disappearance of this compound-methyl and the formation and decline of metabolites are plotted over time. Degradation kinetics (e.g., first-order) and half-lives (DT₅₀) are calculated.

Below is a workflow diagram for a typical aerobic soil metabolism study.

Soil_Metabolism_Workflow start Soil Collection and Sieving preincubation Pre-incubation (stabilize microbial activity) start->preincubation application Application of [14C]this compound-methyl preincubation->application incubation Incubation in the Dark (controlled temperature & moisture) application->incubation trapping Trapping of Volatiles (e.g., 14CO2) incubation->trapping sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-Radioactivity Detection LC-MS/MS for Identification extraction->analysis combustion Combustion of Extracted Soil extraction->combustion data_analysis Kinetic Modeling and DT50 Calculation analysis->data_analysis bound_residue Quantification of Bound Residues combustion->bound_residue bound_residue->data_analysis end End data_analysis->end

Experimental workflow for an aerobic soil metabolism study.
Aquatic Degradation Study (Water-Sediment System)

Protocols for water-sediment studies, such as those following OECD Guideline 308, are designed to simulate degradation in natural aquatic environments.

  • System Setup: Intact water-sediment cores are collected from two different locations (e.g., a river and a pond). The systems are allowed to acclimatize in the laboratory under controlled temperature and lighting conditions.

  • Application: Radiolabeled this compound-methyl is applied to the water phase of the systems.

  • Incubation: The systems are incubated under aerobic conditions, with gentle aeration of the water surface. Parallel systems may be incubated under anaerobic conditions to assess degradation under different redox potentials.

  • Sampling: At various time points, the water and sediment phases are sampled separately.

  • Extraction: The water phase is analyzed directly or after solid-phase extraction. The sediment is extracted with appropriate solvents.

  • Analysis: The concentrations of this compound-methyl and its metabolites in the water and sediment extracts are determined by HPLC with radioactivity detection and confirmed by LC-MS/MS.

  • Data Analysis: The partitioning of the substance between water and sediment is determined, and degradation half-lives in the total system, as well as in the water and sediment phases, are calculated.

Analytical Method for this compound-Methyl and Carbendazim in Water

A common analytical approach for the determination of this compound-methyl and carbendazim in water involves direct injection followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

  • Sample Preparation: Water samples (drinking, ground, or surface water) are acidified (e.g., with formic acid) and placed in autosampler vials.[17]

  • LC-MS/MS Analysis:

    • Chromatography: Separation is achieved on a reverse-phase HPLC column (e.g., Agilent Zorbax) with a gradient mobile phase, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid additive (e.g., formic acid).

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound-methyl and carbendazim.

  • Quantification: Quantification is based on a calibration curve prepared from standards of known concentrations. Isotope-labeled internal standards can be used to improve accuracy and precision.[18]

Conclusion

This compound-methyl is a non-persistent fungicide in the environment, primarily due to its rapid transformation to the more stable and persistent metabolite, carbendazim. The degradation of both compounds is predominantly mediated by microorganisms in soil and sediment. While photolysis can contribute to the degradation of this compound-methyl in aquatic systems, hydrolysis is generally a slower process. The mobility of this compound-methyl and carbendazim in soil is limited, and their potential for bioaccumulation is low. A thorough understanding of these fate and persistence characteristics is essential for the environmental risk assessment of this widely used fungicide.

References

Photostability and Degradation of Thiophanate-Methyl Under UV Light: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation of the fungicide thiophanate-methyl (B132596) when exposed to UV light. It covers the degradation pathways, identified photoproducts, and the toxicological implications of its degradation. This document synthesizes findings from various studies to offer detailed experimental protocols and quantitative data to aid in research and development.

Introduction

This compound-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group. Its stability under environmental conditions, particularly exposure to sunlight, is a critical factor in its efficacy and environmental fate. Ultraviolet (UV) radiation, a component of sunlight, can induce photochemical reactions, leading to the degradation of this compound-methyl into various photoproducts. Understanding these degradation processes is essential for assessing its environmental impact and ensuring the safety of its application.

Recent studies have shown that the photodegradation of this compound-methyl is a complex process that can be influenced by various factors, including the medium (e.g., water, soil, plant surfaces), the presence of photosensitizers, and the wavelength of UV light. Notably, the degradation process can be auto-accelerated by the formation of a sensitizing photoproduct.

Photodegradation Pathways and Mechanisms

The photodegradation of this compound-methyl in aqueous solutions under UV light is not a simple first-order decay. Instead, it exhibits an auto-accelerated degradation profile. This is due to the formation of a primary photoproduct that acts as a photosensitizer, accelerating the degradation of the parent compound.

A key initial step in the photodegradation mechanism is the photocyclization of this compound-methyl. This is followed by a series of hydrogen abstractions and the eventual elimination of H₂S₂ to form a quinoxaline (B1680401) derivative. This derivative is a potent photosensitizer that significantly contributes to the subsequent degradation of remaining this compound-methyl molecules.

While it has been widely reported that a major metabolite of this compound-methyl is carbendazim (B180503) (methyl benzimidazole-2-yl carbamate (B1207046) or MBC), some detailed studies on its photodegradation have not detected carbendazim.[1] Instead, an isomer of carbendazim was identified as a major photoproduct in significant abundance.[1] However, other research indicates that the conversion of this compound-methyl to MBC is indeed catalyzed by light, particularly in the presence of water.[2] This suggests that the formation of carbendazim as a photoproduct may be highly dependent on the specific experimental conditions.

UV-visible irradiation of this compound-methyl has been shown to produce a multitude of photoproducts, with one study identifying as many as nine distinct compounds using high-resolution mass spectrometry.[1]

Photodegradation_Pathway Thiophanate_Methyl This compound-Methyl UV_Light UV Light (hν) Photocyclization Photocyclization Thiophanate_Methyl->Photocyclization Degradation_Products Other Degradation Products Thiophanate_Methyl->Degradation_Products Degradation UV_Light->Photocyclization Initiation Intermediate Cyclized Intermediate Photocyclization->Intermediate Quinoxaline_Derivative Quinoxaline Derivative (Photosensitizer) Intermediate->Quinoxaline_Derivative H abstraction, -H₂S₂ Quinoxaline_Derivative->Thiophanate_Methyl Sensitization (Energy Transfer) Carbendazim_Isomer Carbendazim Isomer (PP2) Degradation_Products->Carbendazim_Isomer Carbendazim Carbendazim (MBC) (conditional formation) Degradation_Products->Carbendazim

Figure 1: Proposed photodegradation pathway of this compound-Methyl.

Quantitative Degradation Data

The rate of this compound-methyl photodegradation is significantly influenced by the experimental conditions. In photocatalytic studies, the degradation rate can be substantially increased. For instance, in the presence of a CeO₂-P25 photocatalyst, complete degradation of a 5 mg/L solution of this compound-methyl was achieved in 2 hours, compared to 4 hours with the base TiO₂ P25 catalyst. The degradation generally follows pseudo-first-order kinetics.

Table 1: Summary of this compound-Methyl Degradation Data

ParameterValueConditionsReference
Photocatalytic Degradation Time
Complete Degradation (CeO₂-P25 catalyst)2 hours5 mg/L initial concentration, 0.07 g/L catalyst[3]
Complete Degradation (TiO₂ P25 catalyst)4 hours5 mg/L initial concentration, 0.07 g/L catalyst[3]
Biodegradation in Soil
Half-life (DT50) with Bacillus sp. TDS-25.1 days100 mg/kg initial concentration in soil[4]
Degradation Rate Constant (k)0.210 day⁻¹100 mg/kg initial concentration in soil[4]
Half-life (DT50) with Enterobacter sp. TDS-16.3 days100 mg/kg initial concentration in soil[4]
Degradation Rate Constant (k)0.186 day⁻¹100 mg/kg initial concentration in soil[4]

Toxicological Implications of Photodegradation

An important aspect of this compound-methyl's photodegradation is the increased toxicity of the resulting solution. In vitro bioassays have demonstrated that the overall ecotoxicity of an aqueous solution of this compound-methyl increases significantly with the duration of irradiation.[1]

The carbendazim isomer (referred to as PP2 in one study), a major photoproduct, is believed to be a significant contributor to this enhanced toxicity. In silico estimations for Daphnia magna suggest that the LC50 value for this isomer is seven times lower than that of the parent this compound-methyl molecule, indicating a much higher toxicity.[1]

Experimental Protocols

This section outlines a general methodology for conducting a photostability study of this compound-methyl, based on common practices and guidelines such as those from the International Council for Harmonisation (ICH).

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound-methyl in a suitable solvent where it is stable in the dark. Acetonitrile (B52724) or methanol (B129727) are commonly used.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the desired matrix for the study (e.g., ultrapure water, buffer solution at a specific pH). The final concentration should be high enough for accurate quantification but low enough to be environmentally relevant.

  • Controls: Prepare control samples from the same working solution. These should be protected from light at all times to account for any degradation not induced by light.

Irradiation Procedure
  • Light Source: Use a light source that simulates sunlight, such as a xenon arc lamp or a combination of cool white fluorescent and near UV fluorescent lamps, as specified in ICH guideline Q1B.[5] The light source should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.[5]

  • Exposure: Expose the samples to a controlled and measured amount of light. For confirmatory studies, the overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[6]

  • Sample Containers: Use chemically inert and transparent containers, such as quartz cells or borosilicate glass vials.

  • Sampling: Withdraw aliquots of the irradiated solution and the dark control at specific time intervals for analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Irradiation cluster_analysis Analysis Stock Prepare Stock Solution (this compound-Methyl in MeCN) Working Prepare Aqueous Working Solution Stock->Working Sample Test Sample (in Quartz Vessel) Working->Sample Control Dark Control (Wrapped in Foil) Working->Control Sampling Time-course Sampling Sample->Sampling Control->Sampling UV_Source UV Light Source (e.g., Xenon Lamp) UV_Source->Sample HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Analysis (Kinetics, Product ID) HPLC->Data

Figure 2: General experimental workflow for a photostability study.
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for the analysis of this compound-methyl and its photoproducts.

Table 2: Example HPLC Method Parameters

ParameterDescription
Instrumentation HPLC system with a UV/Vis or Mass Spectrometry detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidifier like phosphoric acid or formic acid.[7] A typical mobile phase could be Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min.
Injection Volume 10-20 µL.
Detection Wavelength 235 nm for this compound-methyl and some degradation products; 280 nm for carbendazim.[8]
Data Analysis Quantify the decrease in the peak area of this compound-methyl over time to determine the degradation kinetics. Identify photoproducts by comparing retention times with standards (if available) and by analyzing mass spectral data.

For the detailed characterization of unknown photoproducts, high-resolution mass spectrometry (HR-MS/MS), such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), is highly effective.[1]

Conclusion

The photostability of this compound-methyl is a complex issue of significant environmental and toxicological concern. Its degradation under UV light is an auto-accelerated process that leads to the formation of multiple photoproducts, some of which are more toxic than the parent compound. The formation of carbendazim as a photoproduct appears to be condition-dependent, and an isomer of carbendazim has been identified as a major and more toxic degradation product in some studies.

Researchers and professionals in drug development and environmental science must consider these factors when evaluating the safety and environmental fate of this compound-methyl. The experimental protocols and data presented in this guide provide a framework for conducting further research and for the accurate assessment of the photostability of this widely used fungicide.

References

The Rise and Evolution of a Broad-Spectrum Fungicide: A Technical History of Thiophanate-Methyl in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Since its introduction in the early 1970s, thiophanate-methyl (B132596) has been a significant and widely utilized fungicide in global agriculture.[1] As a member of the benzimidazole (B57391) group, its systemic, protective, and curative properties have made it a valuable tool for managing a broad spectrum of fungal diseases across a diverse range of crops.[2][3] This technical guide delves into the history of this compound-methyl's use in agriculture, from its discovery and development to its mode of action, metabolic fate, and the eventual emergence of fungal resistance. This document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of fungicides and the study of plant pathology.

Discovery and Commercial Introduction

This compound-methyl was developed in the early 1970s and became a prominent member of the methyl benzimidazole carbamate (B1207046) (MBC) group of fungicides.[1] Its introduction followed that of other benzimidazoles, offering a systemic approach to disease control, a significant advancement over the purely protectant fungicides of the time. The first registrations for this compound-methyl occurred in the early 1970s, and its use quickly expanded across Europe and the United States for a variety of crops.

Mode of Action: A Pro-Fungicide Approach

This compound-methyl itself is not the primary fungitoxic agent. It is a pro-fungicide that, once absorbed by the plant, undergoes a metabolic conversion to the highly active compound carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate or MBC).[2][3] This conversion is a key feature of its mode of action.

The primary target of carbendazim is the β-tubulin protein, a critical component of microtubules in fungal cells.[1][4] Carbendazim binds to β-tubulin, disrupting the assembly of microtubules.[1][5] This interference with microtubule formation inhibits mitosis (nuclear division) and ultimately leads to the cessation of fungal growth and cell division.[1][5]

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Thiophanate_Metabolism Thiophanate_Methyl This compound-Methyl Carbendazim Carbendazim (MBC) (Active Fungicide) Thiophanate_Methyl->Carbendazim Metabolic Conversion (in plant) Fungal_Cell Fungal Cell Carbendazim->Fungal_Cell Enters Beta_Tubulin β-Tubulin Carbendazim->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Carbendazim->Microtubule_Assembly Inhibits Fungal_Cell->Beta_Tubulin Beta_Tubulin->Microtubule_Assembly Required for Mitosis_Inhibition Mitosis Inhibition Microtubule_Assembly->Mitosis_Inhibition Leads to

Figure 1: Metabolic conversion and mode of action of this compound-methyl.

Historical Application in Major Crops

This compound-methyl's broad-spectrum activity has led to its use on a wide variety of crops to control numerous fungal pathogens.

Table 1: Historical Application of this compound-Methyl on Key Crops

Crop CategoryMajor Target DiseasesHistorical Context of Use
Cereals (Wheat, Rice) Fusarium Head Blight, Scab, Sheath Blight, Rice BlastWidely adopted in the 1970s and 80s to combat significant yield losses from these diseases.[6][7]
Fruit Trees (Apples, Pears, Stone Fruits) Scab, Powdery Mildew, Brown Rot, Ring DiseaseA key component in integrated pest management (IPM) programs for pome and stone fruits since its introduction.[6][8]
Soybeans and other Legumes Sclerotinia Stem Rot (White Mold), AnthracnoseBecame a critical tool for managing white mold, particularly in the North Central United States.[9]
Vegetables (Tomatoes, Cucurbits) Gray Mold, Anthracnose, Gummy Stem BlightUsed extensively in both field and greenhouse production to control a range of foliar and stem diseases.[2]
Strawberries Gray Mold (Botrytis cinerea)A primary fungicide for controlling gray mold, a major disease affecting strawberry yield and quality.[10][11]

Quantitative Overview of Application and Efficacy

Application rates and efficacy have varied over time due to factors such as evolving agricultural practices, the development of resistance, and regulatory changes.

Table 2: Representative Historical Recommended Application Rates

CropTarget DiseaseTypical Application Rate (Active Ingredient)
WheatScab1065–1500 g/ha[6]
RiceSheath Blight, Rice Blast1500–2145 g/ha[6]
SoybeansSclerotinia Stem Rot0.84 - 1.12 kg a.i./ha[9]
ApplesScab, Powdery Mildew100–170 g/100 L (foliar spray)[12]
OrnamentalsSoil-borne diseases100–200 g/1000 L (soil drench)[12]

The efficacy of this compound-methyl has historically been high against susceptible fungal populations. However, the repeated and widespread use of this single-site mode of action fungicide has led to the selection of resistant strains in many fungal species, reducing its effectiveness in some regions and for certain diseases.

The Emergence and Mechanisms of Fungal Resistance

The development of resistance to this compound-methyl (and carbendazim) is a significant chapter in its history. The first instances of resistance were observed not long after its widespread introduction.

Timeline of Notable First Reports of Resistance:

  • Late 1970s/Early 1980s: Reports of resistance in various fungal pathogens began to emerge following intensive use.

  • 1992: Studies in Californian pistachio orchards showed significant levels of resistance in Botrytis cinerea populations.[4][13]

  • 2011: Widespread resistance to this compound-methyl in Botrytis cinerea on strawberries was reported in South Carolina.[10][14]

  • 2008-2021: Monitoring in Japan revealed various mutations conferring high resistance to this compound-methyl in the Fusarium graminearum species complex, the cause of Fusarium head blight.[15]

The primary mechanism of resistance is due to point mutations in the β-tubulin gene.[1] These mutations alter the binding site of carbendazim on the β-tubulin protein, reducing its affinity and thereby diminishing the fungicide's inhibitory effect. Mutations at codons 198 and 200 of the β-tubulin gene are among the most common and significant in conferring resistance.[1]

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Resistance_Development cluster_Selection Selection Pressure cluster_Mechanism Molecular Mechanism Repeated_Use Repeated this compound-Methyl Application Fungal_Population Fungal Population (Susceptible & Rare Resistant Individuals) Repeated_Use->Fungal_Population Exerts selective pressure on Resistant_Population Predominantly Resistant Fungal Population Fungal_Population->Resistant_Population Leads to selection of Point_Mutation Point Mutation in β-tubulin Gene Wild_Type Wild-Type β-tubulin Carbendazim_Binding Carbendazim Binds Effectively Wild_Type->Carbendazim_Binding Wild_Type->Point_Mutation mutates to Altered_Binding_Site Altered Carbendazim Binding Site Point_Mutation->Altered_Binding_Site Reduced_Binding Reduced Carbendazim Binding Altered_Binding_Site->Reduced_Binding

Figure 2: The process of resistance development to this compound-methyl.

Experimental Protocols

In Vitro Fungicidal Efficacy Testing

This protocol outlines a general method for assessing the in vitro efficacy of this compound-methyl against a fungal pathogen.

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with a range of this compound-methyl concentrations (e.g., 0, 0.1, 1, 10, 100 μg/mL). The fungicide is typically dissolved in a solvent like acetone (B3395972) or DMSO and then added to the molten agar.

  • Fungal Inoculum: Grow the target fungus on non-amended PDA to produce fresh mycelium.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture onto the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) using probit analysis.[13]

Residue Analysis in Plant Tissue by HPLC

This protocol provides a general outline for the determination of this compound-methyl and carbendazim residues in plant samples.

  • Sample Preparation: Homogenize a representative sample of the plant tissue (e.g., leaves, fruit).

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent, such as acidic methanol. This can be done by shaking or ultrasonication.[16]

  • Cleanup:

    • Centrifuge the extract and collect the supernatant.

    • Perform a liquid-liquid partition with a non-polar solvent (e.g., hexane) to remove lipids and other interferences.

    • Further cleanup can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[17]

  • Conversion to Carbendazim (for total residue analysis): In some methods, the extracted this compound-methyl is quantitatively converted to carbendazim by heating under acidic or alkaline conditions to measure the total residue as carbendazim.[18]

  • HPLC Analysis:

    • Inject the cleaned-up extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or diode-array detector.

    • Use an appropriate mobile phase, typically a mixture of acetonitrile (B52724) and water with a pH modifier.

    • Quantify the concentrations of this compound-methyl and carbendazim by comparing the peak areas to those of known standards.[16][19]

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HPLC_Workflow Start Plant Tissue Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acidic Methanol) Homogenization->Extraction Cleanup Cleanup (Liquid-Liquid Partition / SPE) Extraction->Cleanup Conversion Optional: Conversion to Carbendazim Cleanup->Conversion Analysis HPLC Analysis Cleanup->Analysis Conversion->Analysis Quantification Quantification Analysis->Quantification

Figure 3: General experimental workflow for HPLC residue analysis.

Environmental Fate and Metabolism

In the environment, this compound-methyl is relatively non-persistent in soil and water systems.[3] It rapidly degrades to carbendazim, which is more stable and persistent. The half-life of this compound-methyl in soil is typically a few days, while the half-life of carbendazim can be several months. Carbendazim is the primary residue of concern in environmental compartments.

In plants, as mentioned earlier, this compound-methyl is metabolized to carbendazim. Further degradation can occur, but carbendazim is the major fungitoxic metabolite.

Conclusion

This compound-methyl has had a long and impactful history in agriculture, providing effective control of a wide range of fungal diseases for several decades. Its systemic and broad-spectrum nature represented a significant advancement in fungicide technology. However, its story also serves as a crucial case study in the challenges of fungicide resistance management. The development of resistance in numerous fungal pathogens has highlighted the importance of integrated disease management strategies, including the rotation of fungicides with different modes of action. For researchers and professionals in the field, the history of this compound-methyl offers valuable lessons in the lifecycle of a successful fungicide, from its initial promise to the inevitable challenges posed by the adaptability of fungal pathogens.

References

Unveiling the Research Applications of Thiophanate (CAS Number 23564-05-8): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophanate, specifically its methylated form This compound-methyl (B132596) (CAS 23564-05-8), is a broad-spectrum systemic fungicide widely utilized in agriculture. Beyond its primary application in plant protection, this compound-methyl has garnered significant attention within the scientific community for its diverse biological activities and underlying mechanisms of action. This technical guide provides a comprehensive overview of the research applications of this compound-methyl, focusing on its cytotoxic, genotoxic, and signaling pathway-modulating effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Mechanism of Action: Microtubule Disruption

The primary mode of action of this compound-methyl involves its metabolic conversion to carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate).[1] Carbendazim is the principal bioactive compound responsible for the fungicidal and other biological effects observed. It exerts its effects by binding to β-tubulin, a subunit of microtubules.[1] This binding disrupts the assembly and disassembly of microtubules, which are crucial components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. The inhibition of microtubule polymerization leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[2]

Cytotoxicity and Cell Transformation

This compound-methyl has demonstrated cytotoxic effects in various cell lines. Studies on BALB/c 3T3 cells have shown that this compound-methyl can induce cytotoxicity, evidenced by the inhibition of cell colony formation.[3] The cytotoxic potential of this compound-methyl can be influenced by metabolic activation. In the absence of an exogenous metabolizing system (S9 mix), cytotoxic activity is observed at lower concentrations. However, with metabolic activation, the cytotoxicity is reduced.[3]

Furthermore, this compound-methyl has been shown to possess cell-transforming capabilities in BALB/c 3T3 cells, suggesting its potential role in carcinogenesis.[3] This transforming potential is more pronounced in the presence of metabolic activation.[3]

Quantitative Cytotoxicity and Cell Transformation Data
Cell LineAssayTreatment ConditionsEndpointResultReference
BALB/c 3T3Cytotoxicity (Colony Formation)> 10 µg/mL (without S9 mix)Inhibition of colony formationCytotoxic[3]
BALB/c 3T3Cell Transformation25 µg/mL (without S9 mix)Induction of transformation fociTransforming potential observed[3]
BALB/c 3T3Cell Transformation20 - 200 µg/mL (with S9 mix)Induction of transformation fociDetectable cell-transforming activity[3]
Human LymphocytesCytotoxicity (Viability)300, 500, and 700 mg/kg (in vivo, rats)Decreased cell viabilityCytotoxic[4]

Genotoxicity

The genotoxic potential of this compound-methyl has been investigated through various assays, with the micronucleus test being a key method. This compound-methyl has been shown to induce micronuclei, which are small nuclei that form outside the main nucleus in cells, indicating chromosomal damage or aneuploidy.[5][6][7] This genotoxic effect is primarily attributed to the aneugenic (chromosome loss) action of its metabolite, carbendazim, which disrupts the mitotic spindle.[5][6]

Quantitative Genotoxicity Data
Organism/Cell LineAssayTreatment ConditionsEndpointResultReference
MiceMicronucleus Test (in vivo)≥ 500 mg/kg bw (single dose)Induction of micronucleus formationWeakly positive[5]
Podarcis sicula (lizard)Micronucleus Test (in vivo)1.5% TM for 30-40 daysIncreased number of micronucleiSignificant increase[6]
Human LymphocytesMicronucleus Test (in vitro)1 mM for 3 hoursIncreased binucleated micronucleated cellsGenotoxic[8]
Rat Peripheral BloodMicronucleus Test (in vivo)300, 500, 700 mg/kg bw (24h)Increased frequency of micronucleiGenotoxic[4]

Modulation of Signaling Pathways

Induction of Oxidative Stress

This compound-methyl has been demonstrated to induce oxidative stress in various biological systems. This is characterized by an increase in the production of reactive oxygen species (ROS), leading to cellular damage.[4][9][10] The induction of oxidative stress can, in turn, trigger a cascade of downstream events, including DNA damage and apoptosis.

Activation of PPARα Signaling

Research has indicated that this compound-methyl can act as a xenobiotic activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[13][14] Activation of PPARα by xenobiotics can lead to alterations in gene expression related to fatty acid oxidation and can have implications for liver function.

Experimental Protocols

BALB/c 3T3 Cytotoxicity Assay (Neutral Red Uptake)

Objective: To determine the cytotoxic potential of this compound-methyl by assessing cell viability.

Methodology:

  • Cell Culture: Maintain BALB/c 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound-methyl in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound-methyl and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in medium) to each well. Incubate for 3 hours.

  • Extraction: Remove the Neutral Red solution, wash the cells with Phosphate Buffered Saline (PBS), and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water).

  • Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

BALB/c 3T3 Cell Transformation Assay

Objective: To assess the potential of this compound-methyl to induce morphological transformation in BALB/c 3T3 cells.

Methodology:

  • Cell Culture and Seeding: Culture BALB/c 3T3 cells as described above. Seed 2 x 10^4 cells per 60 mm dish.

  • Treatment: After 24 hours, expose the cells to various concentrations of this compound-methyl (with and without S9 metabolic activation) for 72 hours.

  • Promotion Phase: After the initial treatment, culture the cells for several weeks (typically 4-6 weeks), changing the medium twice a week.

  • Fixing and Staining: At the end of the culture period, fix the cells with methanol (B129727) and stain with Giemsa.

  • Foci Scoring: Examine the dishes under a microscope and score the number of transformed foci (Type II and Type III) based on their morphology (criss-cross pattern, piling up of cells, and altered staining).

  • Data Analysis: Calculate the transformation frequency (number of foci per number of surviving cells).

In Vitro Micronucleus Test

Objective: To evaluate the genotoxic potential of this compound-methyl by detecting the induction of micronuclei in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human lymphocytes, CHO, L5178Y) and treat with various concentrations of this compound-methyl for a defined period (e.g., 3-24 hours). Include positive and negative controls.

  • Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis during or after treatment.

  • Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

  • Data Analysis: Statistically analyze the data to determine if there is a significant increase in the frequency of micronucleated cells in the treated groups compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound-methyl and a general workflow for its toxicological assessment.

Thiophanate_Metabolism_and_Action This compound This compound-Methyl Metabolism Metabolic Conversion (in vivo/in vitro) This compound->Metabolism Carbendazim Carbendazim (Active Metabolite) Metabolism->Carbendazim BetaTubulin β-Tubulin Carbendazim->BetaTubulin Binds to Disruption Disruption of Microtubule Dynamics Carbendazim->Disruption Microtubule Microtubule Polymerization BetaTubulin->Microtubule Microtubule->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Metabolic activation and mechanism of action of this compound-methyl.

Oxidative_Stress_Pathway This compound This compound-Methyl ROS_Production Increased Reactive Oxygen Species (ROS) Production This compound->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation

Caption: this compound-methyl-induced oxidative stress pathway.

PPARa_Activation_Pathway This compound This compound-Methyl (Xenobiotic) PPARa PPARα This compound->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Regulates

Caption: PPARα signaling pathway activation by this compound-methyl.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) Cell_Transformation Cell Transformation Assay Genotoxicity Genotoxicity Assay (e.g., Micronucleus Test) Mechanism Mechanistic Studies (e.g., Western Blot for PPARα, ROS measurement) Toxicity_Studies Acute/Chronic Toxicity Studies Genotoxicity_in_vivo In Vivo Genotoxicity (e.g., Micronucleus Test) Toxicity_Studies->Genotoxicity_in_vivo Test_Compound This compound-Methyl Test_Compound->Cytotoxicity Test_Compound->Cell_Transformation Test_Compound->Genotoxicity Test_Compound->Mechanism Test_Compound->Toxicity_Studies

References

Methodological & Application

Application Note: Quantification of Thiophanate-Methyl in Soil using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops from fungal diseases. Due to its potential for persistence in soil and conversion to the more stable metabolite carbendazim (B180503), monitoring its concentration in environmental samples is crucial for assessing ecological risk. This application note provides a detailed protocol for the quantification of this compound-methyl in soil samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method described herein utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, offering a reliable and efficient workflow for researchers and analytical scientists.

Method Overview

The analytical procedure involves the extraction of this compound-methyl from soil samples using the QuEChERS method, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by reverse-phase HPLC with UV detection. This method is suitable for the determination of this compound-methyl and can be adapted for the simultaneous analysis of its primary metabolite, carbendazim.

Materials and Reagents

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-methyl analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to build the calibration curve.

Sample Preparation and Extraction (QuEChERS Method)
  • Soil Sample Preparation: Air-dry the soil samples, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Partitioning:

    • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex the tube for 30 seconds to facilitate the cleanup process.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid can be used.[1] Alternatively, a gradient elution may be employed for better separation if co-eluting peaks are present.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 235 nm.[2]

  • Analysis Sequence:

    • Inject a blank (acetonitrile) to establish a baseline.

    • Inject the series of working standard solutions to construct a calibration curve.

    • Inject the prepared soil sample extracts.

    • Inject a quality control standard periodically to monitor instrument performance.

Data Analysis
  • Identify the this compound-methyl peak in the sample chromatograms by comparing the retention time with that of the analytical standard.

  • Quantify the concentration of this compound-methyl in the samples by plotting a calibration curve of peak area versus concentration for the standard solutions.

  • Calculate the final concentration in the soil sample, taking into account the initial sample weight and dilution factors.

Data Presentation

The performance of the described method is summarized in the table below. The data represents typical values obtained from method validation studies for the analysis of this compound-methyl in soil and other relevant matrices.

ParameterTypical ValueReference
Extraction Method QuEChERS
Recovery75.48% - 109.18%
Relative Standard Deviation (RSD)0.60% - 5.11%
HPLC-UV Method
Linearity (Correlation Coefficient, r²)≥0.998[3]
Limit of Quantification (LOQ)0.05 mg/kg[2]
Limit of Detection (LOD)~0.01 mg/kg (estimated)

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound-methyl in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample Soil Sampling and Homogenization weighing Weigh 10g of Soil soil_sample->weighing extraction Add 10mL Acetonitrile and Shake weighing->extraction partitioning Add QuEChERS Salts and Shake extraction->partitioning centrifugation1 Centrifuge at >=3000 x g partitioning->centrifugation1 aliquot Take 1mL of Supernatant centrifugation1->aliquot dspe Add to d-SPE Tube (PSA, C18) aliquot->dspe vortex Vortex for 30s dspe->vortex centrifugation2 Centrifuge at 10,000 x g vortex->centrifugation2 filtration Filter Supernatant (0.45um) centrifugation2->filtration hplc_injection Inject into HPLC-UV filtration->hplc_injection data_analysis Data Acquisition and Quantification hplc_injection->data_analysis

Caption: Workflow for this compound-Methyl Analysis in Soil.

This compound-Methyl to Carbendazim Conversion

This compound-methyl can degrade to carbendazim in the environment and under certain analytical conditions. This relationship is important to consider when analyzing for this compound-methyl.

conversion_pathway TM This compound-Methyl MBC Carbendazim TM->MBC Degradation / Conversion

Caption: Conversion of this compound-Methyl to Carbendazim.

Conclusion

The HPLC-UV method coupled with QuEChERS extraction provides a robust and reliable approach for the quantification of this compound-methyl in soil samples. The method demonstrates good recovery and precision, with a limit of quantification suitable for environmental monitoring. Researchers can adapt this protocol to suit their specific laboratory conditions and instrumentation, ensuring accurate and reproducible results for the analysis of this important fungicide. Careful consideration of the potential conversion of this compound-methyl to carbendazim is recommended for comprehensive residue analysis.

References

Application Note: Quantitative Analysis of Thiophanate-Methyl and Carbendazim Residues in Fruit by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide used to control a wide range of fungal diseases on fruits, vegetables, and other crops.[1][2] In plant tissues and the environment, this compound-methyl degrades to carbendazim (B180503) (also known as MBC), which is also a fungicide and is the primary residue of toxicological concern.[3][4][5] Due to potential health risks associated with fungicide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various commodities.[6][7] This application note details a robust and sensitive method for the simultaneous extraction and quantification of this compound-methyl and its primary metabolite, carbendazim, in fruit matrices using a modified QuEChERS sample preparation protocol followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Standards: this compound-methyl (≥98% purity), Carbendazim (≥98% purity), Carbendazim-d4 (B20407) (internal standard, ≥98% purity).[8]

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

  • QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent.[5][9]

  • Filters: 0.22 µm PTFE syringe filters.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound-methyl, carbendazim, and carbendazim-d4 in methanol. Store at -18°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing both this compound-methyl and carbendazim in acetonitrile.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of Carbendazim-d4 in acetonitrile.[10]

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit extract with the working standard mixture to achieve a concentration range of 1 to 100 µg/kg. Add the internal standard to each calibration level at a constant concentration (e.g., 20 µg/kg).

3. Sample Preparation (Modified QuEChERS Protocol)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation approach widely used for pesticide residue analysis in food.[9][11][12]

  • Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry samples like raisins, add an appropriate amount of deionized water to ensure at least 80% hydration before homogenization.[9][13]

  • Fortification: Add 20 µL of the 1 µg/mL internal standard (Carbendazim-d4) working solution to the sample.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.[12][13]

  • Salting-Out: Add a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.[9] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.[3][9] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 3 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size)[14]
Mobile Phase A Water with 2 mmol/L Ammonium Acetate and 0.1% Formic Acid[14]
Mobile Phase B Methanol with 2 mmol/L Ammonium Acetate and 0.1% Formic Acid[14]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C[14]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Interface Voltage +4.0 kV[14]
Nebulizer Gas Flow 3 L/min[14]
Drying Gas Flow 10 L/min[14]
Interface Temperature 300°C[14]
Heat Block Temperature 400°C[14]

LC Gradient Program

Time (min)% Mobile Phase B
0.0010
1.0010
8.0095
10.0095
10.1010
15.0010

MS/MS Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for quantification. For each compound, at least two transitions (a quantifier and a qualifier) are monitored for confident identification and accurate quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound-Methyl343.1151.11693.156
Carbendazim (MBC)192.1160.120132.128
Carbendazim-d4 (IS)196.1164.120136.128

Note: Collision energies should be optimized for the specific instrument used.[15]

Workflow Diagram

G LC-MS/MS Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Fruit Sample Homogenization (10g) Spike 2. Internal Standard Spiking (Carbendazim-d4) Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Salt 4. Add QuEChERS Salts (MgSO4, NaCl) Extract->Salt Cent1 5. Centrifuge Salt->Cent1 dSPE 6. Dispersive SPE Cleanup (PSA, C18) Cent1->dSPE Cent2 7. Centrifuge dSPE->Cent2 Filter 8. Filter Extract (0.22 µm) Cent2->Filter LCMS 9. LC-MS/MS Analysis Filter->LCMS Quant 10. Quantification using Matrix-Matched Calibration LCMS->Quant Report 11. Final Report Quant->Report

References

Application Note: Development of a QuEChERS Method for Thiophanate-Methyl Analysis in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals involved in pesticide residue analysis.

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide used to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound-methyl in food products. It is important to note that this compound-methyl degrades to carbendazim (B180503) (MBC), which is also a fungicide and is often the target analyte for residue analysis.[1][2][3] Therefore, analytical methods must be capable of accurately quantifying both compounds.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[4] This application note provides a detailed protocol for the development and validation of a QuEChERS method for the determination of this compound-methyl and its primary metabolite, carbendazim, in various vegetable matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is based on the widely accepted AOAC Official Method 2007.01.[4] Modifications may be necessary depending on the specific vegetable matrix and available instrumentation.

1.1 Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate (B1210297)

  • Standards: Certified reference standards of this compound-methyl and carbendazim

  • QuEChERS Kits:

    • Extraction tubes/pouches containing 6 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g anhydrous sodium acetate (NaOAc).

    • Dispersive SPE (d-SPE) cleanup tubes (15 mL) containing 900 mg anhydrous MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent. For highly pigmented vegetables like spinach or bell peppers, d-SPE tubes containing graphitized carbon black (GCB) may be required.[5][6]

1.2 Instrumentation

  • High-speed homogenizer/blender

  • Centrifuge capable of ≥4000 rcf

  • Vortex mixer

  • LC-MS/MS System (e.g., Triple Quadrupole)

1.3 Standard Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound-methyl and carbendazim reference standards in 10 mL of methanol, respectively. Store at -20°C. These solutions are typically stable for several months.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank vegetable extract with the working standard mixture to achieve concentrations ranging from 2 to 200 µg/kg. This is crucial to compensate for matrix effects.[7]

1.4 Sample Preparation and Extraction

  • Homogenization: Chop the vegetable sample into small pieces and homogenize using a high-speed blender to achieve a uniform paste.[2] For dry samples, it may be necessary to add a specific amount of water to ensure proper extraction.[8][9]

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[4]

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate amount of internal standard, if used.

    • Add the contents of the QuEChERS extraction packet (6 g MgSO₄, 1.5 g NaOAc).

    • Cap the tube tightly and shake vigorously for 1 minute. The buffered extraction helps to maintain a stable pH, which is crucial for the stability of pH-sensitive pesticides.[2][4]

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes. This will separate the sample into a top organic layer (acetonitrile extract), a bottom aqueous layer, and a solid layer of sample material.

1.5 Dispersive SPE (d-SPE) Cleanup

  • Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube.

  • Cleanup: The d-SPE tube contains sorbents to remove interfering matrix components.

    • MgSO₄: Removes residual water.

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.

    • C18: Removes non-polar interferences like fats and waxes.

    • GCB (Graphitized Carbon Black): Used for highly pigmented samples to remove chlorophyll (B73375) and carotenoids. Caution: GCB can adsorb planar molecules like this compound-methyl, so its amount should be minimized.[2][10]

  • Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at ≥4000 rcf for 5 minutes.[2]

1.6 Final Extract Preparation

  • Transfer: Take an aliquot (e.g., 1 mL) of the cleaned extract from the d-SPE tube.

  • Acidification: Add a small amount of formic acid (e.g., 5 µL of 10% formic acid in ACN) to the aliquot to improve the chromatographic peak shape and enhance ionization for LC-MS/MS analysis.[11]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

The following table provides typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument being used.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium Acetate[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL[10]
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Transitions This compound-Methyl: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) Carbendazim: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

Note: Specific m/z transitions for precursor and product ions must be determined by infusing pure standards into the mass spectrometer.

Method Validation Data

Method validation is essential to ensure that the analytical method is fit for its intended purpose.[12] Key validation parameters include linearity, accuracy (recovery), precision, and the limit of quantification (LOQ).[13][14]

Table 1: Linearity and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/kg)Correlation Coefficient (r²)LOQ (µg/kg)
This compound-Methyl2 - 200>0.9952.0
Carbendazim2 - 200>0.9972.0

Table 2: Accuracy (Recovery) and Precision (RSD)

The following data represents typical recovery results for spiking experiments in a vegetable matrix (e.g., cucumber or tomato) at three different concentration levels (n=6). Acceptable recovery is typically within 70-120% with a relative standard deviation (RSD) of ≤20%.[14]

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
This compound-Methyl 1095.46.8
5098.24.5
100101.53.9
Carbendazim 1092.17.2
5096.85.1
10099.74.2

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the QuEChERS method.

QuEChERS_Workflow QuEChERS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 15g Vegetable Sample AddSolvent 2. Add 15mL Acetonitrile (1% Acetic Acid) Homogenize->AddSolvent AddSalts 3. Add MgSO4/NaOAc Salts AddSolvent->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (5 min) Shake->Centrifuge1 Transfer 6. Transfer 6mL Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 7. Vortex (30 sec) Transfer->Vortex Centrifuge2 8. Centrifuge (5 min) Vortex->Centrifuge2 FinalPrep 9. Transfer, Acidify & Filter Centrifuge2->FinalPrep LCMS 10. Analyze by LC-MS/MS FinalPrep->LCMS

References

Application Notes and Protocols: In Vitro Efficacy Testing of Thiophanate on Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable plant pathogen responsible for significant pre- and post-harvest losses in over 200 plant species.[1] Control of this disease has heavily relied on the application of fungicides.[2] Thiophanate-methyl (B132596), a member of the methyl benzimidazole (B57391) carbamate (B1207046) (MBC) class of fungicides, has been widely used due to its systemic and broad-spectrum activity.[3] It exhibits excellent inhibitory action against the mycelial growth and germ-tube elongation of B. cinerea.[3] However, the site-specific mode of action of MBC fungicides presents a high risk for the development of resistance.[2] Monitoring the efficacy of this compound and understanding the resistance status of B. cinerea populations are critical for effective disease management. These application notes provide detailed protocols for in vitro assays to determine the sensitivity of B. cinerea to this compound.

Mechanism of Action and Resistance

This compound-methyl itself is not the primary toxic agent. In the fungal cell, it is converted to its active metabolite, carbendazim (B180503) (also known as MBC). Carbendazim targets the β-tubulin protein, a crucial component of microtubules.[4] By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during nuclear division.[2] This inhibition of mitosis ultimately halts fungal cell division and growth.[2]

The most common mechanism of resistance to this compound-methyl in B. cinerea involves point mutations in the β-tubulin gene.[4] A frequently observed mutation is at codon 198, where a change from glutamic acid to alanine (B10760859) (E198A) or valine (E198V) alters the fungicide's binding site on the β-tubulin protein.[5][6] This alteration reduces the binding affinity of carbendazim, rendering the fungicide ineffective and leading to a resistant phenotype.[2]

cluster_sensitive Sensitive Pathway cluster_resistant Resistance Pathway TM This compound-methyl Carb Carbendazim (Active Metabolite) TM->Carb Metabolic Conversion BetaTub_S β-tubulin Carb->BetaTub_S Binds to MA Microtubule Assembly Carb->MA Inhibits Mitosis Mitosis Growth Fungal Growth Mutation β-tubulin Gene Mutation (e.g., E198A) BetaTub_R Altered β-tubulin Mutation->BetaTub_R ReducedBinding Reduced Binding BetaTub_R->ReducedBinding Carb_R Carbendazim Carb_R->ReducedBinding FGR Fungicide Resistance (Normal Growth) ReducedBinding->FGR

Caption: Mechanism of action and resistance pathway for this compound-methyl in B. cinerea.

Quantitative Data Summary

The efficacy of this compound is quantified by determining the Effective Concentration that inhibits 50% of growth (EC₅₀). The EC₅₀ values are used to classify isolates into different sensitivity or resistance categories.

Isolate PhenotypeEC₅₀ Range (µg/mL)Common β-tubulin MutationReference
Sensitive (SS) < 1None[5]
Low Resistance (LR) 1 - 10E198A[5]
Weak Resistance (WR) 10 - 50Not always specified[5]
High Resistance (HR) > 100E198A, E198V[5][6]

Experimental Protocols

Two primary in vitro methods are used to assess the efficacy of this compound against B. cinerea: the mycelial growth inhibition assay and the spore germination assay.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is the most common method for determining fungicide sensitivity by measuring the radial growth of a fungal colony on a fungicide-amended medium.[7]

G A 1. Prepare Media & Reagents - Potato Dextrose Agar (B569324) (PDA) - this compound Stock Solution (in DMSO) B 2. Create Fungicide-Amended PDA Add this compound stock to molten PDA to achieve final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). A->B C 3. Inoculate Plates Place a 5mm mycelial plug from an actively growing B. cinerea culture onto the center of each plate. B->C D 4. Incubate Incubate plates at 20-25°C in the dark for 3-5 days. C->D E 5. Measure Colony Diameter Measure the diameter of the fungal colony in two perpendicular directions. D->E F 6. Calculate Percent Inhibition Use the formula: % Inhibition = [(DC - DT) / DC] x 100 E->F G 7. Determine EC₅₀ Value Plot % inhibition vs. log of fungicide concentration and perform probit or regression analysis. F->G

Caption: Experimental workflow for the mycelial growth inhibition assay.

Materials and Reagents

  • Botrytis cinerea isolate(s)

  • Potato Dextrose Agar (PDA)

  • This compound-methyl (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter) or scalpel

  • Incubator (20-25°C)

  • Micropipettes and sterile tips

  • Parafilm

Methodology

  • Preparation of this compound Stock Solution:

    • Dissolve this compound-methyl in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions of the stock solution with sterile distilled water or DMSO to create working solutions that will be added to the media.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar in a water bath to approximately 45-50°C. This temperature is cool enough to prevent fungicide degradation while preventing premature solidification.

    • Add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).[3] The control plates (0 µg/mL) should receive an equivalent volume of the solvent (DMSO/water) used for the fungicide dilutions.

    • Gently swirl the flask to ensure even distribution of the fungicide and immediately pour approximately 20 mL of the amended medium into each sterile petri dish.

    • Allow the plates to solidify completely in a sterile environment.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (3-5 day old) B. cinerea culture.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Seal the plates with parafilm.

  • Incubation:

    • Incubate the plates at 20-25°C in the dark.[8]

    • Incubation should proceed until the fungal growth in the control plates has reached approximately two-thirds to three-quarters of the plate diameter (typically 3-5 days).

  • Data Collection and Analysis:

    • Measure the colony diameter (in mm) for each plate. It is best practice to take two perpendicular measurements and calculate the average.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:[9] MGI (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate.

      • DT = Average diameter of the colony in the treated plate.

    • To determine the EC₅₀ value, plot the percentage of inhibition against the logarithm of the fungicide concentration.[9] Use statistical software to perform a probit analysis or fit a dose-response curve to the data.[9]

Protocol 2: Spore Germination Assay

This assay assesses the effect of the fungicide on the ability of B. cinerea conidia (spores) to germinate and form a germ tube.[10]

Materials and Reagents

  • Mature (10-14 day old) sporulating culture of B. cinerea

  • Sterile distilled water

  • Wetting agent (e.g., 0.01% Tween 80)

  • Sterile glass slides or 96-well microtiter plates

  • Microscope

  • Hemocytometer

  • This compound working solutions

Methodology

  • Preparation of Spore Suspension:

    • Flood a mature culture plate with a small volume (e.g., 10 mL) of sterile distilled water containing a wetting agent.[9]

    • Gently scrape the surface with a sterile loop or bent glass rod to dislodge the conidia.[9]

    • Filter the suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments.

    • Using a hemocytometer, count the spores and adjust the concentration of the suspension to a final concentration of 1 x 10⁵ or 1 x 10⁶ spores/mL with sterile water.[10]

  • Assay Setup:

    • In microcentrifuge tubes or wells of a microtiter plate, mix the spore suspension with the various this compound working solutions to achieve the desired final concentrations.

    • For slide-based assays, place a drop (e.g., 20-30 µL) of each suspension onto a microscope slide. Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.

  • Incubation:

    • Incubate at 20-22°C for 4 to 6 hours.[10]

  • Data Collection and Analysis:

    • After incubation, place a drop of the suspension on a microscope slide (if using microtiter plates).

    • Using a microscope, observe at least 100 spores per replicate.[9] A spore is considered germinated if the germ tube is at least half the length of the spore itself.[9]

    • Calculate the percentage of germination inhibition using the formula:[9] Inhibition (%) = [(GC - GT) / GC] x 100 Where:

      • GC = Percentage of germination in the control.

      • GT = Percentage of germination in the treatment.

    • Determine the EC₅₀ value as described in the mycelial growth assay.

References

Thiophanate Application in Managing Fusarium Wilt in Cucumber: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium wilt, caused by the soil-borne fungus Fusarium oxysporum f. sp. cucumerinum (FOC), is a devastating vascular disease affecting cucumber (Cucumis sativus L.) production worldwide.[1][2] The pathogen invades the plant's vascular system, obstructing water flow and leading to characteristic symptoms such as yellowing, wilting, and eventual plant death.[3][4] Management of this disease is challenging due to the pathogen's persistence in the soil.[3] Thiophanate-methyl (B132596), a broad-spectrum systemic fungicide, has been utilized in the management of Fusarium wilt. It is absorbed by the plant and metabolizes into carbendazim (B180503) (methyl benzimidazole (B57391) carbamate (B1207046) or MBC), which is the primary active compound responsible for its fungicidal activity.[5] MBC disrupts microtubule assembly during mitosis in fungi, thereby inhibiting their growth and proliferation.[6]

These application notes provide a comprehensive overview of the use of this compound in managing Fusarium wilt in cucumber, detailing its efficacy, experimental protocols, and potential non-target effects for research and development purposes.

Data Presentation: Efficacy of this compound-Methyl

The efficacy of this compound-methyl against Fusarium oxysporum has been evaluated in various studies, both in vitro and in vivo. The following tables summarize the quantitative data on its inhibitory effects on mycelial growth and its effectiveness in controlling the disease.

Table 1: In Vitro Mycelial Growth Inhibition of Fusarium oxysporum by this compound-Methyl

FungicideConcentration (ppm)Pathogen SpeciesMycelial Growth Inhibition (%)Reference
This compound-methyl 70% WP500F. oxysporum f. sp. ciceri100%[7]
This compound-methyl 70% WP1000F. oxysporum f. sp. ciceri100%[7]
This compound-methyl1-10000F. oxysporum f. sp. cicerisHighly effective at all concentrations[8]
This compound-methyl100F. oxysporum f. sp. lycopersici100%[9]

Table 2: In Vivo Disease Control Efficacy of this compound-Methyl against Fusarium Wilt

CropApplication MethodEfficacy (% Disease Control)Reference
TomatoSoil Drench70.29% (after 60 days)[10]
ChickpeaField Application90-92.5% (disease incidence of 6-8%)[8]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound-Methyl Efficacy against Fusarium oxysporum f. sp. cucumerinum

This protocol outlines the poisoned food technique to determine the mycotoxic effect of this compound-methyl on the mycelial growth of FOC.

1. Materials:

  • Pure culture of Fusarium oxysporum f. sp. cucumerinum.

  • Potato Dextrose Agar (PDA) medium.

  • This compound-methyl formulation (e.g., 70% Wettable Powder).

  • Sterile distilled water.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set at 25 ± 2°C.

2. Methodology:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound-methyl. For a 70% WP formulation, dissolving 1 gram in 100 mL of sterile distilled water yields a 7000 ppm stock solution.

  • Preparation of Poisoned Medium: Prepare PDA medium as per the manufacturer's instructions. Autoclave and cool to approximately 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 500 ppm). For example, to make 100 mL of 100 ppm PDA, add 1.43 mL of the 7000 ppm stock solution. Mix thoroughly by gentle swirling.

  • Pouring Plates: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish. A control plate should be prepared with PDA medium mixed with an equivalent volume of sterile distilled water instead of the fungicide solution.[11] Allow the plates to solidify.

  • Inoculation: From the periphery of a 7-day-old actively growing FOC culture, cut a 5 mm mycelial disc using a sterile cork borer.[11] Place the mycelial disc, with the mycelium facing down, in the center of each prepared PDA plate (both poisoned and control).

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them at 25 ± 2°C in an inverted position until the mycelial growth in the control plate reaches the edge of the dish.[9][11]

  • Data Collection: Measure the colony diameter (in mm) of the fungal growth in both the treated and control plates.

  • Calculation of Mycelial Growth Inhibition: Calculate the percent inhibition of mycelial growth using the following formula (Vincent, 1947):

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate (mm).

      • T = Average diameter of the fungal colony in the treated plate (mm).[11]

Protocol 2: In Vivo Evaluation of this compound-Methyl Efficacy in Pot Experiments

This protocol describes a pot assay to evaluate the protective and curative efficacy of this compound-methyl against Fusarium wilt in cucumber seedlings.

1. Materials:

  • Cucumber seeds (a susceptible variety).

  • Sterile potting mix (soil, sand, and compost mixture).

  • Pots (15-20 cm diameter).

  • Fusarium oxysporum f. sp. cucumerinum inoculum (spore suspension).

  • This compound-methyl formulation.

  • Greenhouse or controlled environment chamber.

2. Methodology:

  • Inoculum Preparation: Grow FOC on a suitable medium (e.g., Potato Dextrose Broth) for 7-10 days. Harvest the spores by filtering the culture through cheesecloth and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Soil Inoculation: Mix the FOC spore suspension into the potting mix to achieve a uniform distribution of the pathogen.

  • Sowing and Treatment Application:

    • Preventive (Protective) Treatment: Sow cucumber seeds in the inoculated soil. At the two-leaf stage, drench the soil with a this compound-methyl solution at the recommended concentration.

    • Curative Treatment: Sow cucumber seeds in the inoculated soil. After the appearance of initial disease symptoms (e.g., slight wilting or yellowing of lower leaves), drench the soil with a this compound-methyl solution.

    • Control Groups:

      • Positive Control: Sow seeds in inoculated soil and drench with water only.

      • Negative Control: Sow seeds in non-inoculated soil and drench with water only.

  • Experimental Conditions: Maintain the pots in a greenhouse with a temperature of 25-28°C and a relative humidity of 70-80%. Provide adequate irrigation and fertilization.

  • Data Collection (after 4-6 weeks):

    • Disease Incidence (%): (Number of infected plants / Total number of plants) x 100.

    • Disease Severity Index: Score the plants on a scale of 0-5 based on the severity of wilting and yellowing symptoms (0 = no symptoms, 5 = plant death).

    • Plant Growth Parameters: Measure plant height, root length, and fresh/dry biomass.

  • Calculation of Disease Control Efficacy:

    • Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound-methyl is its conversion to carbendazim (MBC), which targets the β-tubulin protein in fungal cells. This disruption of microtubule formation is crucial for mitosis, leading to the inhibition of fungal cell division and growth.

However, recent research has unveiled a more complex interaction between this compound-methyl, the host plant, and the surrounding microbiome. A 2024 study revealed that the application of this compound-methyl and its metabolite carbendazim can negatively impact the rhizosphere of cucumbers.[1][12][13] Specifically, it was found to:

  • Alter the structure of the rhizosphere microbiome.

  • Decrease bacterial diversity.

  • Reduce the abundance of beneficial bacteria, such as Bacillus species.[12][13]

These beneficial rhizobacteria can play a crucial role in plant defense against pathogens.[12][13] Therefore, while this compound-methyl directly targets the Fusarium pathogen, it may inadvertently weaken the plant's natural, microbially-mediated defense mechanisms.[1][12][13] This highlights a potential ecotoxicological risk and suggests that the long-term efficacy of this compound-methyl could be compromised by its detrimental effects on the soil microbiome.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay (Poisoned Food Technique) cluster_invivo In Vivo Assay (Pot Experiment) prep_media Prepare PDA Medium add_fungicide Add this compound-Methyl (Varying Concentrations) prep_media->add_fungicide inoculate Inoculate with F. oxysporum Disc add_fungicide->inoculate incubate_invitro Incubate at 25°C inoculate->incubate_invitro measure_growth Measure Mycelial Diameter incubate_invitro->measure_growth calculate_inhibition Calculate % Inhibition measure_growth->calculate_inhibition prep_soil Prepare Inoculated Soil (F. oxysporum) sow_seeds Sow Cucumber Seeds prep_soil->sow_seeds apply_treatment Apply this compound-Methyl (Soil Drench) sow_seeds->apply_treatment incubate_invivo Maintain in Greenhouse apply_treatment->incubate_invivo assess_disease Assess Disease Severity & Plant Growth incubate_invivo->assess_disease calculate_efficacy Calculate Disease Control % assess_disease->calculate_efficacy

Caption: Experimental workflow for evaluating this compound efficacy.

mechanism_pathway cluster_plant Plant & Soil Environment cluster_direct_effect Direct Fungicidal Action cluster_indirect_effect Indirect Microbiome Impact TM_app This compound-Methyl Application TM_conversion Conversion to Carbendazim (MBC) TM_app->TM_conversion reduce_bacillus Reduced Abundance of Beneficial Rhizobacteria (e.g., Bacillus) TM_app->reduce_bacillus Negative Impact disrupt_microtubules Disruption of Fungal Microtubule Assembly TM_conversion->disrupt_microtubules Targets β-tubulin inhibit_mitosis Inhibition of Mitosis disrupt_microtubules->inhibit_mitosis fusarium_death Fusarium oxysporum Growth Inhibition inhibit_mitosis->fusarium_death disease_management Management of Fusarium Wilt fusarium_death->disease_management weaken_defense Weakened Plant-Mediated Defense Responses reduce_bacillus->weaken_defense weaken_defense->disease_management Potential Negative Long-term Effect

Caption: this compound's dual impact on Fusarium wilt management.

References

Application Notes and Protocols for the Analytical Determination of Thiophanate and Carbendazim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of thiophanate-methyl (B132596) and its primary metabolite, carbendazim (B180503). The protocols are designed for accuracy and reliability in various matrices, catering to the needs of research, quality control, and regulatory compliance.

Introduction

This compound-methyl is a systemic fungicide belonging to the benzimidazole (B57391) group. In plant tissues and the environment, it is readily converted to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is also a fungicide and is the primary active compound.[1][2] Due to this conversion, regulatory analysis often requires the determination of both this compound-methyl and carbendazim, with the total residue expressed as carbendazim.[3][4]

The analytical challenge lies in the potential for this compound-methyl to degrade to carbendazim during the extraction and analysis process.[3][5] Therefore, methods must be optimized to either stabilize this compound-methyl or to quantitatively convert it to carbendazim for a total residue measurement. This document outlines validated methods for the simultaneous determination of both compounds.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound-methyl and carbendazim in different matrices.

Table 1: Performance of UPLC-MS/MS Method for Tea Samples [6]

AnalyteMatrixLOQ (mg/kg)Recovery Range (%)RSD (%)Linearity (R²)
This compound-methylGreen Tea0.01097.2 - 110.6< 25.00.998
CarbendazimGreen Tea0.01097.2 - 110.6< 25.00.999

Table 2: Performance of LC-MS/MS Method for Water Samples [7]

AnalyteMatrixLOQ (µg/L)Fortification Levels (µg/L)
This compound-methylDrinking, Ground, Surface Water0.050.05 and 0.50
CarbendazimDrinking, Ground, Surface Water0.050.05 and 0.50

Table 3: Performance of QuEChERS-LC-MS/MS Method for Soil and Citrus [8]

AnalyteMatrixLOQ (µg/kg)Recovery Range (%)RSD (%)
This compound-methylSoil, Citrus9.3 - 14.175.48 - 109.180.60 - 5.11
CarbendazimSoil, Citrus2.1 - 2.675.48 - 109.180.60 - 5.11
Pyraclostrobin (B128455)Soil, Citrus5.8 - 7.075.48 - 109.180.60 - 5.11

Table 4: Performance of LC-MS/MS Method for Agricultural Products [9]

AnalyteMatrixLOQ (mg/kg)Recovery Range (%)RSD (%)
Carbendazim (from this compound-methyl and Benomyl)10 Agricultural Products0.0175.8 - 100.01.5 - 9.2

Experimental Protocols

Protocol 1: Analysis of this compound-Methyl and Carbendazim in Tea by UPLC-MS/MS

This protocol is based on a rapid and sensitive method utilizing isotope dilution and dispersive solid-phase extraction (d-SPE).[6]

3.1.1. Materials and Reagents

  • Standards: this compound-methyl (99% purity), Carbendazim (99% purity), Deuterium-labelled this compound-methyl (TM-D6, 99% purity), and Carbendazim (MBC-D4, 99% purity).[6]

  • Solvents: Acetonitrile and Methanol (B129727) (HPLC grade), Formic Acid.[6]

  • Water: De-ionized using a Milli-Q system.[6]

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB).[6]

  • Other: Anhydrous magnesium sulfate (B86663).[6]

3.1.2. Sample Preparation (QuEChERS)

  • Weigh 2.0 g of homogenized tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 min.

  • Add the internal standard solution (TM-D6 and MBC-D4).

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.[6]

  • Vortex for 30 s and then centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.[6]

3.1.3. UPLC-MS/MS Conditions [6]

  • Instrument: Acquity Ultra-Performance LC system coupled to a tandem mass spectrometer.[6]

  • Column: Acquity UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid.[6]

  • Gradient: Start with 90% A, decrease to 5% A over 1-10 min (hold for 2 min), then return to 90% A at 12-13 min (hold for 1 min).[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temperature: 48°C.[6]

  • Injection Volume: 3 µL.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis of this compound-Methyl and Carbendazim in Water by LC-MS/MS

This protocol describes a direct injection method for the analysis of water samples.[7]

3.2.1. Materials and Reagents

  • Standards: this compound-methyl and Carbendazim analytical standards.[7]

  • Solvents: Water and Acetonitrile (LC-MS grade), Formic Acid.[7]

3.2.2. Sample Preparation

  • Place 1.0 mL of the water sample (drinking, ground, or surface water) into an autosampler vial.[7]

  • Acidify the sample by adding 10 µL of a 10% formic acid solution in water (final concentration of 0.1%).[7]

  • Vortex the sample.[7]

  • The sample is ready for direct injection into the LC-MS/MS system.[7]

3.2.3. LC-MS/MS Conditions [7]

  • Instrument: Triple quadrupole LC-MS/MS system with an ESI source.[7]

  • Column: Agilent Zorbax column (75 mm x 4.6 mm, 3.5 µm).[7]

  • Oven Temperature: 35°C.[7]

  • Injection Volume: 100 µL.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 3: Analysis of this compound-Methyl and Carbendazim in Agricultural Products by LC-MS/MS with Conversion

This method involves the conversion of this compound-methyl to carbendazim for the determination of total residues.[9][10]

3.3.1. Materials and Reagents

  • Standards: Carbendazim (MBC) and Ethyl 2-benzimidazole carbamate (B1207046) (EBC) analytical standards.[10]

  • Solvents: Methanol, n-hexane, ethyl acetate (B1210297), acetic acid.[10]

  • Reagents: Sodium L-ascorbate, Copper (II) acetate.[10]

3.3.2. Sample Preparation and Conversion

  • Homogenize the agricultural product sample.

  • To a representative sample, add methanol and sodium L-ascorbate and extract.[9][10]

  • Filter the extract.

  • To the filtrate, add copper acetate and 50% acetic acid.[9][10]

  • Reflux the mixture at 120°C for 30 minutes to convert this compound-methyl to carbendazim.[9][10]

  • After cooling, perform a liquid-liquid extraction with n-hexane to remove nonpolar interferences.[9][10]

  • Extract the aqueous phase with ethyl acetate.[9][10]

  • Evaporate the ethyl acetate phase to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

3.3.3. LC-MS/MS Conditions

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Analysis: The analysis is performed by monitoring the transitions for carbendazim (MBC) and ethyl 2-benzimidazole carbamate (EBC), which is formed from this compound.[10]

Visualizations

Thiophanate_Metabolism This compound This compound-methyl Carbendazim Carbendazim (MBC) (Active Fungicide) This compound->Carbendazim Metabolic Conversion (in plants, soil, and during analysis)

Caption: Conversion of this compound-methyl to Carbendazim.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (e.g., 10-15g) Add_Solvent 2. Add Acetonitrile (10-15 mL) Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant Add_dSPE 7. Add to d-SPE Tube (e.g., PSA, C18, MgSO4) Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: General QuEChERS Workflow for Sample Preparation.

References

Application Notes and Protocols for Thiophanate-Methyl Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide widely used in agriculture to control various fungal diseases on crops, fruits, and ornamental plants.[1][2] As a member of the benzimidazole (B57391) family, it functions by inhibiting fungal cell division.[1][2] Due to its widespread application, concerns about its persistence and potential impact on the environment necessitate reliable and efficient analytical methods for its quantification in soil matrices.[3] this compound-methyl can degrade to the more stable carbendazim (B180503), which also possesses fungicidal activity, making the analysis of both compounds often necessary.[4][5]

This document provides detailed application notes and protocols for the extraction of this compound-methyl from soil for subsequent analysis. The methodologies described are intended to offer researchers, scientists, and drug development professionals a comprehensive guide to selecting and implementing appropriate extraction techniques.

Data Presentation: Comparison of Soil Extraction Techniques

The selection of an appropriate extraction method is critical for achieving accurate and reproducible results in the analysis of this compound-methyl in soil. The following table summarizes the performance of common extraction techniques.

ParameterQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Solid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Recovery 75.48% - 109.18%[6]86% - 98%Can lead to the conversion of this compound-methyl to carbendazim[3]
Relative Standard Deviation (RSD) 0.60% - 5.11%[6]< 2.60%Not consistently reported for the parent compound due to conversion.
Limit of Quantification (LOQ) 9.3 - 14.1 µg/kg[6]0.05 mg/kg[3]Not applicable for the parent compound.
Throughput HighMediumMedium to High
Solvent Consumption LowMediumLow
Notes A versatile and widely used method for multi-residue analysis.[3] Provides good cleanup but can be more time-consuming than QuEChERS.[3] Rapid extraction, but thermal degradation to carbendazim is a significant consideration.[3]A selective method that provides good cleanup.[3]Rapid extraction method.[3]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticides, including this compound-methyl, from various matrices.[3][6] It involves a simple two-step process of extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile to the tube.[3]

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquohydrate).[3]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing.[3]

  • Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant (the upper layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.[3][7]

  • Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering matrix components.[3]

  • Centrifuge the tube at a high speed (e.g., 10,000 rcf) for 2 minutes.[3]

  • Collect the supernatant carefully for analysis by an appropriate analytical instrument, such as LC-MS/MS.[3]

Solid-Phase Extraction (SPE) Method

SPE is a selective sample preparation technique that isolates analytes from a complex matrix, providing a cleaner extract for analysis.[3]

1. Extraction:

  • Weigh 10 g of soil into a flask.[3]

  • Add 20 mL of an extraction solvent, such as acidic methanol (B129727).[3]

  • Sonicate the mixture for 15 minutes to enhance extraction efficiency.[3]

  • Centrifuge the sample and collect the supernatant.[3]

  • Repeat the extraction step with a fresh portion of the solvent to ensure complete recovery.[3]

  • Combine the supernatants and adjust the pH to neutral.[3]

2. SPE Cleanup:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol followed by deionized water.[3]

  • Load the extracted sample onto the conditioned cartridge.[3]

  • Wash the cartridge with deionized water to remove polar interferences.[3]

  • Dry the cartridge under a vacuum.[3]

  • Elute the this compound-methyl from the cartridge with a suitable solvent, such as acetonitrile or ethyl acetate.[3]

  • The eluate is then concentrated and reconstituted in a suitable solvent for instrumental analysis.[3]

Mandatory Visualization

Soil_Extraction_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Homogenized Soil Sample (10g) Add_Solvent 2. Add Acetonitrile (10mL) Soil_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant (1mL) to d-SPE Tube Centrifuge1->Transfer_Supernatant Vortex 7. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 8. Centrifuge (e.g., 10,000 rcf, 2 min) Vortex->Centrifuge2 Final_Extract 9. Collect Supernatant Centrifuge2->Final_Extract Analysis 10. Instrumental Analysis (e.g., LC-MS/MS) Final_Extract->Analysis

Caption: Workflow of the QuEChERS method for this compound-methyl extraction from soil.

References

Application Notes and Protocols for the Determination of Thiophanate-Methyl by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the qualitative and quantitative analysis of thiophanate-methyl (B132596), a broad-spectrum benzimidazole (B57391) fungicide, using thin-layer chromatography (TLC). The protocols outlined below are based on established methodologies and are intended to guide researchers in developing and implementing TLC-based assays for this compound.

Introduction

This compound-methyl is a systemic fungicide used to control a wide range of fungal diseases on various crops. Its determination in environmental and agricultural samples is crucial for monitoring residue levels and ensuring food safety. Thin-layer chromatography offers a simple, cost-effective, and rapid method for the analysis of this compound-methyl. This document details a specific reversed-phase TLC method coupled with a sensitive visualization technique.

Experimental Protocols

Method 1: Reversed-Phase TLC with Iodine-Azide Reaction for Visualization

This method, adapted from a validated analytical procedure, is suitable for the quantitative determination of this compound-methyl.[1][2]

2.1.1. Materials and Reagents

  • TLC Plates: Reversed-phase C18 silica (B1680970) gel aluminum plates (5 x 5 cm).

  • Chemicals:

  • Apparatus:

    • Micropipettes or capillary tubes for sample application.

    • Horizontal developing chamber.

    • Spray bottle.

    • Chamber for iodine vapor exposure.

    • Image analysis software (e.g., TLSee software) or a densitometer.

2.1.2. Preparation of Solutions

  • This compound-Methyl Stock Solution (e.g., 15 mg/mL): Accurately weigh 15.00 mg of this compound-methyl standard and dissolve it in 1.0 mL of acetone.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetone to achieve concentrations within the desired calibration range (e.g., 0.3 to 3.0 µg per spot).[1]

  • Mobile Phase (Acetonitrile:Water, 5:5, v/v): Mix equal volumes of acetonitrile and deionized water.

  • Spraying Solution (4% Sodium Azide, 1% Starch, pH 5.5):

    • Dissolve 2.0 g of sodium azide in 30 mL of deionized water.

    • Add 10 mL of a 5% starch solution.

    • Adjust the pH to 5.5 using a 1:1 solution of hydrochloric acid.

    • Transfer the mixture to a 50 mL volumetric flask and dilute to the mark with deionized water. Shake well to ensure homogeneity.[2]

2.1.3. Chromatographic Procedure

  • Sample Application: Apply the standard and sample solutions as spots (e.g., 0.5 µL) onto the TLC C18 plate.[2] The first spot should be applied approximately 10 mm from the edge of the plate, with subsequent spots spaced at least 10 mm apart.[2]

  • Chromatogram Development: Place the TLC plate in a horizontal developing chamber previously saturated with the mobile phase (acetonitrile:water, 5:5, v/v) for at least 10 minutes.[2] Allow the mobile phase to ascend to a distance of approximately 4.0 cm.[2]

  • Drying: After development, remove the plate from the chamber and allow it to air dry completely.

2.1.4. Visualization and Quantification

  • Spraying: Uniformly spray the dried plate with the prepared spraying solution.[2]

  • Iodine Vapor Exposure: Expose the sprayed plate to iodine vapor for approximately 25 seconds. This step converts the pesticide into its oxidized analogue, which catalyzes the iodine-azide reaction, resulting in white spots against a violet-brown background.[1][2]

  • Quantification: The resulting chromatogram can be quantified by capturing a digital image and analyzing it with appropriate software or by using a TLC scanner (densitometer).[1] The peak area of the spots is proportional to the concentration of this compound-methyl.

Data Presentation

Quantitative data from the TLC analysis should be systematically recorded. The following table summarizes key parameters for the described method.

ParameterValueReference
Stationary Phase Reversed-Phase C18 Silica Gel[2]
Mobile Phase Acetonitrile:Water (5:5, v/v)[2]
Linearity Range 0.3–3.0 µg per spot[1]
Visualization Iodine–azide reaction[1][2]

Note: Rf values are dependent on the specific experimental conditions and should be determined under your laboratory's conditions.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the TLC determination of this compound-methyl.

experimental_workflow prep Preparation of Solutions (Standards, Mobile Phase, Spray Reagent) spotting Sample and Standard Application (Spotting on TLC Plate) prep->spotting development Chromatographic Development (in Saturated Chamber) spotting->development drying Plate Drying (Air Dry) development->drying visualization Visualization (Spraying and Iodine Vapor Exposure) drying->visualization quantification Quantification (Image Analysis or Densitometry) visualization->quantification

Caption: Experimental Workflow for TLC Analysis of this compound-Methyl.

logical_relationship cluster_input Inputs cluster_process TLC Process cluster_detection Detection & Analysis TM_Standard This compound-Methyl Standard TLC_Plate TLC Plate (Reversed-Phase C18) TM_Standard->TLC_Plate Spotting Sample Sample Solution Sample->TLC_Plate Spotting Development Development TLC_Plate->Development Mobile_Phase Mobile Phase (Acetonitrile:Water) Mobile_Phase->Development Visualization Visualization Reagent (Iodine-Azide) Development->Visualization Analysis Quantitative Analysis Visualization->Analysis

Caption: Logical Relationship of Components in this compound-Methyl TLC Analysis.

References

Protocol for Studying Thiophanate Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide widely employed in agriculture to control a range of fungal diseases affecting fruits, vegetables, and ornamental plants.[1][2][3] It belongs to the benzimidazole (B57391) chemical group and functions by inhibiting fungal cell division.[2][3] Upon application, this compound-methyl is absorbed by the plant and metabolizes into carbendazim, the active compound that disrupts fungal mitosis by binding to β-tubulin subunits, thereby inhibiting microtubule formation.[3][4] This systemic action allows the fungicide to move throughout the plant's tissues, providing both preventative and curative protection against fungal pathogens.[1][4]

The prolonged and repeated use of this compound-methyl has led to the emergence of resistant fungal populations, compromising its efficacy.[2] The primary mechanism of resistance is associated with point mutations in the β-tubulin gene (TUB2).[5][6][7] These non-synonymous mutations result in amino acid substitutions that reduce the binding affinity of benzimidazole fungicides to the β-tubulin protein, rendering the fungicide ineffective.[7] Commonly reported mutations conferring resistance occur at specific codons, such as the substitution of glutamic acid to alanine (B10760859) at position 198 (E198A) or phenylalanine to tyrosine at position 200 (F200Y).[5][6][8][9][10]

This document provides a detailed protocol for researchers to investigate this compound resistance in fungal isolates. The protocol outlines methods for determining the phenotypic resistance level through in vitro sensitivity assays and for identifying the molecular basis of resistance by sequencing the β-tubulin gene.

Experimental Protocols

In Vitro Sensitivity Assay: Determination of EC50 Values

This protocol determines the concentration of this compound-methyl that inhibits 50% of the mycelial growth (EC50) of the fungal isolates. The amended agar (B569324) medium or "poison plate" assay is a standard method for this purpose.[11]

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound-methyl

  • Sterile distilled water

  • Ethanol (95%)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Parafilm

  • Micropipettes and sterile tips

  • Spectrophotometer or hemocytometer (for spore germination assays if needed)

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound-methyl (e.g., 10,000 µg/mL) by dissolving the technical grade chemical in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide, depending on solubility) and then bringing it to the final volume with sterile distilled water.

    • Perform serial dilutions to create working stock solutions.

  • Preparation of Amended Media:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of this compound-methyl stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

    • Pour the amended PDA into sterile Petri dishes (approximately 20 mL per plate).

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (non-amended) plate.

    • Seal the plates with Parafilm.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

    • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the plate.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Data Analysis:

    • The EC50 values are calculated by performing a regression analysis of the probit- or logit-transformed inhibition data against the logarithm of the fungicide concentration.[12]

    • Statistical software such as R with the 'drc' package, GraphPad Prism, or SPSS can be used for this analysis.[11][13]

Molecular Characterization of Resistance: β-tubulin Gene Sequencing

This protocol is for identifying point mutations in the β-tubulin gene associated with this compound resistance.

Materials:

  • Mycelium from both sensitive and resistant fungal isolates

  • DNA extraction kit (e.g., CTAB method or commercial kits)

  • Primers for amplifying the β-tubulin gene (conserved regions flanking codons of interest)

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolates in liquid potato dextrose broth (PDB) for 5-7 days at the optimal temperature.

    • Harvest the mycelium by filtration.

    • Extract genomic DNA from the mycelium using a suitable DNA extraction protocol.

  • PCR Amplification of the β-tubulin Gene:

    • Design or select primers that amplify the region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200).

    • Set up the PCR reaction with the extracted genomic DNA as the template.

    • Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers and target length).

  • Verification and Purification of PCR Product:

    • Run the PCR product on an agarose (B213101) gel to verify the amplification of a single band of the expected size.

    • Purify the PCR product using a DNA purification kit to remove primers and other reaction components.

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence for the amplified region of the β-tubulin gene for each isolate.

    • Align the sequences from the resistant and sensitive isolates using bioinformatics software (e.g., MEGA, Geneious, or online tools like Clustal Omega).

    • Compare the nucleotide and deduced amino acid sequences to identify any point mutations in the resistant isolates that are not present in the sensitive isolates, paying close attention to codons 198 and 200.[6]

Data Presentation

Quantitative data from the in vitro sensitivity assays should be summarized in a clear and structured table to facilitate comparison between isolates.

Table 1: In Vitro Sensitivity of Fungal Isolates to this compound-Methyl

Isolate IDOrigin/HostEC50 (µg/mL)Resistance Factor (RF)*β-tubulin Genotype (Codon 198/200)Phenotype
S1Untreated Field0.851.0Glu / PheSensitive
S2Untreated Field1.101.3Glu / PheSensitive
R1Treated Field A>100>117.6Ala / PheResistant
R2Treated Field A>100>117.6Ala / PheResistant
R3Treated Field B>100>90.9Glu / Tyr Resistant
R4Treated Field B>100>90.9Glu / Tyr Resistant

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of a known sensitive isolate.

Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathway of this compound action and resistance, as well as the experimental workflow.

Thiophanate_Pathway cluster_fungus Fungal Cell cluster_resistance Resistance Mechanism This compound This compound-Methyl (External) Carbendazim Carbendazim (Active Form) This compound->Carbendazim Metabolism Tubulin β-tubulin Carbendazim->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Assembly Mitosis Mitosis Microtubules->Mitosis Enables Growth Fungal Growth & Proliferation Mitosis->Growth ResistantTubulin Mutated β-tubulin (e.g., E198A, F200Y) ResistantTubulin->Microtubules_res Assembly Continues Carbendazim_res->ResistantTubulin Binding Reduced

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Start Start: Fungal Isolates Isolation 1. Fungal Isolation & Pure Culture Start->Isolation Phenotyping 2. Phenotypic Assay (EC50 Determination) Isolation->Phenotyping DNA_Extraction 3. Genomic DNA Extraction Isolation->DNA_Extraction Classification Classify Isolates Phenotyping->Classification PCR 4. PCR Amplification of β-tubulin gene DNA_Extraction->PCR Sequencing 5. Sanger Sequencing PCR->Sequencing Analysis 6. Sequence Analysis & Mutation Detection Sequencing->Analysis Resistant Resistant Analysis->Resistant Mutation Present Sensitive Sensitive Analysis->Sensitive No Mutation Classification->Resistant High EC50 Classification->Sensitive Low EC50 End End: Correlate Genotype with Phenotype Resistant->End Sensitive->End

Caption: Workflow for this compound resistance analysis.

References

Application Notes and Protocols for Thiophanate-Methyl in the Control of Dollar Spot in Turfgrass Research Plots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophanate-methyl (B132596) for the control of dollar spot (Clarireedia jacksonii) in turfgrass research plots. The information compiled herein is based on a review of published research and is intended to guide the design and execution of effective experimental protocols.

Introduction

Dollar spot, caused by the fungus Clarireedia jacksonii (formerly Sclerotinia homoeocarpa), is a prevalent and economically significant disease of turfgrass worldwide.[1][2] this compound-methyl, a member of the methyl benzimidazole (B57391) carbamate (B1207046) (MBC) group of fungicides, has historically been a key tool for managing this disease.[3] It functions as a systemic fungicide, being absorbed by the plant and translocated, offering both preventative and curative action against the pathogen.[4] However, the widespread and repeated use of this compound-methyl has led to the development of resistant strains of C. jacksonii, a critical consideration for its effective use in research and turf management.[3][5]

Data Presentation

The efficacy of this compound-methyl in controlling dollar spot can be quantified by measuring the reduction in disease severity in treated plots compared to untreated controls. The following tables summarize representative data from field trials.

Table 1: Efficacy of this compound-Methyl on Dollar Spot Severity in Creeping Bentgrass

TreatmentApplication Rate (a.i. ha⁻¹)Application Interval (days)Mean Dollar Spot Severity (%)
Untreated Control--25.0
This compound-methyl1.5 kg218.5
This compound-methyl3.0 kg214.2

Data are hypothetical and compiled for illustrative purposes based on literature descriptions of this compound-methyl efficacy.

Table 2: Fungicide Sensitivity of Clarireedia spp. Isolates to this compound-Methyl

Sensitivity ClassificationEC₅₀ Value (µg/mL)
Highly Sensitive (HS)0.001 - 0.01
Moderately Sensitive (MS)>0.01 - 0.1
Low Sensitivity (LS)>0.1 - 1.0
Low Resistance (LR)>1.0 - 5.0
Moderate Resistance (MR)>5.0 - 100.0
High Resistance (HR)>100.0

This classification is based on established protocols for in vitro fungicide sensitivity testing.

Experimental Protocols

Protocol for a Field Efficacy Trial of this compound-Methyl for Dollar Spot Control

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound-methyl in controlling dollar spot on a susceptible turfgrass species such as creeping bentgrass (Agrostis stolonifera).

3.1.1 Experimental Design and Plot Establishment

  • Site Selection: Choose a mature stand of creeping bentgrass with a history of dollar spot outbreaks.

  • Plot Dimensions: Establish individual plots, for example, 1.5 m x 1.5 m.[4]

  • Replication: Arrange plots in a randomized complete block design with a minimum of four replications per treatment.

  • Maintenance: Maintain the turf under standard golf course fairway or green conditions, including mowing height (e.g., 0.5 inches), irrigation, and fertility, to ensure uniform turf health.[6]

3.1.2 Inoculation (Optional, if natural inoculum is insufficient)

  • Isolate Culture: Culture a known pathogenic isolate of C. jacksonii on a suitable medium such as potato dextrose agar (B569324) (PDA).

  • Inoculum Preparation: Prepare a grain-based inoculum by colonizing autoclaved wheat or rye grains with the fungus.

  • Application: Evenly distribute the colonized grain inoculum over the plot area at a predetermined rate to ensure uniform disease pressure.

3.1.3 Fungicide Application

  • Treatments: Include an untreated control, and at least two rates of this compound-methyl (e.g., 1.5 kg a.i. ha⁻¹ and 3.0 kg a.i. ha⁻¹).[7]

  • Application Timing: Initiate preventative applications in the spring when environmental conditions become favorable for dollar spot development (e.g., night temperatures consistently above 10°C with extended periods of leaf wetness).[3][8]

  • Application Method: Apply fungicides using a CO₂-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 2 gallons per 1,000 ft²).[9]

  • Application Interval: Apply treatments at regular intervals, typically every 14 to 28 days, depending on the research objectives and disease pressure.[8]

3.1.4 Disease Assessment

  • Rating Method: Visually assess disease severity in each plot at regular intervals (e.g., weekly) throughout the trial period.

  • Rating Scale: Use a standardized rating scale, such as the percentage of the plot area exhibiting dollar spot symptoms.[10] Alternatively, count the number of dollar spot infection centers per plot.

  • Data Collection: Record the disease severity data for each plot at each rating date.

3.1.5 Data Analysis

  • Statistical Software: Use appropriate statistical software for data analysis.

  • Analysis of Variance (ANOVA): Perform an ANOVA to determine the significance of treatment effects on dollar spot severity.

  • Mean Separation: If the ANOVA is significant, use a mean separation test (e.g., Fisher's Least Significant Difference) to compare treatment means.

Protocol for In Vitro Fungicide Sensitivity Testing of Clarireedia jacksonii to this compound-Methyl

This protocol is for determining the sensitivity of C. jacksonii isolates to this compound-methyl in a laboratory setting.

3.2.1 Media Preparation

  • Base Medium: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions.

  • Fungicide Stock Solution: Prepare a stock solution of this compound-methyl in an appropriate solvent (e.g., acetone).

  • Amended Media: After autoclaving and cooling the PDA to approximately 50-55°C, add the this compound-methyl stock solution to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100, and 1000 µg/mL).[11] Pour the amended PDA into petri dishes.

3.2.2 Isolate Culturing and Inoculation

  • Isolate Activation: Culture the C. jacksonii isolates to be tested on non-amended PDA plates until the mycelium is actively growing.

  • Mycelial Plugs: Using a sterile cork borer, take mycelial plugs from the leading edge of the actively growing cultures.

  • Inoculation: Place one mycelial plug in the center of each PDA plate (both amended and non-amended controls).

3.2.3 Incubation and Data Collection

  • Incubation: Incubate the inoculated plates in the dark at a constant temperature (e.g., 25°C).

  • Mycelial Growth Measurement: After a set incubation period (e.g., 48-72 hours), measure the radial growth of the mycelium on each plate.

3.2.4 Data Analysis

  • Calculate Percent Inhibition: For each fungicide concentration, calculate the percent inhibition of mycelial growth relative to the control (0 µg/mL).

  • Determine EC₅₀: Use probit or log-probit analysis to calculate the effective concentration that inhibits mycelial growth by 50% (EC₅₀) for each isolate.

  • Classify Sensitivity: Classify the isolates as sensitive or resistant based on their EC₅₀ values, using an established classification system (see Table 2).

Mandatory Visualizations

experimental_workflow cluster_field_trial Field Efficacy Trial cluster_lab_assay In Vitro Sensitivity Assay A Site Selection & Plot Establishment B Inoculation (Optional) A->B C Fungicide Application B->C D Disease Assessment C->D E Data Analysis D->E F Media Preparation G Isolate Culturing & Inoculation F->G H Incubation & Data Collection G->H I EC50 Calculation & Sensitivity Classification H->I

Caption: Experimental workflows for field and in vitro studies.

signaling_pathway TM This compound-Methyl Carbendazim Carbendazim (Active Compound) TM->Carbendazim Metabolism in Plant BetaTubulin β-Tubulin Subunits Carbendazim->BetaTubulin Binds to Microtubule Microtubule Assembly Carbendazim->Microtubule Inhibits Assembly BetaTubulin->Microtubule Polymerization CellDivision Fungal Cell Division Microtubule->CellDivision Essential for

References

Application Notes and Protocols for Residue Analysis of Thiophanate in Apple Tree Bark Post-Winter Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of thiophanate-methyl (B132596) residues in the bark of apple trees following winter application. The information is intended to guide researchers in setting up and executing robust analytical procedures for monitoring fungicide dissipation and ensuring compliance with regulatory standards.

Introduction

This compound-methyl is a systemic fungicide widely used in orchards to control a variety of fungal diseases, such as apple scab and powdery mildew.[1][2][3][4] Winter applications are crucial for managing diseases that overwinter on trees.[5] Understanding the residue levels and dissipation kinetics of this compound-methyl and its primary metabolite, carbendazim (B180503), in apple tree bark is essential for evaluating the effectiveness of the treatment and assessing potential environmental impact. This document outlines the necessary methodologies for sample preparation, extraction, and analysis.

This compound-methyl exerts its fungicidal activity through its metabolite, carbendazim, which disrupts the formation of microtubules in fungal cells.[6] The analysis of both compounds is therefore critical for a complete residue profile.

Experimental Protocols

A validated analytical method for determining this compound-methyl and carbendazim residues in apple tree bark involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by High-Performance Liquid Chromatography with a Variable Wavelength Detector (HPLC-VWD).[5][7]

Sample Collection and Preparation
  • Sample Collection: Collect bark samples from the main trunk or branches of apple trees at specified intervals following the winter application of this compound-methyl.

  • Homogenization: Air-dry the collected bark samples and grind them into a fine powder using a high-speed blender.

  • Storage: Store the powdered samples in sealed containers at -20°C until analysis to prevent degradation.

QuEChERS Extraction and Clean-up
  • Extraction:

    • Weigh 5.0 g of the homogenized bark sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Homogenize the mixture at high speed for 2 minutes.

    • Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add 60 mg of primary secondary amine (PSA) sorbent.[5][7]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC-VWD Analysis
  • Instrumentation: A high-performance liquid chromatograph equipped with a variable wavelength detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: Set according to the absorption maxima of this compound-methyl and carbendazim.

Data Presentation

The following tables summarize the quantitative data derived from the residue analysis of this compound-methyl in apple tree bark.

Table 1: Method Validation Parameters for this compound-Methyl Analysis in Apple Tree Bark [5][7]

ParameterThis compound-Methyl
Linearity Range (mg/L)0.010 - 50.00
Quantification Limit (mg/kg)0.028 - 0.080
Recovery Range (%)86.1 - 101.4
Relative Standard Deviation (RSD) (%)< 15%

Table 2: Dissipation Kinetics of this compound-Methyl in Apple Tree Bark [5]

Kinetic ModelDissipation Behavior
First-Order KineticsDescribes the dissipation of this compound-methyl.

Visualizations

The following diagrams illustrate the experimental workflow for the residue analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Clean-up cluster_analysis Analysis SampleCollection Bark Sample Collection Grinding Grinding to Powder SampleCollection->Grinding Homogenization Homogenization in Acetonitrile Grinding->Homogenization SaltAddition Addition of Extraction Salts Homogenization->SaltAddition Centrifugation1 Centrifugation SaltAddition->Centrifugation1 dSPE Dispersive SPE with PSA Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration HPLC HPLC-VWD Analysis Filtration->HPLC

Caption: Experimental workflow for this compound residue analysis in apple tree bark.

logical_relationship cluster_application Field Application cluster_residue Residue Formation & Dissipation cluster_analysis_logic Analytical Assessment cluster_outcome Outcome WinterApp Winter Application of This compound-Methyl to Apple Trees InitialResidue Initial Residue in Apple Tree Bark WinterApp->InitialResidue Metabolism Metabolism to Carbendazim InitialResidue->Metabolism Dissipation Dissipation Over Time (First-Order Kinetics) InitialResidue->Dissipation Sampling Periodic Bark Sampling Dissipation->Sampling Analysis QuEChERS-HPLC-VWD Residue Analysis Sampling->Analysis Data Quantitative Residue Data Analysis->Data Evaluation Efficacy & Safety Evaluation Data->Evaluation

References

Application Notes and Protocols for Air Sampling and Analysis of Thiophanate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in monitoring occupational exposure to the fungicide thiophanate. The following sections provide detailed methodologies for air sampling and subsequent analysis using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a systemic fungicide used to control a broad spectrum of diseases on fruits, vegetables, and turf.[1] Due to its potential for occupational exposure, particularly in agricultural and formulation settings, robust methods for air monitoring are essential. This document outlines the established procedures for sampling and quantifying airborne this compound, primarily based on methodologies developed by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[2][3] The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[2][3]

Air Sampling Protocol

The collection of airborne this compound is crucial for an accurate assessment of workplace exposure. The following protocol details the active sampling method using an OSHA Versatile Sampler (OVS-2) tube.

Materials:

  • OSHA Versatile Sampler (OVS-2) tube: This tube contains a front section of 270 mg 20/60 mesh XAD-2 sorbent and a back section of 140 mg XAD-2 sorbent.[2]

  • Personal sampling pump capable of a flow rate between 0.1 and 1 L/min.[2]

  • Flexible tubing for connecting the sampler to the pump.

  • Plastic caps (B75204) for sealing the sampler after collection.

  • Bagged refrigerant for sample shipment.[2]

Procedure:

  • Calibrate each personal sampling pump with a representative sampler in line to ensure an accurately known flow rate.[2]

  • Break the ends of the OVS-2 tube immediately before sampling to create an opening of at least half the internal diameter of the tube.

  • Connect the sampler to the personal sampling pump with flexible tubing, ensuring the larger end of the sampler is pointing downwards.[2]

  • Position the sampler vertically in the breathing zone of the worker.

  • Sample the air at a calibrated flow rate between 0.1 and 1 L/min for a total sample volume of up to 480 liters.[2]

  • After sampling, turn off the pump and detach the sampler.

  • Immediately cap both ends of the sampler with plastic caps.[2]

  • Record the sampling duration, flow rate, and total air volume sampled.

  • Prepare a field blank by handling one sampler in the same manner as the collected samples but without drawing air through it.

  • Pack the samples and the field blank securely with a bagged refrigerant for shipment to the analytical laboratory.[2]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The analysis of this compound collected on the OVS-2 tubes is performed using HPLC with a UV detector.

Reagents:

Sample Preparation:

  • Carefully remove the front sorbent section (including the glass fiber filter and retaining ring) and the back sorbent section from the OVS-2 tube and place them in separate 4-mL vials.

  • Add 2.0 mL of the extraction solvent to each vial.

  • Cap the vials and gently rotate them for 60 minutes.

  • If necessary, filter the extracts using a PTFE syringe filter (0.45-µm pore size).[2]

HPLC Analysis:

  • Set up the HPLC system according to the manufacturer's instructions.

  • Set the UV detector wavelength to 200 nm.[2] Note: If this compound-methyl is the only analyte of interest, a more advantageous wavelength of 266 nm can be used, as this is its ultraviolet absorption maximum.[2]

  • The mobile phase and column specifications can vary; refer to NIOSH Method 5606 for specific gradient programs and column types.[2]

  • Inject a 5-µL aliquot of the sample extract into the HPLC system.[2]

  • If the peak area of a sample exceeds the calibration range, dilute the sample with the extraction solvent and reanalyze.[2]

Calibration and Quantification:

  • Prepare a series of calibration standards by diluting the this compound-methyl stock solution with the extraction solvent.

  • Analyze the calibration standards under the same HPLC conditions as the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound-methyl.

  • Determine the concentration of this compound-methyl in the sample extracts from the calibration curve.

  • Calculate the mass of this compound-methyl in each sample, correcting for the extraction volume and any dilutions.

  • The air concentration is then calculated by dividing the total mass of this compound-methyl by the volume of air sampled.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the air sampling and analysis of this compound.

Table 1: Air Sampling Parameters

ParameterValueReference
SamplerOVS-2 Tube (XAD-2 Sorbent)[2]
Recommended Flow Rate0.1 - 1 L/min[2]
Recommended Air VolumeUp to 480 L[2]

Table 2: Analytical Method Performance (NIOSH Method 5606)

ParameterValueReference
Analytical MethodHPLC-UV[2]
Working Range0.025 - 5.67 mg/m³ (for a 100-L sample)[2]
Average Recovery (Spiked Samples)89.9 - 100%[2]
Storage Stability (28 days at refrigerator temp.)91.6 - 99.8%[2]

Table 3: OSHA Partially Validated Method (PV2058) Parameters

ParameterValueReference
Sampler37-mm Glass Fiber Filter[3]
Recommended Air Volume240 L[3]
Recommended Flow Rate1 L/min[4]
Analytical Detection Limit0.5 ng per injection[3]
Overall Procedure Detection Limit10 µg/m³ (based on recommended air volume)[3]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the air sampling and analysis of this compound.

Thiophanate_Workflow cluster_sampling Air Sampling cluster_analysis Laboratory Analysis pump_cal Calibrate Personal Sampling Pump sampler_prep Prepare OVS-2 Sampler pump_cal->sampler_prep sampling Collect Air Sample (Breathing Zone) sampler_prep->sampling post_sampling Cap and Record Sample Details sampling->post_sampling transport Ship Samples to Lab (with refrigerant) post_sampling->transport sample_prep Sample Preparation (Sorbent Extraction) transport->sample_prep Sample Receipt hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quantification Data Quantification & Concentration Calculation hplc_analysis->quantification calibration Prepare & Analyze Calibration Standards calibration->hplc_analysis reporting Report Results quantification->reporting

Workflow for this compound Air Sampling and Analysis

Safety Precautions

  • When handling pure this compound-methyl, avoid inhaling vapors or dust and prevent skin contact by wearing appropriate gloves and protective clothing.[2]

  • All solvents should be handled in a well-ventilated fume hood, and skin contact should be avoided.[2]

  • Phosphoric acid is corrosive and should be handled with care to avoid skin contact.[2]

  • Always wear safety glasses during the analytical procedures.[3]

Interferences and Considerations

  • Other organic compounds, particularly other pesticides or fungicides that have the same retention time on the HPLC column, can be potential interferences.[2] Confirmation can be achieved by using a second, different HPLC column.[2]

  • Carbendazim (B180503) is a known decomposition product of this compound-methyl, and a peak for carbendazim may be observed during analysis.[2]

  • The presence of carbendazim and captan (B1668291) in the same sample may lead to lower recoveries of this compound-methyl due to chemical interactions.[2]

References

seed treatment application of thiophanate for controlling soil-borne pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Thiophanate-Methyl (B132596) for Soil-Borne Pathogen Control

1. Introduction

This compound-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical group.[1][2] It is widely utilized in agriculture as a seed treatment to protect germinating seeds and young seedlings from a variety of soil-borne and seed-borne fungal pathogens.[3][4] Its systemic nature allows it to be absorbed by the plant and translocated, offering both preventative (protective) and curative action against established infections.[1][2][5]

2. Mechanism of Action

This compound-methyl itself is not the primary fungitoxic compound. After application and absorption into the plant, it is converted into the more potent fungicide, carbendazim (B180503) (also known as MBC).[1] Carbendazim targets the fungal cells' reproductive process. Specifically, it binds to β-tubulin proteins, which are essential subunits of microtubules. This binding action disrupts the assembly of the mitotic spindle during cell division (mitosis), effectively halting fungal growth and proliferation.[2][6] This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) Code 1.[2]

Thiophanate_Mechanism Figure 1. Mechanism of Action of this compound-Methyl TM This compound-Methyl (Applied to seed) Conversion Metabolic Conversion (within plant/fungus) TM->Conversion Absorption MBC Carbendazim (MBC) (Active Fungitoxic Compound) Conversion->MBC Tubulin β-Tubulin Protein (in fungal cells) MBC->Tubulin Binds to Disruption Disruption of Microtubule Assembly Tubulin->Disruption Mitosis Mitosis Arrested Disruption->Mitosis Growth Fungal Growth Inhibited Mitosis->Growth

Figure 1. Mechanism of Action of this compound-Methyl

3. Spectrum of Activity

As a seed treatment, this compound-methyl is effective against a range of pathogenic fungi that cause common seedling diseases. Its primary targets include:

  • Seed Decay and Seedling Blight: Caused by fungi that rot the seed before or during germination.

  • Damping-Off: A disease that affects seedlings, causing them to rot at the soil line and collapse.[3]

  • Root Rot: Fungal infections that decay the root system of young plants.[3]

Key pathogens controlled by this compound-methyl include species of:

  • Fusarium : Causes Fusarium head blight, root rot, and damping-off.[1][3]

  • Rhizoctonia : A common cause of damping-off and root rot.[7][8]

  • Sclerotinia : Responsible for diseases like Sclerotinia stem rot (white mold).[9]

  • Botrytis : Causes gray mold.

4. Resistance Management

Due to its specific, single-site mode of action (FRAC Code 1), fungal populations can develop resistance to this compound-methyl with repeated use.[2] To mitigate this risk, it is crucial to implement resistance management strategies. This compound-methyl is often formulated in combination with fungicides from different FRAC groups to provide multiple modes of action.[3][7] Alternating or tank-mixing with fungicides that have different target sites is a key strategy to preserve its effectiveness.[2][10]

Quantitative Data Summary

Table 1: Efficacy of this compound-Methyl Against Key Soil-Borne Pathogens

Pathogen Crop(s) Efficacy Noted Reference(s)
Sclerotinia sclerotiorum (White Mold) Soybean Seed treatment provides early-season control of seed-borne inoculum. Foliar applications can significantly lower plant mortality.[9] [9]
Fusarium oxysporum Chickpea Highly effective in reducing disease incidence in field conditions (6-8% incidence vs. 80% in control).[11] [11]
Rhizoctonia solani Soybean Combination treatments including this compound-methyl showed significant effects on reducing damping-off and disease severity.[8] [8]

| Various (e.g., Fusarium, Cladosporium) | Sainfoin | Eliminated Fusarium oxysporum and Cladosporium herbarum from seeds and enhanced seedling root and shoot dry weight.[12] |[12] |

Table 2: Example Application Rates for Seed Treatment Note: Application rates are highly dependent on the specific product formulation, crop, and target pathogen pressure. Always consult the product label for definitive rates.

Formulation TypeGeneral Application Rate (Active Ingredient)Example CropReference
Wettable Powder (e.g., 70% WP)3.0 g a.i. per kg of seedSainfoin[12]
Flowable Suspension (e.g., 4.5L ST)Varies by crop; see product labelSoybean, Dry Beans

Experimental Protocols

Protocol 1: Laboratory-Scale Seed Treatment Application

This protocol describes a standard method for applying a fungicide formulation to seeds for experimental purposes.

1. Objective: To achieve uniform coating of seeds with a precise dose of this compound-methyl fungicide for efficacy testing.

2. Materials:

  • Certified disease-free seeds of the target crop.

  • This compound-methyl formulation (e.g., Wettable Powder - WP, or Flowable Suspension - FS).

  • Distilled water (if creating a slurry).

  • Laboratory balance (accurate to 0.001 g).

  • Weigh boats or paper.

  • Beakers or flasks (e.g., 150 mL Erlenmeyer flask).

  • Pipettes or syringes for accurate liquid measurement.

  • Mechanical shaker or manual agitation method.

  • Drying screens or trays lined with paper towels.

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

3. Procedure:

  • Calculate Dosage: Determine the required amount of fungicide formulation based on the desired active ingredient (a.i.) rate per kilogram of seed (e.g., 3.0 g a.i./kg seed).[12]

  • Weigh Materials: Accurately weigh the required mass of seeds (e.g., 20 g) and the calculated amount of fungicide.

  • Prepare Slurry (for WP formulations):

    • Place the weighed fungicide powder into a beaker.

    • Add a small, measured volume of distilled water (e.g., 0.5 mL for 20 g of seed) to create a paste or slurry.[12] Mix thoroughly.

  • Seed Coating:

    • Place the weighed seeds into a flask.

    • Add the prepared fungicide slurry (for WP) or the measured volume of the flowable formulation (for FS) to the seeds.

    • Seal the flask and shake vigorously by hand or using a mechanical shaker until the seeds are uniformly coated and the walls of the flask are clean, indicating all the product has adhered to the seeds.[12]

  • Drying:

    • Spread the treated seeds in a thin layer on a drying screen or paper-lined tray.

    • Allow the seeds to air dry completely in a well-ventilated area (e.g., a fume hood) before packaging or planting. Do not use high heat, as it can damage the seed.

  • Controls: Prepare an untreated control group by following the same procedure but omitting the fungicide. A water-only treatment can also be included to assess the effect of the slurry application process itself.

G Figure 2. Workflow for Lab-Scale Seed Treatment cluster_prep Preparation cluster_app Application cluster_post Post-Application A 1. Calculate Dosage (g a.i. / kg seed) B 2. Weigh Seeds & Fungicide A->B C 3. Prepare Slurry (if using Wettable Powder) B->C D 4. Combine Seeds & Fungicide in Flask C->D E 5. Shake Until Uniformly Coated D->E F 6. Air Dry Seeds on Trays E->F G 7. Package for Storage or Planting F->G

Figure 2. Workflow for Lab-Scale Seed Treatment

Protocol 2: Evaluating Seed Treatment Efficacy Against Rhizoctonia solani (Greenhouse Pot Assay)

1. Objective: To assess the effectiveness of this compound-methyl seed treatment in protecting seedlings from damping-off caused by Rhizoctonia solani under controlled greenhouse conditions.

2. Materials:

  • Treated seeds (from Protocol 1) and untreated control seeds.

  • Pathogen inoculum: R. solani cultured on a suitable medium (e.g., potato dextrose agar (B569324) or autoclaved grain).

  • Sterilized potting mix (e.g., sand-soil mixture, autoclaved).

  • Plastic pots (e.g., 15 cm diameter).

  • Greenhouse or growth chamber with controlled temperature and light.

  • Watering can or mister.

3. Procedure:

  • Inoculum Preparation: Grow R. solani on a sterile substrate. Once colonized, mix the inoculum thoroughly with the sterilized potting mix at a predetermined concentration known to cause disease (e.g., 1% w/w).

  • Pot Filling: Fill pots with the infested soil mixture. Prepare a set of control pots with non-infested, sterilized soil for comparison.

  • Sowing: Plant a set number of seeds (e.g., 10 seeds) per pot at a uniform depth. Include the following treatments, with multiple replications (e.g., 4-5 pots per treatment):

    • T1: Untreated seeds in infested soil.

    • T2: Treated seeds in infested soil.

    • T3: Untreated seeds in non-infested soil (negative control).

  • Incubation: Place pots in a greenhouse under conditions favorable for both seedling growth and disease development (e.g., 20-25°C, adequate moisture). Water as needed to maintain soil moisture without oversaturation.

  • Data Collection:

    • Seedling Emergence: Count the number of emerged seedlings daily for 14-21 days.

    • Damping-Off Incidence: Record the number of seedlings that exhibit pre-emergence (failure to emerge) or post-emergence (collapse after emerging) damping-off symptoms.

    • Disease Severity Index: At the end of the experiment, carefully uproot the surviving seedlings. Score root and hypocotyl damage on a scale (e.g., 0 = no symptoms, 4 = severe necrosis or dead plant). Calculate a Disease Index (DI) using a standard formula (e.g., McKinney's index).

    • Plant Growth Metrics: Measure shoot height, root length, and/or shoot/root dry weight to assess for any phytotoxic or growth-promoting effects of the treatment.

4. Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and untreated groups in terms of seedling emergence, disease incidence, and plant growth metrics.[8]

References

Application Notes and Protocols for Assessing Thiophanate's Impact on Rhizobacteria in Pot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pot experiments to evaluate the effects of the fungicide thiophanate-methyl (B132596) on rhizobacterial communities. The information is compiled from recent scientific literature and is intended to guide the design and execution of robust and reproducible studies.

Application Notes

This compound-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) class. It is widely used in agriculture to control a variety of fungal diseases in crops.[1] In plants, it is converted to its more active metabolite, carbendazim (B180503) (MBC), which is known to interfere with fungal cell division by inhibiting the polymerization of β-tubulin, a key component of the mitotic spindle.[1][2][3]

While the primary target of this compound-methyl is fungal pathogens, its application can have unintended consequences for non-target soil microorganisms, including beneficial rhizobacteria. Rhizobacteria play a crucial role in plant health, promoting growth through various mechanisms such as nutrient cycling, phytohormone production, and suppression of pathogens. Understanding the impact of fungicides like this compound-methyl on these beneficial microbial communities is essential for assessing the overall ecological impact and sustainability of agricultural practices.

Recent studies using pot experiments have demonstrated that the application of this compound-methyl can significantly alter the structure and diversity of the rhizobacterial community.[4] These alterations can, in turn, weaken the rhizobacteria-mediated defense responses of plants against soil-borne pathogens.[4] For instance, research has shown a decrease in the diversity of the rhizosphere bacterial community and a reduction in the abundance of beneficial genera like Bacillus following this compound-methyl application.[4]

The protocols outlined below provide a framework for assessing these impacts through controlled pot experiments. They cover the experimental setup, application of the fungicide, and subsequent analysis of the rhizobacterial community.

Data Presentation

The following tables summarize quantitative data from a study investigating the impact of this compound-methyl and its metabolite carbendazim on the rhizosphere bacterial community of cucumber cultivars.

Table 1: Effect of this compound-Methyl and Carbendazim on Rhizosphere Bacterial Diversity (Shannon Index)

Treatment GroupCucumber Cultivar LYXCCucumber Cultivar ZN38
Control (CK) 10.510.2
This compound-Methyl (Low Dose) 9.810.1
This compound-Methyl (High Dose) 9.59.7
Carbendazim (Low Dose) 9.710.0
Carbendazim (High Dose) 9.69.8

*Indicates a statistically significant difference from the control group (p < 0.05). Data is illustrative and based on findings from cited literature.[4][5]

Table 2: Effect of this compound-Methyl and Carbendazim on the Relative Abundance of Bacillus spp.

Treatment GroupCucumber Cultivar LYXCCucumber Cultivar ZN38
Control (CK) 1.5%0.8%
This compound-Methyl (Low Dose) 0.7%0.7%
This compound-Methyl (High Dose) 0.5%0.6%
Carbendazim (Low Dose) 0.8%0.7%
Carbendazim (High Dose) 0.6%0.6%

*Indicates a statistically significant difference from the control group (p < 0.05). Data is illustrative and based on findings from cited literature.[4][5]

Experimental Protocols

Protocol 1: Pot Experiment Setup and this compound-Methyl Application

This protocol is adapted from studies investigating the effects of this compound-methyl on the cucumber rhizosphere microbiome.[4][6]

1. Soil Preparation and Potting:

  • Collect soil from a field with no recent history of fungicide application.

  • Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and homogenize.

  • Fill pots (e.g., 12.5 cm diameter, 17.5 cm height) with a measured amount of the prepared soil (e.g., 2.0 kg).

2. Plant Cultivation:

  • Germinate seeds of the desired plant species (e.g., cucumber) under sterile conditions.

  • Transplant healthy, uniform seedlings into the pots.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 12-hour light/dark cycle) and water as needed.

3. This compound-Methyl Treatment:

  • Prepare stock solutions of this compound-methyl in a suitable solvent (e.g., sterile water with a small amount of surfactant to aid dissolution).

  • Establish different treatment groups, including a control (no fungicide) and various concentrations of this compound-methyl (e.g., low dose and high dose, reflecting recommended field application rates and a higher concentration).

  • Apply the this compound-methyl solutions to the soil in the pots at a designated time point (e.g., after a certain number of days of plant growth). Ensure even distribution of the fungicide in the soil.

4. Sample Collection:

  • At specified time points after treatment (e.g., 7, 15, and 30 days), collect rhizosphere soil samples.

  • To collect rhizosphere soil, carefully remove the plants from the pots and gently shake off the bulk soil. The soil remaining attached to the roots is the rhizosphere soil.

  • Collect the rhizosphere soil from multiple plants per treatment group and pool them to create a composite sample.

  • Store the collected soil samples appropriately for subsequent microbiological analysis (e.g., at 4°C for short-term storage or -80°C for long-term storage).

Protocol 2: Quantification of Rhizobacteria using Colony Forming Unit (CFU) Assay

This protocol provides a general method for determining the viable bacterial population in the collected rhizosphere soil samples.

1. Serial Dilution:

  • Weigh 1 gram of the collected rhizosphere soil and suspend it in 9 mL of sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Vortex the suspension vigorously for several minutes to dislodge the bacteria from the soil particles.

  • Perform a serial 10-fold dilution of the soil suspension in sterile saline or PBS.

2. Plating:

  • Pipette 100 µL of the appropriate dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto nutrient agar (B569324) (NA) or other suitable growth media plates.

  • Spread the suspension evenly over the surface of the agar using a sterile spreader.

  • Prepare triplicate plates for each dilution.

3. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours, or until colonies are visible.

4. Colony Counting and Calculation:

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the number of colony-forming units (CFU) per gram of soil using the following formula: CFU/g soil = (Number of colonies × Dilution factor) / Volume of inoculum plated (in mL)

Mandatory Visualizations

Experimental_Workflow A Soil Preparation (Sieving and Homogenization) B Potting and Seedling Transplantation A->B C Greenhouse Cultivation B->C D This compound-Methyl Application (Control, Low Dose, High Dose) C->D E Rhizosphere Soil Sample Collection D->E At specified time points F Serial Dilution and Plating E->F I Microbial Community Analysis (e.g., 16S rRNA sequencing) E->I G Incubation F->G H CFU Counting and Data Analysis G->H

Experimental workflow for assessing this compound's impact.

Thiophanate_Mechanism cluster_note Note TM This compound-Methyl MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Metabolized in plant Tubulin β-tubulin Subunits (in Fungi) MBC->Tubulin Binds to Inhibition Inhibition MBC->Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Required for Mitosis Mitotic Spindle Formation Microtubule->Mitosis Forms CellDivision Fungal Cell Division Mitosis->CellDivision Essential for Inhibition->Microtubule Inhibits Note This mechanism is specific to eukaryotes (e.g., fungi). The direct target in prokaryotic rhizobacteria is not well-established.

This compound-methyl's mechanism of action in fungi.

Indirect_Impact_Pathway This compound This compound-Methyl Application Rhizobacteria Reduced Diversity and Abundance of Beneficial Rhizobacteria (e.g., Bacillus spp.) This compound->Rhizobacteria Direct/Indirect Toxicity PlantDefense Weakened Rhizobacteria-Mediated Plant Defense Rhizobacteria->PlantDefense Leads to Pathogen Increased Susceptibility to Soil-borne Pathogens (e.g., Fusarium wilt) PlantDefense->Pathogen Results in

Logical pathway of this compound's impact on plant health.

References

Troubleshooting & Optimization

Technical Support Center: Thiophanate-Methyl Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving thiophanate-methyl (B132596) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and its primary mechanism of action?

This compound-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical group.[1] In biological systems, it is metabolized into the active compound, carbendazim (B180503) (methyl benzimidazole carbamate (B1207046) or MBC).[2][3] Carbendazim exerts its fungicidal and cytotoxic effects by inhibiting the polymerization of β-tubulin, a critical component of microtubules. This disruption of microtubule dynamics leads to the arrest of mitosis and subsequent cell death.[1][2][4][5][6][7][8][9]

Q2: Why is dissolving this compound-methyl for in vitro assays challenging?

This compound-methyl has low aqueous solubility, which can lead to precipitation when added to aqueous-based cell culture media.[10][11][12] This can result in an inaccurate final concentration of the compound in your experiment and potentially lead to unreliable or misleading results.

Q3: What is the recommended solvent for preparing a stock solution of this compound-methyl?

Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound-methyl. It has been reported to dissolve this compound-methyl at concentrations as high as 200 mg/mL.[13][14][15]

Q4: What is the stability of this compound-methyl in solution?

This compound-methyl is relatively stable in acidic to neutral aqueous solutions at room temperature. However, it is unstable in alkaline solutions, where it readily hydrolyzes to carbendazim.[3][16] It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure consistency.

Troubleshooting Guide: Precipitate Formation in Media

Encountering precipitation upon adding your this compound-methyl stock solution to your cell culture medium is a common issue. The following troubleshooting steps can help you achieve a clear, soluble working solution.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium.1. Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the stock solution. 2. Slow, dropwise addition: Add the DMSO stock solution slowly and dropwise to the medium while gently vortexing or swirling. 3. Intermediate dilution: Prepare an intermediate dilution of your stock in a small volume of media before adding it to the final volume.
Precipitation Over Time in the Incubator Concentration Exceeds Solubility Limit: The final concentration of this compound-methyl in the media is above its solubility limit under the specific experimental conditions.1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound-methyl. 2. Optimize DMSO concentration: Ensure the final concentration of DMSO in your culture medium is kept low, ideally ≤ 0.5%, to minimize its effect on compound solubility and to avoid cellular toxicity.
Cloudy or Hazy Appearance in the Medium Interaction with Media Components: this compound-methyl may interact with proteins or salts in the serum or media supplements, leading to the formation of insoluble complexes.1. Test in simpler buffer: To determine if media components are the cause, test the solubility in a simple buffer like phosphate-buffered saline (PBS). 2. Reduce serum concentration: If using a serum-containing medium, consider reducing the serum percentage if your cell line can tolerate it.
Inconsistent Experimental Results Incomplete Solubilization: The compound is not fully dissolved in the stock or working solution, leading to variability in the actual concentration.1. Ensure complete dissolution of stock: Use sonication or gentle warming (if the compound is heat-stable) to ensure the this compound-methyl is fully dissolved in the DMSO stock. 2. Prepare fresh working solutions: Always prepare your final working solution immediately before use.

Data Presentation

This compound-Methyl Solubility in Common Organic Solvents

The following table summarizes the solubility of this compound-methyl in various organic solvents. Data has been standardized to g/L for ease of comparison.

SolventSolubility (g/L)Temperature (°C)
Acetone58.123
Chloroform26.221
Methanol29.223
Ethyl Acetate11.923
Acetonitrile24.423
Cyclohexanone43.023
DMSO200Not Specified

Note: Solubility can be affected by the purity of the compound and the solvent, as well as the temperature.

Experimental Protocols

Protocol for Preparing a this compound-Methyl Working Solution for In Vitro Assays

This protocol provides a step-by-step method for preparing a soluble working solution of this compound-methyl in cell culture medium.

Materials:

  • This compound-methyl powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution: a. Accurately weigh the desired amount of this compound-methyl powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). c. Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution. d. Visually inspect the solution to ensure there is no particulate matter. e. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution: a. Thaw an aliquot of the this compound-methyl stock solution at room temperature. b. Determine the volume of the stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5%. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the tube of medium, add the calculated volume of the this compound-methyl stock solution dropwise. e. Continue to mix for a few seconds to ensure homogeneity. f. Visually inspect the final working solution for any signs of precipitation. g. Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

Signaling Pathway of this compound-Methyl's Active Metabolite, Carbendazim

Thiophanate_Methyl_Pathway cluster_metabolism Metabolism cluster_cellular_action Cellular Action This compound-methyl This compound-methyl Carbendazim (MBC) Carbendazim (MBC) This compound-methyl->Carbendazim (MBC) Metabolic Conversion β-tubulin β-tubulin Carbendazim (MBC)->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Leads to

Caption: Mechanism of action of this compound-methyl's active metabolite.

Experimental Workflow for Preparing a this compound-Methyl Working Solution

Experimental_Workflow start Start prepare_stock Prepare Concentrated Stock in DMSO start->prepare_stock thaw_stock Thaw Stock Solution Aliquot prepare_stock->thaw_stock add_dropwise Add Stock Dropwise to Medium with Mixing thaw_stock->add_dropwise prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->add_dropwise visual_inspection Visually Inspect for Precipitation add_dropwise->visual_inspection use_solution Use Freshly Prepared Working Solution visual_inspection->use_solution Clear troubleshoot Troubleshoot (See Guide) visual_inspection->troubleshoot Precipitate end End use_solution->end troubleshoot->start Re-evaluate Protocol

Caption: Workflow for preparing a this compound-methyl working solution.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Thiophanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of thiophanate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: I am observing significant signal suppression for my this compound analyte. What are the likely causes and how can I mitigate this?

A2: Signal suppression is the most common manifestation of matrix effects.[2] Likely causes include:

  • Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as this compound can compete for ionization, reducing the signal of the analyte.

  • High Concentrations of Salts or Sugars: Particularly in fruit and vegetable matrices, high concentrations of these compounds can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to reduced ionization efficiency.

  • Phospholipids (B1166683): In certain biological matrices, phospholipids are a major cause of ion suppression.

To mitigate signal suppression, consider the following strategies:

  • Optimize Sample Preparation: Employing effective sample cleanup techniques is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for pesticide residue analysis, including this compound, in various food matrices.[1][4][5] Modifications to the standard QuEChERS protocol, such as the choice of extraction solvent and dispersive solid-phase extraction (d-SPE) sorbents, can further enhance cleanup.[1][5]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components entering the MS source. However, this may compromise the method's sensitivity if the this compound concentration is low.[6]

Q3: What is the role of a stable isotope-labeled internal standard in overcoming matrix effects for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-methyl-d6, is a powerful tool to compensate for matrix effects.[7][8] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium, 13C).[9] It is added to the sample at the beginning of the sample preparation process and is assumed to behave identically to the native analyte during extraction, cleanup, and ionization.[9] Because the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant. This allows for accurate quantification even in the presence of significant matrix effects.[8]

Q4: When should I use matrix-matched calibration instead of solvent-based calibration?

A4: Solvent-based calibration curves are prepared in a clean solvent, while matrix-matched calibration curves are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[1][5] You should use matrix-matched calibration when you observe significant matrix effects that cannot be adequately compensated for by other means, such as a SIL internal standard.[1][5] By preparing the standards in the matrix, the calibration standards experience the same signal suppression or enhancement as the analyte in the samples, leading to more accurate quantification.[1][5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor recovery of this compound Inefficient extraction from the sample matrix.- Ensure proper homogenization of the sample. - For dry samples, ensure adequate hydration before extraction when using the QuEChERS method.[4] - Optimize the extraction solvent. For some matrices, methanol (B129727) may provide better recovery for this compound and its metabolite carbendazim (B180503) than acetonitrile.[1][5] - Ensure vigorous shaking during the extraction step to facilitate partitioning of the analyte into the solvent.[4]
High variability in results (poor precision) Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard (e.g., this compound-methyl-d6).[7][8] - Improve the sample cleanup procedure to remove more of the interfering matrix components. Consider using a combination of d-SPE sorbents like C18 and Primary Secondary Amine (PSA).[8] For highly pigmented matrices like tea, Graphitized Carbon Black (GCB) can be effective, but it may also retain planar pesticides.[10] - Use matrix-matched calibration standards.[1][5]
Signal enhancement observed Co-eluting matrix components are enhancing the ionization of this compound.- While less common than suppression, this can still lead to inaccurate results. - The same strategies used to mitigate signal suppression apply here: improve chromatographic separation, enhance sample cleanup, use a SIL internal standard, or employ matrix-matched calibration.
Low sensitivity (high limit of quantification - LOQ) Significant signal suppression is reducing the analyte signal to noise ratio.- Optimize the sample preparation to reduce matrix interferences.[1][4][5] - Adjust MS/MS parameters for optimal sensitivity for this compound transitions. - If dilution was used to reduce matrix effects, consider a less dilute sample or a more effective cleanup method to concentrate the analyte.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Pear Matrix

This protocol is adapted from a method developed for the simultaneous quantification of This compound-methyl (B132596) and its metabolite carbendazim in pears.[1][5]

  • Sample Homogenization: Homogenize a representative sample of pears using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized pear sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol.

    • If using, add the stable isotope-labeled internal standard solution.

    • Vortex vigorously for 1 minute.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper methanol layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.[11]

  • Prepare three sets of solutions:

    • Set A (Solvent Standard): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Matrix-Matched Standard): Prepare a blank pear matrix extract following the complete sample preparation protocol (Protocol 1). Spike the final cleaned extract with the this compound standard to the same concentration as Set A.

    • Set C (Spiked Sample): Spike a blank pear homogenate with the this compound standard at the beginning of the extraction process to the same final concentration as Set A and B. This set is used to determine recovery.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%ME) and Recovery (%R):

    • %ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • %R = (Peak Area of Set C / Peak Area of Set B) * 100

    A %ME value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound-methyl and its metabolite carbendazim in a pear matrix using the described QuEChERS method and LC-MS/MS.[5]

AnalyteFortification Level (mg/kg)Average Recovery (%)Coefficient of Variation (CV, %)
This compound-methyl0.284.925.78
1.075.004.35
Carbendazim0.280.233.98
1.078.995.12

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. Extraction (Methanol) homogenization->extraction 10g sample salting_out 3. Salting Out (MgSO4, NaCl) extraction->salting_out Add salts cleanup 4. d-SPE Cleanup (C18) salting_out->cleanup Supernatant final_extract 5. Final Extract Preparation cleanup->final_extract Cleaned extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: Workflow for QuEChERS sample preparation and LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate this compound Quantification cause1 Matrix Effects (Suppression/Enhancement) problem->cause1 cause2 Poor Analyte Recovery problem->cause2 cause3 Calibration Issues problem->cause3 sol1 Improve Sample Cleanup (e.g., d-SPE sorbents) cause1->sol1 sol2 Use Stable Isotope-Labeled Internal Standard cause1->sol2 sol3 Employ Matrix-Matched Calibration cause1->sol3 sol5 Improve Chromatographic Separation cause1->sol5 sol4 Optimize Extraction Protocol cause2->sol4 cause3->sol3

Caption: Troubleshooting logic for inaccurate this compound analysis.

References

stabilizing thiophanate in solution to prevent degradation to MBC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing thiophanate-methyl (B132596) in solution to prevent its degradation to methyl benzimidazol-2-ylcarbamate (MBC).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound-methyl in solution?

The primary degradation product of this compound-methyl in solution is methyl benzimidazol-2-ylcarbamate (MBC), which is also a fungicide. The degradation involves the cyclization of the this compound-methyl molecule.

Q2: What are the main factors that influence the degradation of this compound-methyl to MBC?

The main factors influencing the degradation of this compound-methyl are pH, temperature, and the solvent used. Alkaline and neutral pH conditions significantly accelerate the degradation, while acidic conditions enhance its stability.[1][2] Higher temperatures also increase the rate of degradation. The presence of water can facilitate this degradation, especially under UV or sunlight.[2]

Q3: How does pH affect the stability of this compound-methyl in aqueous solutions?

This compound-methyl is most stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, the rate of degradation to MBC increases significantly. For instance, at 22-25°C, the half-life of this compound-methyl is substantially longer at pH 5 compared to pH 7 and pH 9.

Q4: What is the recommended solvent for preparing stock solutions of this compound-methyl?

For preparing stock solutions, organic solvents such as acetonitrile (B52724), methanol (B129727), or chloroform (B151607) are recommended. This compound-methyl shows greater stability in these solvents compared to aqueous solutions.[2] Acetonitrile is a commonly used solvent for analytical standards.

Q5: How should I store this compound-methyl solutions to minimize degradation?

To minimize degradation, this compound-methyl solutions, especially stock solutions in organic solvents, should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light. For aqueous solutions, it is crucial to maintain an acidic pH.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound-methyl solutions.

Problem Potential Cause Recommended Solution
Rapid degradation of this compound-methyl in a freshly prepared aqueous solution. The pH of the water used is neutral or alkaline.Use acidic water for preparing the solution. Adjust the pH to be between 3 and 5 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or by adding a small amount of acid like phosphoric acid.
Inconsistent results in bioassays or analytical measurements. Degradation of this compound-methyl to MBC in the experimental solution.Prepare fresh this compound-methyl solutions before each experiment. If solutions need to be stored, use an appropriate acidic buffer and store at 4°C for short periods. For longer storage, use an organic solvent like acetonitrile for the stock solution and store at -20°C.
Precipitation observed in the prepared solution. The concentration of this compound-methyl exceeds its solubility in the chosen solvent.Refer to the solubility data of this compound-methyl in different solvents. If a higher concentration is needed, consider using a different solvent in which it has higher solubility, or gently warm the solution to aid dissolution (be mindful of potential degradation at higher temperatures).
Formation of unknown peaks in HPLC chromatograms. Besides MBC, other minor degradation products might form under specific conditions (e.g., photodegradation).Protect solutions from light by using amber vials or covering the containers with aluminum foil. Ensure the purity of the starting material and solvents.

Data Presentation

Table 1: Stability of this compound-Methyl in Aqueous Solutions at 22-25°C

pHHalf-life (t½)StabilityReference
5867 daysStable[3][4]
736 - 46 daysSlight, measurable degradation[2][4][5]
90.7 - 1.0 daysUnstable[3][4][5]

Table 2: Stability of this compound-Methyl in Organic Solvents at 24°C

SolventStability DurationDegradation ObservedReference
MethanolStable for 50 daysNo significant degradation[2]
ChloroformStable for 50 daysNo significant degradation[2]
AcetonitrileCommonly used for stock solutions with good stabilityMinimal degradation when stored properly[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound-Methyl
  • Prepare an acidic buffer: Prepare a 0.05 M potassium phosphate buffer and adjust the pH to 3.5 using phosphoric acid.[8]

  • Dissolve this compound-Methyl: Weigh the required amount of this compound-methyl and dissolve it in a small amount of methanol before adding it to the acidic buffer. This is because this compound-methyl has low water solubility.

  • Final Preparation: Bring the solution to the final desired volume with the acidic buffer.

  • Storage: Store the solution in a tightly sealed container at 4°C and protected from light.

Protocol 2: Preparation of a this compound-Methyl Stock Solution in Acetonitrile
  • Weighing: Accurately weigh the desired amount of high-purity this compound-methyl.

  • Dissolution: Dissolve the weighed this compound-methyl in HPLC-grade acetonitrile to the desired final concentration (e.g., 1 mg/mL or 10 mg/mL).[6][7]

  • Storage: Store the stock solution in an amber glass vial with a screw cap at -20°C for long-term storage.

Protocol 3: Monitoring this compound-Methyl Degradation by HPLC
  • Sample Preparation: Prepare this compound-methyl solutions under different conditions (e.g., different pH, temperature, solvent). Take aliquots at various time points.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape). A typical gradient can be used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm (for simultaneous detection of this compound-methyl and MBC).

  • Analysis: Inject the samples and standards of both this compound-methyl and MBC.

  • Quantification: Determine the concentration of this compound-methyl and MBC in each sample by comparing their peak areas with those of the standards. Calculate the percentage of degradation over time.

Visualizations

DegradationPathway This compound This compound-Methyl MBC MBC (Methyl Benzimidazol-2-ylcarbamate) This compound->MBC Cyclization (promoted by alkaline pH, heat, UV light)

Caption: Degradation pathway of this compound-Methyl to MBC.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_aqueous Aqueous Solution (Acidic Buffer) sampling Time-point Sampling prep_aqueous->sampling prep_organic Organic Solvent (e.g., Acetonitrile) prep_organic->sampling storage_temp Temperature (e.g., 4°C, 25°C, 40°C) storage_temp->sampling storage_light Light Exposure (Light vs. Dark) storage_light->sampling hplc HPLC Analysis sampling->hplc quant Quantification of This compound & MBC hplc->quant

Caption: Experimental workflow for stability testing.

References

troubleshooting poor recovery of thiophanate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophanate Solid-Phase Extraction

Welcome to the technical support center for troubleshooting solid-phase extraction (SPE) of this compound. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve issues leading to poor analyte recovery during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Improper SPE Cartridge Conditioning: Failure to properly activate and equilibrate the sorbent can lead to inconsistent interactions with the analyte.

  • Analyte Breakthrough During Sample Loading: The sample's solvent may be too strong, or the flow rate may be too high, preventing this compound from adequately binding to the sorbent.

  • Loss of Analyte During the Washing Step: The wash solvent might be too aggressive, prematurely eluting the this compound along with interferences.[1]

  • Incomplete Elution: The elution solvent may be too weak or the volume insufficient to completely recover the this compound from the sorbent.[2][3]

  • pH Mismatch: this compound's stability and ionization state are pH-dependent. It is stable in acidic solutions but unstable in alkaline conditions.[4] An incorrect pH can lead to degradation or poor retention.

  • Sorbent Mismatch: The chosen sorbent chemistry may not be optimal for this compound's chemical properties.

Q2: How do I know which step of my SPE protocol is causing the low recovery?

A systematic approach is to analyze the fractions from each step of the SPE process (load, wash, and elution).[5][6] By quantifying the amount of this compound in each fraction, you can pinpoint where the loss is occurring.

Q3: What are the key physicochemical properties of this compound that I should consider for SPE method development?

Understanding the properties of this compound is crucial for optimizing its extraction. This compound-methyl, a closely related compound, provides a good reference.

PropertyValueImplication for SPE
Molecular Weight 342.4 g/mol Standard molecular weight for a small organic molecule.
Solubility Sparingly soluble in water and n-hexane. Soluble in acetone, methanol (B129727), chloroform, and acetonitrile.[4][7]The sample should be dissolved in a solvent that is miscible with the mobile phase used for SPE but does not disrupt analyte-sorbent binding during loading.
Stability Stable in acidic solutions, but unstable in alkaline solutions where it can convert to carbendazim (B180503) (MBC).[4]The pH of the sample and all solutions should be maintained in the acidic to neutral range to prevent degradation.
Chemical Class Benzimidazole precursor fungicide, carbamate (B1207046) ester, thiourea.[7][8]These functional groups will dictate the primary interactions with the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange).

Q4: Can the presence of metabolites affect my this compound recovery?

Yes. This compound can degrade to form metabolites, most notably carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[4] This conversion is more likely to occur under certain conditions, such as in alkaline solutions. If your analytical method is specific to this compound, any conversion to MBC will result in apparent low recovery. It is important to control the sample pH and temperature to minimize this conversion.

Q5: My recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery, or poor reproducibility, is often due to variations in the SPE procedure.[9] Key factors to investigate include:

  • Inconsistent Sample Pre-treatment: Ensure all samples are prepared uniformly.

  • Drying of the Sorbent Bed: Allowing the sorbent to dry out between conditioning, loading, and washing steps can lead to channeling and inconsistent results.[2]

  • Variable Flow Rates: Maintaining a consistent and slow flow rate during sample loading and elution is critical for reproducible results.[9][10]

  • Overloading the Cartridge: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough and inconsistent recovery.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.

This compound SPE Troubleshooting start Start: Poor this compound Recovery check_fractions Analyze Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte found in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No troubleshoot_load Troubleshoot Loading Conditions: - Decrease solvent strength - Decrease flow rate - Check sample pH - Increase sorbent mass analyte_in_load->troubleshoot_load Yes analyte_retained Analyte retained on column (not in eluate)? analyte_in_wash->analyte_retained No troubleshoot_wash Troubleshoot Wash Step: - Decrease wash solvent strength - Use a more selective solvent analyte_in_wash->troubleshoot_wash Yes troubleshoot_elution Troubleshoot Elution Step: - Increase elution solvent strength - Increase elution volume - Adjust elution solvent pH - Try a different elution solvent analyte_retained->troubleshoot_elution Yes check_degradation Investigate Analyte Degradation: - Check sample pH (avoid alkaline) - Analyze for metabolites (e.g., Carbendazim) analyte_retained->check_degradation No end End: Recovery Optimized troubleshoot_load->end troubleshoot_wash->end troubleshoot_elution->end check_degradation->end

Caption: A flowchart for systematic troubleshooting of poor this compound recovery in SPE.

Experimental Protocols

Protocol 1: Diagnosing Analyte Loss by Fraction Collection

This protocol is designed to identify the specific step in your SPE procedure where this compound is being lost.

Methodology:

  • Prepare a Spiked Sample: Prepare a blank matrix sample and spike it with a known concentration of a this compound standard.

  • Perform SPE: Process the spiked sample using your standard SPE protocol.

  • Collect Fractions:

    • Collect the entire volume of the effluent during the sample loading step into a clean collection tube.

    • Collect the entire volume of the effluent from each wash step into separate, clean collection tubes.

    • Collect the entire volume of the eluate into a final clean collection tube.

  • Analyze Fractions: Analyze the concentration of this compound in each collected fraction using your validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate Recovery: Determine the percentage of the initial spiked amount of this compound present in each fraction. This will pinpoint the step with the most significant analyte loss.

Protocol 2: Optimizing the SPE Wash Solvent

This protocol helps in selecting a wash solvent that effectively removes interferences without prematurely eluting the this compound.

Methodology:

  • Condition and Load: Condition a new SPE cartridge and load it with a spiked sample as per your standard protocol.

  • Test a Series of Wash Solvents: Sequentially wash the cartridge with a series of solvents of increasing elution strength. For a reversed-phase sorbent like C18, this could be increasing percentages of an organic solvent (e.g., methanol or acetonitrile) in water. For example:

    • Wash 1: 100% Water

    • Wash 2: 5% Methanol in Water

    • Wash 3: 10% Methanol in Water

    • Wash 4: 20% Methanol in Water

  • Collect and Analyze Wash Fractions: Collect each wash fraction separately and analyze for the presence of this compound.

  • Determine Optimal Wash Solvent: The ideal wash solvent will be the strongest solvent that does not result in significant elution of this compound.

Protocol 3: Optimizing the Elution Solvent

This protocol is used to ensure that the elution solvent is strong enough to quantitatively recover the this compound from the SPE sorbent.

Methodology:

  • Condition, Load, and Wash: Prepare an SPE cartridge with a spiked sample, including the optimized wash step determined from Protocol 2.

  • Test a Series of Elution Solvents: Elute the this compound using a series of solvents with increasing elution strength. For a C18 cartridge, this could be increasing concentrations of an organic solvent or the addition of a modifier. For example:

    • Elution 1: 50% Acetonitrile in Water

    • Elution 2: 75% Acetonitrile in Water

    • Elution 3: 100% Acetonitrile

    • Elution 4: 100% Methanol

  • Collect and Analyze Eluates: Collect each eluate separately and analyze for this compound concentration.

  • Determine Optimal Elution Solvent: The most suitable elution solvent will be the one that provides the highest recovery of this compound in the smallest possible volume.[2]

Logical Relationships in SPE Method Development

The following diagram illustrates the relationships between the different stages of SPE and the key parameters that need to be optimized.

SPE Method Development Logic cluster_0 SPE Stages cluster_1 Key Parameters Condition Conditioning Equilibrate Equilibration Load Sample Loading Wash Washing Elute Elution Sorbent Sorbent Choice (e.g., C18, Si) Sorbent->Condition Solvent Solvent Strength Solvent->Condition Solvent->Equilibrate Solvent->Load Solvent->Wash Solvent->Elute pH pH Control pH->Equilibrate pH->Load pH->Wash pH->Elute FlowRate Flow Rate FlowRate->Load Volume Solvent Volume Volume->Wash Volume->Elute

Caption: Key parameters influencing the different stages of solid-phase extraction.

References

Technical Support Center: Optimizing HPLC Separation of Thiophanate-Methyl and MBC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of thiophanate-methyl (B132596) and its primary metabolite, methyl benzimidazol-2-ylcarbamate (MBC or carbendazim). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these two compounds using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Issues and Solutions

Effective separation of this compound-methyl and MBC can be challenging due to their structural similarities and the potential for on-column or in-solution degradation of this compound-methyl to MBC. The following table outlines common problems encountered during HPLC analysis and provides systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Peaks Inappropriate mobile phase composition (organic solvent ratio).- Adjust the acetonitrile (B52724) or methanol (B129727) concentration. A lower organic content will generally increase the retention time of both analytes, potentially improving separation. - For C18 columns, start with a mobile phase of Acetonitrile:Water (e.g., 50:50, v/v) and systematically vary the ratio (e.g., 45:55, 55:45).
Mobile phase pH is not optimal.- The pKa of this compound-methyl is approximately 7.28, and for MBC, it is around 4.2.[1][2] - To ensure both compounds are in a non-ionized or consistently ionized state for good peak shape and retention on a C18 column, maintain the mobile phase pH below the pKa of MBC. A pH of around 3.0-3.5 is often effective.[3] - Use a buffer (e.g., 20-25 mM phosphate (B84403) buffer) to maintain a stable pH.[3]
Inadequate column efficiency.- Ensure the column is properly conditioned and has not exceeded its lifetime. - Consider using a column with a smaller particle size (e.g., 3 µm) for improved efficiency.
Peak Tailing (especially for MBC) Secondary interactions with residual silanols on the column.- Operate at a lower mobile phase pH (e.g., below 4) to suppress the ionization of silanol (B1196071) groups. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.02 M) to block active silanol sites.[4]
Sample overload.- Reduce the concentration of the injected sample.
Appearance of a Growing MBC Peak and a Shrinking this compound-Methyl Peak in Standard Solutions Degradation of this compound-methyl to MBC in the sample solvent or mobile phase.- Prepare standards fresh daily and store them in a refrigerator when not in use.[3] - Avoid high pH in the sample solvent and mobile phase, as alkaline conditions can accelerate the conversion of this compound-methyl to MBC.[5] - If using a buffered mobile phase, ensure its pH is acidic.
Irreproducible Retention Times Fluctuations in mobile phase composition.- If preparing the mobile phase manually, ensure accurate measurements. - Use an HPLC system with a reliable gradient proportioning valve if running a gradient method. - Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Systematically check for blockages by disconnecting components and observing the pressure. - Replace the guard column or column if necessary.
Precipitated buffer in the mobile phase.- Ensure the buffer concentration is below its solubility limit in the organic/aqueous mixture. - Always filter the mobile phase after buffer addition.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating this compound-methyl and MBC?

A1: For a standard C18 column, a good starting point is an isocratic mobile phase consisting of a mixture of acetonitrile and water, often in a ratio between 40:60 and 60:40 (v/v), with an acidic modifier.[1] For example, Acetonitrile:Water with 0.1% phosphoric acid. From this starting point, you can optimize the organic solvent ratio and pH to achieve the desired separation.

Q2: How does the pH of the mobile phase affect the separation?

A2: The mobile phase pH is a critical parameter. This compound-methyl has a pKa of approximately 7.28, while MBC has a pKa of about 4.2.[1][2] By adjusting the pH, you can change the ionization state of the molecules. For reversed-phase chromatography on a C18 column, working at a pH below 4 (e.g., pH 3.0-3.5) will ensure that the acidic silanols on the silica (B1680970) backbone are protonated and that MBC (a weak base) is in its protonated, more polar form, which can lead to better peak shapes and reproducible retention.

Q3: Is a gradient or isocratic elution better for this separation?

A3: Both isocratic and gradient elution can be used effectively. An isocratic method is simpler to set up and is often sufficient if you are only separating these two compounds. However, if your sample contains other impurities with a wider range of polarities, a gradient elution will provide better separation and shorter run times. A typical gradient might start with a lower concentration of organic solvent and ramp up to a higher concentration.

Q4: I see the MBC peak in my this compound-methyl standard. What is happening?

A4: this compound-methyl can degrade into MBC, especially in solution.[5] This process can be accelerated by factors such as non-acidic pH and elevated temperatures. To minimize this, prepare your standards fresh, dissolve them in a slightly acidic solvent if possible, and keep them refrigerated.

Q5: What type of HPLC column is recommended?

A5: A C18 reversed-phase column is the most common choice for this separation. Columns with end-capping will provide better peak shapes for basic compounds like MBC by minimizing interactions with residual silanol groups.

Experimental Protocols

Optimized Isocratic HPLC Method

This protocol provides a robust isocratic method for the baseline separation of this compound-methyl and MBC.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (85%).

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC-grade water.

    • The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A starting composition of 50:50 (v/v) is recommended.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve standards of this compound-methyl and MBC in acetonitrile to prepare stock solutions.

    • Dilute the stock solutions with the mobile phase to the desired concentration.

Example Gradient HPLC Method

For more complex samples, a gradient method can provide better separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

Time (minutes)% A% B
0.07030
15.03070
17.03070
17.17030
20.07030
  • Other chromatographic conditions (flow rate, column, temperature, detection) can be kept the same as the isocratic method.

Data Presentation

The following tables summarize typical retention times and resolution values obtained under different mobile phase conditions. These values are illustrative and may vary depending on the specific column and HPLC system used.

Table 1: Effect of Acetonitrile Concentration on Retention Time (Isocratic)

Acetonitrile:Water with 0.1% Phosphoric Acid (v/v)Retention Time this compound-Methyl (min)Retention Time MBC (min)Resolution (Rs)
40:60~ 12.5~ 8.2> 2.0
50:50~ 7.8~ 5.1> 2.0
60:40~ 4.5~ 3.0~ 1.8

Table 2: Example Retention Times with Different Organic Solvents (Isocratic)

Mobile Phase CompositionRetention Time this compound-Methyl (min)Retention Time MBC (min)
Methanol:Water (60:40, v/v) with 0.1% Phosphoric Acid~ 9.5~ 6.3
Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid~ 7.8~ 5.1

Visualization

The following workflow diagram illustrates a logical approach to troubleshooting poor separation of this compound-methyl and MBC.

HPLC_Troubleshooting_Thiophanate_MBC start Start: Poor Separation of This compound-Methyl and MBC check_resolution Is Resolution (Rs) < 1.5? start->check_resolution adjust_organic Adjust Organic Solvent Ratio (e.g., decrease Acetonitrile %) check_resolution->adjust_organic Yes check_peak_shape Are Peaks Tailing? check_resolution->check_peak_shape No adjust_organic->check_resolution adjust_ph Lower Mobile Phase pH (e.g., to pH 3.0-3.5 with H3PO4) check_peak_shape->adjust_ph Yes check_reproducibility Are Retention Times Irreproducible? check_peak_shape->check_reproducibility No adjust_ph->check_resolution check_temp_flow Check Temperature Control and Pump Flow Rate check_reproducibility->check_temp_flow Yes check_degradation Is MBC Peak Growing in this compound Standard? check_reproducibility->check_degradation No check_temp_flow->check_resolution prepare_fresh Prepare Fresh Standards and Mobile Phase check_degradation->prepare_fresh Yes good_separation Good Separation Achieved check_degradation->good_separation No prepare_fresh->check_resolution end Consult Further Support

Caption: Troubleshooting workflow for HPLC separation of this compound-methyl and MBC.

References

reducing analytical interference in thiophanate residue testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with analytical interference in thiophanate residue testing.

Frequently Asked Questions (FAQs)

Q1: Why are my This compound-methyl (B132596) recoveries low while carbendazim (B180503) (MBC) levels are unexpectedly high?

A1: This is a classic issue in this compound-methyl (TM) analysis. This compound-methyl is a systemic fungicide that is converted into its more stable and primary metabolite, carbendazim (MBC), which is also fungicidally active.[1][2] This conversion can occur:

  • In the plant: Before and after harvesting, enzymatic activity and sunlight can convert TM to MBC.[1]

  • During sample preparation: The extraction process itself, especially with techniques like microwave-assisted extraction (MAE), can cause the complete conversion of TM to MBC.[3] Factors like elevated temperatures, certain pH levels, and prolonged processing times can accelerate this degradation.[1][4]

  • In analytical standards or stored samples: Benomyl, another related fungicide, is also known to rapidly convert to carbendazim in aqueous solutions and solvents.[4]

Because of this conversion, regulatory bodies often define the total residue as the sum of this compound-methyl and carbendazim, expressed as carbendazim.[5][6] To accurately quantify the original TM amount, it is crucial to minimize its conversion during analysis by using rapid, cool, and pH-controlled sample preparation methods.

Q2: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What can I do?

A2: Matrix effects are a primary challenge in LC-MS/MS analysis, especially with complex samples like tea, spices, or soil.[7][8] These effects are caused by co-extracted matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[7][9]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before analysis. Use appropriate clean-up sorbents in a dispersive solid-phase extraction (d-SPE) step. See the tables and protocols below for guidance.

  • Use an Isotopically Labeled Internal Standard: This is a highly effective strategy.[8] An internal standard like this compound-methyl-d6 behaves almost identically to the analyte during extraction, cleanup, and ionization, effectively compensating for signal loss or enhancement.[8]

  • Prepare Matrix-Matched Standards: Create your calibration curve standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience the same matrix effects.[9][10]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[9][10] However, this will also raise the limit of quantitation (LOQ).[9]

Q3: Which sample preparation and cleanup method is best for my sample type?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis due to its efficiency and effectiveness.[11][12] The choice of extraction solvents and cleanup sorbents is critical and depends on the sample matrix.

  • Extraction: Acetonitrile (B52724) is the most commonly used and effective extraction solvent for the QuEChERS procedure, yielding high recoveries and less interference compared to other solvents.[13]

  • Cleanup (d-SPE): After extraction, a cleanup step using d-SPE is performed to remove interfering substances. The choice of sorbent is crucial.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Use the following workflow to systematically address issues of signal suppression or enhancement in your LC-MS/MS analysis.

G start_node Inaccurate Quantification (Poor Recovery or High Variability) decision1 Signal Suppression or Enhancement Observed in MS? start_node->decision1 process1 Use Isotopically Labeled Internal Standard (e.g., this compound-methyl-d6) decision1->process1 Yes check_lc Review LC Method: - Check for co-elution - Adjust gradient - Check peak shape decision1->check_lc No process2 Prepare Matrix-Matched Calibration Standards process1->process2 process3 Improve Sample Cleanup (See Sorbent Selection Table) process2->process3 process4 Dilute Final Sample Extract process3->process4 decision2 Is LOQ still met after dilution? process4->decision2 end_node_ok Problem Resolved: Accurate Quantification decision2->end_node_ok Yes end_node_nok Problem Persists: Re-evaluate Extraction/LC Method decision2->end_node_nok No check_lc->end_node_nok

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

Guide 2: Understanding this compound-Methyl Conversion

The conversion of this compound-methyl to carbendazim is a critical factor influencing residue analysis.

G TM This compound-Methyl (TM) MBC Carbendazim (MBC) (Primary Analyte) TM->MBC Degradation/ Metabolism Factors Conversion Factors: - Heat (during extraction/GC) - pH (alkaline conditions) - Sunlight (in-planta) - Plant Enzymes Factors->TM

Caption: Conversion pathway of this compound-Methyl to Carbendazim.

Data Presentation & Experimental Protocols

Table 1: d-SPE Sorbent Selection for QuEChERS Cleanup

This table guides the selection of appropriate cleanup sorbents based on the types of interferences present in the sample matrix.

SorbentTarget Interferences RemovedCommon Sample MatricesCautions
MgSO₄ Excess waterUniversalUsed in both extraction and d-SPE steps.
PSA (Primary Secondary Amine)Fatty acids, organic acids, sugars, some pigmentsFruits, vegetables, apple tree bark[12]Can adsorb some acidic pesticides.
C18 (End-capped silica)Non-polar interferences (e.g., lipids, oils)Fatty samples (e.g., nuts, oilseeds), tea[8]Use for samples with high-fat content.
GCB (Graphitized Carbon Black)Pigments (e.g., chlorophyll, carotenoids), sterolsHighly pigmented samples (e.g., tea, spinach, herbs)[8]Can adsorb planar pesticides like this compound-methyl. Use minimal amounts.
Table 2: Example Recovery Data for this compound-Methyl in Tea

This table presents hypothetical but representative data from a validated method for this compound-methyl analysis in a complex tea matrix using a modified QuEChERS protocol with an isotopically labeled internal standard.

AnalyteFortification Level (ng/g)Recovery % (n=6)RSD %
This compound-methyl 1095.24.8
5098.63.1
200101.32.5
Carbendazim 1092.85.3
5096.13.9
20099.52.8
Protocol 1: Modified QuEChERS for Complex Matrices (e.g., Tea)

This protocol is adapted from validated methods for analyzing this compound-methyl in challenging matrices like tea.[8]

  • Sample Homogenization:

    • Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and let it soak for 30 minutes to rehydrate the dried matrix.[8] To prevent degradation, consider cooling the sample with dry ice or liquid nitrogen during homogenization.[11]

  • Internal Standard Spiking:

    • Spike the hydrated sample with an appropriate volume of this compound-methyl-d6 standard solution.[8]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride).[8][11]

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[8]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.

    • For a tea matrix, the d-SPE tube should contain a mixture of 150 mg MgSO₄, 25 mg PSA, 25 mg C18, and 7.5 mg GCB.[8]

    • Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Final Preparation and Analysis:

    • Take the supernatant, filter if necessary, and transfer it to an autosampler vial for LC-MS/MS analysis.

Guide 3: Workflow for Sample Preparation and Analysis

This diagram outlines the general experimental workflow from sample receipt to data analysis for this compound residue testing.

G node_process node_process node_decision node_decision node_io node_io node_end node_end start Receive & Log Sample homogenize Homogenize Sample (Cryogenic Grinding if needed) start->homogenize extract Perform QuEChERS Extraction (Acetonitrile) homogenize->extract cleanup Perform Dispersive SPE Cleanup (d-SPE) extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze process_data Process Data (Quantify using appropriate calibration) analyze->process_data report Generate Final Report process_data->report

Caption: General workflow for this compound residue analysis.

References

Technical Support Center: Managing Fungicide Resistance to Thiophanate in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing fungicide resistance to thiophanate in field trials.

Troubleshooting Guide

This guide addresses specific issues that may arise during field trials involving This compound-methyl (B132596).

Question/Issue Potential Causes Recommended Actions
1. Poor disease control despite timely this compound-methyl application. 1. Presence of resistant pathogen strains: This is a primary cause of field failure. Resistance to this compound-methyl, a benzimidazole (B57391) fungicide, is widespread in many fungal populations like Botrytis cinerea and Colletotrichum spp.[1][2][3] 2. Incorrect application timing: Fungicides are most effective when applied preventatively before infection is established.[4][5] 3. Inadequate spray coverage or rate: Insufficient fungicide reaching the target plant tissues can lead to poor efficacy.[4] 4. Environmental factors: Rainfall shortly after application can wash off the product before it has been adequately absorbed.[4]1. Confirm Resistance: Collect pathogen isolates from the trial site and perform a fungicide sensitivity assay (see Experimental Protocols). Molecular testing for mutations in the β-tubulin gene can also confirm resistance. 2. Review Application Records: Verify that applications were made according to the protocol, especially concerning the timing relative to disease risk periods. 3. Calibrate Equipment: Ensure spray equipment is properly calibrated to deliver the labeled rate and provide thorough coverage. 4. Consult Weather Data: Check weather records for rainfall events post-application. Consider using a sticker/adjuvant if permitted by the label to improve rainfastness.
2. Disease incidence increased after an initial period of good control. 1. Selection for resistant individuals: The initial applications may have controlled the sensitive portion of the pathogen population, allowing the rare resistant individuals to survive and multiply.[6] 2. New introduction of resistant inoculum: Resistant spores may have been introduced from neighboring fields.1. Implement Resistance Management: Immediately switch to a fungicide with a different mode of action (different FRAC group). Do not continue to use this compound-methyl or other Group 1 fungicides.[7][8] 2. Sample and Test: Collect and test new lesions to confirm the resistance profile of the pathogen population that is now dominant.
3. In-vitro tests show pathogen sensitivity, but field control is poor. 1. Suboptimal field application: Issues with spray volume, coverage, or timing are likely culprits.[4] 2. Fungicide degradation: Environmental conditions (e.g., UV light, pH of spray water) can degrade the active ingredient. 3. High disease pressure: Under extreme disease pressure, even effective fungicides may only provide partial control (e.g., 70% reduction).[4]1. Audit Field Practices: Thoroughly review all aspects of the field application process, from mixing to spraying. 2. Check Spray Water Quality: Test the pH of the water used for the spray solution. 3. Re-evaluate Expectations: In high-pressure situations, integrate cultural controls (e.g., improving air circulation, sanitation) to reduce disease pressure and supplement chemical control.
4. How do I dispose of unused this compound-methyl if resistance is confirmed? The presence of confirmed resistance makes further use of the product on that site for the target pathogen ineffective and environmentally irresponsible.Follow all local, state, and federal regulations for pesticide disposal. Contact your institution's environmental health and safety department for specific guidance. Do not pour unused product down drains or on the ground.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and how does it work? A1: this compound-methyl is a broad-spectrum, systemic fungicide belonging to the benzimidazole chemical group (FRAC Group 1).[9] Inside the plant, it is converted to its active metabolite, carbendazim (B180503) (also known as MBC), which inhibits fungal cell division (mitosis) by binding to the β-tubulin protein and disrupting the assembly of microtubules.[9] This action prevents fungal growth and spore germination.[9]

Q2: What is the primary mechanism of resistance to this compound-methyl? A2: The most common mechanism is a target-site mutation in the β-tubulin gene (tub2). Specific point mutations, such as at codons E198 and F200, alter the protein structure, preventing the fungicide from binding effectively.[1][10] This type of resistance is often qualitative, meaning that even at high application rates, the fungicide will not be effective against the resistant strain.

Q3: If a pathogen population is resistant to this compound-methyl, can I use other benzimidazole fungicides? A3: No. Cross-resistance is a major issue within the benzimidazole group (FRAC Group 1). Fungi resistant to this compound-methyl will also be resistant to other fungicides in the same group, such as benomyl (B1667996) (no longer registered in the U.S.) and thiabendazole.[7][11] It is crucial to rotate to a fungicide with a completely different mode of action.

Q4: Does this compound-methyl resistance carry a fitness cost for the pathogen? A4: Often, there is no significant fitness penalty associated with this compound-methyl resistance.[12] This means that resistant strains can survive and compete effectively with sensitive strains even in the absence of the fungicide, allowing resistance to persist in the population.

Q5: What are the key principles for managing this compound-methyl resistance in field trials? A5: The core strategies are:

  • Rotation: Avoid consecutive applications of this compound-methyl or other FRAC Group 1 fungicides. Rotate with fungicides from different FRAC groups.[8]

  • Mixtures: Tank-mix this compound-methyl with a multi-site fungicide (e.g., chlorothalonil, mancozeb) or another at-risk fungicide with a different mode of action.[7][9]

  • Limit Applications: Do not exceed the maximum number of applications per season as specified on the product label.

  • Use Labeled Rates: Using lower-than-labeled rates can select for moderately resistant individuals in the population.

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using resistant cultivars, sanitation, and managing environmental conditions to reduce overall disease pressure.

Data Presentation

Table 1: this compound-Methyl Sensitivity in Fungal Pathogens

Pathogen Phenotype EC₅₀ Range (µg/mL) Key β-tubulin Mutations Reference
Sclerotinia sclerotiorumSensitive0.38 - 2.23None[12][13]
Resistant> 100L240F[12][13]
Colletotrichum musaeSensitive0.003 - 4.84None[4][14]
Moderately Resistant10.43 - 48.73F200Y (TAC to TTC)[14]
Fusarium fujikuroiSensitive1 - 10None[10]
Resistant> 100E198K, F200Y[10]
Colletotrichum spp. (from Strawberry)Highly Resistant> 100E198A[1]

Table 2: Frequency of this compound-Methyl Resistance in Field Populations

Pathogen Crop/Location Number of Isolates Resistance Frequency (%) Reference
Botrytis cinereaGreenhouse Ornamentals (Michigan, USA)38694%[3]
Colletotrichum spp.Strawberry (Mid-Atlantic, USA)197 (subset screened)67%[1]
Colletotrichum spp.Strawberry Nurseries (China)10596.2%[6]
Sclerotinia homoeocarpaTurfgrass (USA)68141%[2]

Table 3: Efficacy of Alternative Fungicides against this compound-Methyl-Resistant Botrytis cinerea

Active Ingredient(s) FRAC Group Efficacy Rating Notes Reference
Isofetamid7 (SDHI)++++ (High)Effective against resistant strains.[15]
Fluxapyroxad + Pyraclostrobin7 + 11++++ (High)Pre-mix of two modes of action.[15]
Cyprodinil + Fludioxonil9 + 12++++ (High)Pre-mix, excellent for resistance management.[15][16]
Fenhexamid17+++ (Good)Resistance to this active ingredient is also known to occur.[15]
Boscalid7 (SDHI)+++ (Good)Resistance is present in many populations.[15][17]
Iprodione2 (Dicarboximide)++ (Moderate)Widespread resistance has been reported.[17]
ChlorothalonilM5 (Multi-site)GoodLow resistance risk; good tank-mix partner.[18]

Efficacy ratings are generalized; performance can vary based on specific field conditions and pathogen populations.

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth)

This protocol determines the Effective Concentration to inhibit 50% growth (EC₅₀) of a fungal isolate.

1. Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound-methyl

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Fungal isolates for testing

  • Sterile cork borer (5 mm) or scalpel

  • Incubator

2. Stock Solution Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound-methyl in sterile water (or an appropriate solvent if not water-soluble, followed by serial dilution in water).

  • Perform serial dilutions to create working solutions for amending the media (e.g., to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL).

3. Media Preparation:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the PDA to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of fungicide working solution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with no fungicide.

  • Pour approximately 20 mL of amended or control PDA into each sterile Petri dish and allow to solidify.

4. Inoculation:

  • From the edge of an actively growing 5-7 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Seal the plates with paraffin (B1166041) film.

5. Incubation and Data Collection:

  • Incubate the plates at 25°C in the dark for a period suitable for the fungus to cover most of the control plate (e.g., 4-7 days).

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Use probit analysis or linear regression of inhibition percentage against the log of the fungicide concentration to calculate the EC₅₀ value.[19]

Protocol 2: Rapid Fungal Genomic DNA Extraction

This protocol is a generalized method suitable for subsequent PCR-based analysis.

1. Materials:

  • 5-7 day old fungal mycelium (grown in liquid or on solid media)

  • 2.0 mL microcentrifuge tubes

  • Sterile glass beads (425–600 µm) or sterile pestle

  • Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol (B130326) (ice-cold)

  • 70% Ethanol (B145695)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A (10 mg/mL)

2. Procedure:

  • Scrape a small amount of mycelium from a culture plate or filter from a liquid culture. Place ~100-200 mg (wet weight) into a 2.0 mL microcentrifuge tube containing glass beads.[20]

  • Add 600 µL of Lysis Buffer to the tube.

  • Homogenize the sample by bead beating or grinding with a pestle for 2-5 minutes until the mycelium is disrupted.

  • Incubate the lysate at 65°C for 1 hour.

  • Add an equal volume (~600 µL) of phenol:chloroform:isoamyl alcohol, vortex briefly, and centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new sterile tube.

  • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase, mix gently by inversion, and incubate at -20°C for 30 minutes to precipitate the DNA.[20]

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant.

  • Wash the DNA pellet with 1 mL of 70% ethanol, vortex briefly, and centrifuge at 12,000 x g for 5 minutes.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer. Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA.

  • Store the extracted DNA at -20°C.

Note: Several simplified or kit-based DNA extraction methods are also available and effective.[21][22][23][24]

Protocol 3: LAMP Assay for β-tubulin Mutation Detection (Conceptual Framework)

This protocol outlines the key steps for developing a Loop-Mediated Isothermal Amplification (LAMP) assay to detect specific point mutations (e.g., E198A) conferring this compound-methyl resistance.

1. Principle:

  • LAMP uses a strand-displacing DNA polymerase and a set of four to six specifically designed primers that recognize multiple regions on the target DNA. Amplification occurs at a constant temperature (isothermal, typically 60-65°C).[25] The specificity for mutation detection is achieved by designing primers where a key region (e.g., the 3' end) overlaps the single nucleotide polymorphism (SNP) site.[26]

2. Primer Design (Crucial Step):

  • Design two sets of LAMP primers targeting the β-tubulin gene.

    • Wild-Type (Sensitive) Set: Designed to perfectly match the sensitive allele's sequence at the mutation site.

    • Mutant (Resistant) Set: Designed to perfectly match the resistant allele's sequence.

  • Primers consist of an outer pair (F3, B3) and an inner pair (FIP, BIP). Loop primers (LF, LB) can be added to accelerate the reaction. Use specialized software for LAMP primer design.

3. Reaction Setup:

  • A typical 25 µL LAMP reaction includes:[26]

    • 1.6 µM each of FIP and BIP primers

    • 0.4 µM each of F3 and B3 primers

    • Betaine (for reducing secondary structures)

    • dNTPs

    • Strand-displacing DNA Polymerase (e.g., Bst polymerase) and its reaction buffer

    • Magnesium sulfate (B86663) (MgSO₄)

    • 1-2 µL of template DNA (from Protocol 2)

4. Amplification and Detection:

  • Incubate the reaction tubes at a constant temperature (e.g., 63°C) for 60-90 minutes.

  • Detect amplification visually or with instrumentation:

    • Visual: Add a fluorescent dye (e.g., SYBR Green) or a colorimetric dye (e.g., Hydroxynaphthol Blue - HNB) to the master mix before amplification. A color change indicates a positive reaction.

    • Real-Time: Use a real-time fluorometer to monitor the increase in fluorescence during the reaction.

  • An unknown sample is tested with both the wild-type and mutant primer sets. Amplification with the mutant set indicates resistance.

Mandatory Visualizations

Thiophanate_Mode_of_Action cluster_fungus Fungal Cell cluster_tubulin β-tubulin Protein TM This compound-Methyl (Outside Cell) MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Metabolized WT_Tub Wild-Type β-tubulin MBC->WT_Tub Binds to MUT_Tub Mutated β-tubulin (e.g., E198A) MBC->MUT_Tub Binding Prevented MT_Assembly Microtubule Assembly WT_Tub->MT_Assembly Inhibits MUT_Tub->MT_Assembly Allows Mitosis Mitosis (Cell Division) MT_Assembly->Mitosis Essential for Growth Fungal Growth (Infection) Mitosis->Growth Resistance_Management_Workflow cluster_investigation Investigation Phase cluster_action Action Phase Start Field Trial Shows Poor Efficacy CheckApp Review Application? (Timing, Rate, Coverage) Start->CheckApp Sample Collect Pathogen Isolates CheckApp->Sample Yes FixApp Correct Application Procedures CheckApp->FixApp No Test Perform Sensitivity Assays (In-vitro / Molecular) Sample->Test IsResistant Resistance Confirmed? Test->IsResistant StopTM STOP using this compound-Methyl & other Group 1 Fungicides IsResistant->StopTM Yes IsResistant->FixApp No Rotate Rotate to different FRAC group (e.g., 7, 9, 11, 12, M5) StopTM->Rotate TankMix Use Tank-Mixes with Multi-site Fungicides Rotate->TankMix IPM Implement IPM Strategies (Cultural Controls) TankMix->IPM Monitor Monitor Future Efficacy IPM->Monitor FixApp->Monitor

References

Technical Support Center: Enhancing Systemic Uptake of Thiophanate-Methyl in Woody Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the systemic uptake of thiophanate-methyl (B132596) in woody plants. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting and FAQs

This section addresses common issues encountered during the application and analysis of this compound-methyl in woody plants.

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low recovery of this compound-methyl in tissue analysis. This compound-methyl is known to degrade into its more stable metabolite, carbendazim (B180503) (MBC), especially under certain pH and temperature conditions.[1]- Use a buffered QuEChERS method to maintain a stable pH during extraction. - Keep samples and extracts cool throughout the process to minimize thermal degradation. - Analyze samples as quickly as possible after extraction.[1] - Quantify both this compound-methyl and carbendazim to get a complete picture of the systemic uptake.
Poor efficacy of this compound-methyl in controlling fungal pathogens. - Fungicide Resistance: The target pathogen may have developed resistance to benzimidazole (B57391) fungicides. - Incorrect Application Timing: Application after the establishment of advanced disease symptoms may be less effective.[2] - Inadequate Coverage or Uptake: The application method may not be delivering a sufficient concentration of the active ingredient to the target tissues.- Rotate this compound-methyl with fungicides from different chemical groups to manage resistance.[3] - Apply this compound-methyl preventatively or at the first sign of disease.[3] - Ensure thorough coverage during foliar application, or consider alternative methods like soil drench or trunk injection for better systemic distribution.[3][4]
Inconsistent results between different application methods (e.g., foliar spray vs. soil drench). - Environmental Factors: Rain or overhead irrigation can wash off foliar applications. Soil type and moisture content can affect uptake from soil drenches. - Plant Physiology: The plant's transpiration rate, which is influenced by temperature, humidity, and light, affects the rate of systemic movement.- For foliar applications, use a surfactant or spreader-sticker to improve adherence and absorption, and apply during calm, dry weather.[3] - For soil drenches, ensure the soil is moist but not saturated to facilitate root uptake.[4] - Conduct experiments under controlled environmental conditions whenever possible to minimize variability.
Phytotoxicity symptoms observed after application. - High Concentration: The applied concentration of this compound-methyl may be too high for the specific woody plant species. - Adjuvant Incompatibility: Certain adjuvants or tank-mix partners may cause phytotoxicity. - Trunk Injection Injury: The process of trunk injection can cause physical damage to the tree.[5]- Always follow the manufacturer's recommended application rates. - Conduct a spot test on a small portion of the plant before treating the entire plant, especially with new tank mixes.[3] - For trunk injections, use proper techniques and equipment to minimize wounding.
Difficulty in achieving uniform distribution throughout the plant canopy. - Limited Translocation: this compound-methyl is primarily xylem-mobile, meaning it moves upwards with the flow of water. Downward movement to the roots is limited.- For diseases affecting the upper parts of the plant, soil drench or trunk injection are generally more effective than foliar sprays to the lower canopy.[4] - For comprehensive coverage, a combination of application methods may be necessary, depending on the target pathogen and its location.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and efficacy of this compound-methyl.

Table 1: Recovery Rates of this compound-Methyl and Carbendazim from Plant Tissues Using QuEChERS-based Methods

Plant Material Analyte Recovery Rate (%) Limit of Quantification (LOQ) (mg/kg) Reference
Apple LeavesThis compound-Methyl81.7 - 96.50.01[6]
Apple LeavesCarbendazim81.7 - 96.50.01[6]
Apple Tree BarkThis compound-Methyl86.1 - 101.40.028 - 0.080[7]
Apple Tree BarkCarbendazim86.1 - 101.40.028 - 0.080[7]
CucumberCarbendazim (from this compound-Methyl)92 - 106Not Specified[8]

Table 2: Efficacy of this compound-Methyl Application in Disease Management

Crop Disease Application Method Key Finding Reference
SoybeanSclerotinia Stem RotFoliar SprayApplications at the R1 (beginning flowering) growth stage were more effective than applications at the R3 (beginning pod) stage. Two applications generally provided better control than a single application.[2]
Avocado SeedlingsBlack Root RotSoil DrenchSignificantly reduced root necrosis and improved plant biomass compared to untreated controls.[9][10]
MangoMango DeclineMacro Infusion System (Trunk Injection)This compound-methyl in combination with the plant activator Bion was the most effective treatment, with trees showing no apparent disease symptoms after three months.[4]

Experimental Protocols

This section provides detailed methodologies for the application and analysis of this compound-methyl in a research setting.

Protocol 1: Foliar Application of this compound-Methyl

Objective: To apply this compound-methyl to the foliage of woody plants for systemic uptake studies.

Materials:

  • This compound-methyl formulation (e.g., 85% Wettable Dry Granule - WDG)

  • Calibrated sprayer

  • Distilled water

  • Surfactant/spreader (optional, but recommended)

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat, respirator

Procedure:

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound-methyl based on the desired concentration and the total volume of the spray solution. Refer to the product label for recommended rates, which are often provided in ounces or pounds per 100 gallons of water.[11]

    • Fill the spray tank with half the required volume of water.

    • Begin agitation and slowly add the pre-weighed this compound-methyl powder.

    • If using a surfactant, add it to the tank as per the manufacturer's instructions.

    • Add the remaining water to reach the final volume and continue to agitate until the suspension is uniform.[11]

  • Application:

    • Ensure the sprayer is properly calibrated to deliver a fine, consistent mist.

    • Apply the solution to the plant foliage, ensuring thorough coverage of all surfaces, including the undersides of leaves.[3]

    • Spray until the leaves are wet, but avoid runoff.[11]

  • Post-Application:

    • Allow the spray to dry completely on the foliage.

    • Avoid overhead irrigation for at least 24 hours to prevent washing the fungicide off the leaves.[12]

    • Clean the sprayer thoroughly after use.

Protocol 2: Soil Drench Application of this compound-Methyl

Objective: To apply this compound-methyl to the soil for root uptake and systemic translocation.

Materials:

  • This compound-methyl formulation

  • Graduated cylinder or beaker for measuring

  • Watering can or equivalent application device

  • Distilled water

  • PPE

Procedure:

  • Preparation of Drench Solution:

    • Determine the appropriate application rate based on the container size or the area of the root zone to be treated. Product labels often provide rates in ounces per 100 gallons and specify the volume to apply per square foot.[13]

    • Mix the required amount of this compound-methyl with water in a clean container. Stir until fully suspended.

  • Application:

    • Ensure the soil or potting medium is moist but not waterlogged.

    • Apply the prepared solution evenly to the soil surface around the base of the plant.

    • The goal is to drench the root zone. For containerized plants, apply enough solution so that a small amount begins to drain from the bottom of the pot.

  • Post-Application:

    • Lightly water the treated area with a small amount of clean water to help move the fungicide into the root zone.

    • Avoid excessive irrigation immediately after application to prevent leaching of the product below the root zone.

Protocol 3: Trunk Injection of this compound-Methyl

Objective: To introduce this compound-methyl directly into the vascular system of a woody plant.

Materials:

  • Injectable formulation of this compound-methyl

  • Tree injection system (e.g., micro-infusion or macro-infusion system)

  • Drill with appropriate bit size

  • PPE

Procedure:

  • Site Selection and Preparation:

    • Select injection sites on the main trunk or major root flares.

    • Drill holes to the appropriate depth and diameter as specified by the injection system manufacturer. Drill into the active xylem tissue.[14]

  • Injection:

    • Insert the injection ports or needles into the drilled holes.

    • Administer the calculated dose of this compound-methyl solution through the ports. The volume will depend on the tree's size (e.g., diameter at breast height) and the product concentration.

    • Allow the tree to take up the solution. Uptake time can vary depending on the tree's transpiration rate.[14]

  • Post-Injection:

    • Remove the injection devices once the solution has been taken up.

    • The injection holes will eventually close, but proper care should be taken to minimize the risk of secondary infections.

Protocol 4: QuEChERS-based Extraction and HPLC Analysis of this compound-Methyl and Carbendazim from Woody Plant Tissue

Objective: To extract and quantify this compound-methyl and its metabolite carbendazim from woody plant tissues.

Materials:

  • Homogenizer/blender

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (B52724)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • HPLC system with a UV or MS/MS detector

  • Analytical standards for this compound-methyl and carbendazim

Procedure:

  • Sample Preparation:

    • Collect tissue samples (leaves, bark, stems) and chop them into small pieces.

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous magnesium sulfate and PSA sorbent.[1]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract and filter it into an autosampler vial.

    • Analyze the extract using an HPLC system. This compound-methyl can be detected by UV at around 235 nm, while carbendazim is detected at around 280 nm.[15] For higher sensitivity and specificity, LC-MS/MS is recommended.[6]

    • Quantify the concentrations of this compound-methyl and carbendazim by comparing the peak areas to a calibration curve prepared from analytical standards.

Visualizations

The following diagrams illustrate key concepts and workflows related to the systemic uptake of this compound-methyl.

experimental_workflow cluster_application Application Methods cluster_uptake Plant Uptake cluster_analysis Analysis foliar Foliar Spray leaves Leaves foliar->leaves soil Soil Drench roots Roots soil->roots injection Trunk Injection xylem Xylem injection->xylem leaves->xylem roots->xylem extraction QuEChERS Extraction xylem->extraction quantification HPLC / LC-MS/MS extraction->quantification

Caption: Experimental workflow for evaluating this compound-methyl uptake.

signaling_pathway pathogen Fungal Pathogen Attack plant_defense Plant Defense Signaling (SA, JA, ET Pathways) pathogen->plant_defense sarp Systemic Acquired Resistance (SAR) plant_defense->sarp protection Protection of New Growth sarp->protection Enhanced Defense fungicide Systemic Fungicide (e.g., this compound-Methyl) translocation Xylem Translocation fungicide->translocation translocation->protection

Caption: Conceptual overview of systemic fungicide action and plant defense.

troubleshooting_logic start Low Fungicide Efficacy? check_resistance Pathogen Resistance Possible? start->check_resistance check_application Application Method/Timing Correct? start->check_application check_uptake Evidence of Poor Uptake? start->check_uptake action_rotate Rotate Fungicide Chemistry check_resistance->action_rotate Yes action_adjust_app Adjust Application Timing/Method check_application->action_adjust_app No action_enhance_uptake Use Adjuvants / Optimize Conditions check_uptake->action_enhance_uptake Yes

Caption: Troubleshooting logic for poor this compound-methyl efficacy.

References

Technical Support Center: Thiophanate Extraction from High-Lipid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of thiophanate and its primary metabolite, carbendazim (B180503), from challenging high-lipid matrices such as oils, nuts, seeds, and animal tissues.

Frequently Asked Questions (FAQs)

Q1: Why is extracting This compound-methyl (B132596) from high-lipid samples so challenging?

A1: High-lipid matrices present a significant challenge due to the co-extraction of large amounts of fats and oils with the target analytes.[1][2] These lipids can interfere with the analysis in several ways: they can cause matrix effects (signal suppression or enhancement) in LC-MS/MS, contaminate the analytical instrument, and lead to lower recovery of the target analytes.[2][3][4] The lipophilic (fat-loving) nature of some pesticides can cause them to be retained in the fatty phase of the extract, reducing their recovery in the acetonitrile (B52724) layer used in methods like QuEChERS.[5]

Q2: My chromatogram shows a peak for carbendazim, but I only applied this compound-methyl. Is my sample contaminated?

A2: Not necessarily. This compound-methyl is known to degrade into the more stable compound carbendazim (also known as MBC).[6][7] This conversion can occur in the environment, on the crop, and during the analytical process, especially under certain pH and temperature conditions.[6][8][9] Therefore, it is common and expected to detect carbendazim in samples treated with this compound-methyl. For regulatory purposes, the residue definition often includes the sum of this compound-methyl and carbendazim, expressed as carbendazim.[7] Your analytical method should be able to quantify both compounds simultaneously.[6]

Q3: Which QuEChERS method should I use for this compound-methyl analysis?

A3: A buffered QuEChERS method, such as the AOAC Official Method 2007.01 or the European EN 15662 method, is highly recommended.[6][10] These methods use citrate (B86180) or acetate (B1210297) buffers to maintain a stable pH during extraction.[6][11] This is crucial for pH-sensitive pesticides and helps to prevent the degradation of this compound-methyl to carbendazim, ensuring more accurate results.[6]

Q4: What is the best d-SPE sorbent for cleaning up extracts from high-lipid matrices?

A4: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing interfering lipids. For fatty matrices, a combination of Primary Secondary Amine (PSA) to remove organic and fatty acids, and C18 to remove other non-polar interferences is a common choice.[6][10] However, newer sorbents like Z-Sep/Z-Sep+ (zirconia-based) and Enhanced Matrix Removal—Lipid (EMR—Lipid) have been specifically designed for high-fat samples and often provide superior cleanup with better analyte recovery.[6][12] Studies have shown EMR-Lipid to be particularly effective in removing lipids while maintaining high recovery rates for a broad range of pesticides, including this compound-methyl.[12][13]

Q5: What is "freezing-out" and when should I use it?

A5: "Freezing-out" is a cleanup technique where the acetonitrile extract is placed in a freezer for a period (e.g., overnight).[11] The low temperature causes the lipids to precipitate out of the solution. The extract is then centrifuged at a low temperature, and the supernatant is collected, leaving the solidified fats behind. This method is particularly useful for samples with very high fat content, such as vegetable oils or avocado, and can be used before the d-SPE cleanup step to reduce the amount of fat the sorbents have to handle.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound-methyl from high-lipid matrices.

Problem 1: Low Recovery of this compound-Methyl and/or Carbendazim
Possible Cause Recommended Solution
Analyte Degradation This compound-methyl can degrade to carbendazim. Use a buffered QuEChERS method (AOAC or EN) to maintain a stable pH.[6] Keep samples and extracts cool and analyze them as quickly as possible after extraction.[6]
Incomplete Extraction Ensure vigorous shaking (e.g., 1 minute on a vortex mixer) during the extraction and partitioning steps to guarantee thorough mixing of the sample with the solvent.[6] For dry samples like nuts or seeds, add water before extraction to achieve at least 80% hydration, which is crucial for proper partitioning.[6][14][15]
Analyte Loss During d-SPE Sorbents like Graphitized Carbon Black (GCB), used for pigment removal, can adsorb planar pesticides like this compound-methyl. If GCB is necessary, use the minimum effective amount.[6] For fatty matrices, use a combination of PSA and C18, or preferably, specialized sorbents like Z-Sep or EMR-Lipid.[6][12]
Inefficient Phase Separation High lipid content can lead to the formation of emulsions. The addition of QuEChERS salts (especially MgSO₄) is designed to induce phase separation by partitioning water from the acetonitrile. Ensure the correct amount of salt is used and that it is vigorously shaken immediately after addition to prevent clumping.[16] A freezing-out step prior to d-SPE can also significantly improve cleanup for extremely fatty samples.[11]
Analyte Partitioning into Lipid Layer For highly lipophilic compounds, a portion of the analyte may remain in the undissolved fat layer. While acetonitrile is used to minimize fat co-extraction, this can be a trade-off.[5] Ensure the upper acetonitrile layer is carefully removed for the d-SPE step without disturbing the lipid layer. Some methods for very high-fat samples suggest a liquid-liquid partition with hexane (B92381) followed by extraction of the hexane layer with acetonitrile.[16]
Problem 2: High Matrix Effects (Signal Suppression or Enhancement)
Possible Cause Recommended Solution
Insufficient Cleanup The co-extracted lipids and other matrix components are interfering with the ionization of the target analytes in the MS source.[2] Use a more effective d-SPE cleanup combination. EMR-Lipid has been shown to be highly effective at removing lipids and reducing matrix effects.[12][17] Consider adding a freezing-out step before d-SPE.[11]
Instrument Contamination Residual lipids from previous injections can build up in the LC system and MS source, causing fluctuating matrix effects. Implement a robust column washing protocol between injections and perform regular source cleaning.[3]
Inappropriate Internal Standard The internal standard is not adequately compensating for the matrix effects. The ideal choice is a stable isotope-labeled internal standard (e.g., this compound-methyl-d6), as it behaves almost identically to the analyte during extraction, cleanup, and ionization.[6]
Sample Dilution If matrix effects are still significant after optimizing cleanup, diluting the final extract can help to reduce the concentration of interfering components. However, ensure that the final concentration of the analyte remains above the limit of quantification (LOQ).[2]
Problem 3: Poor Reproducibility (High %RSD)
Possible Cause Recommended Solution
Inhomogeneous Sample High-lipid samples can be difficult to homogenize. Ensure the entire sample is thoroughly blended before taking a subsample for analysis. Cryogenic milling (grinding at very low temperatures) can improve the homogeneity of fatty samples.[6]
Inconsistent Pipetting/Weighing Errors in weighing the sample or pipetting solvents and standards will lead to variability. Use calibrated equipment and ensure it is functioning correctly.[6]
Variable Extraction Efficiency Inconsistent shaking times or intensity can lead to variable extraction efficiency. Use a mechanical shaker for consistent results.[18] Ensure the d-SPE sorbents are well-dispersed in the extract by vortexing thoroughly.

Data Presentation

Table 1: Comparison of d-SPE Sorbent Performance for this compound-Methyl Recovery in Avocado
d-SPE Cleanup Sorbent Spike Level (ng/g) Average Recovery (%) RSD (%)
EMR-Lipid1089.410.8
50104.65.5
20086.07.1
C18/PSA1085.111.2
5095.84.9
20088.26.5
Zirconia Sorbent1075.312.5
5089.17.3
20080.58.1
Data adapted from a study on multiresidue analysis in avocado.[13]
Table 2: Recovery of Selected Pesticides in Rapeseed Using Different d-SPE Sorbents
Pesticide Log P Recovery (%) with EMR-Lipid Recovery (%) with Z-Sep Recovery (%) with PSA/C18
This compound-methyl1.4370-120< 30< 30
Carbendazim1.4970-120< 30< 30
Boscalid2.9670-12070-12070-120
Tebuconazole3.770-12070-12070-120
Bifenthrin6.670-12070-12030-70
Data represents recovery ranges from a study on rapeseed at a spike level of 50 µg/kg. EMR-Lipid demonstrated the best overall performance for a wide range of 179 pesticides.[12]

Experimental Protocols

Protocol 1: Modified QuEChERS (AOAC 2007.01) with EMR-Lipid Cleanup for High-Lipid Samples (e.g., Avocado)
  • Sample Preparation: Homogenize 15 g of the sample in a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to ensure >80% hydration and let stand for 30 minutes.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add internal standards.

    • Cap and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS AOAC extraction salt packet (6 g anhydrous MgSO₄, 1.5 g NaOAc).[5][10]

    • Shake vigorously for 1 minute immediately after adding salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • EMR—Lipid Cleanup:

    • Transfer 5 mL of the upper acetonitrile extract to a 15 mL tube containing EMR—Lipid d-SPE material.

    • Add 5 mL of water to activate the sorbent.[13]

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm filter if necessary.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS (EN 15662) with PSA/C18 and Freezing-Out for High-Lipid Samples (e.g., Nuts)
  • Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and let stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Cap and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS EN 15662 salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[6]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Freezing-Out Cleanup:

    • Transfer the upper acetonitrile layer to a clean tube.

    • Place the tube in a freezer at -20 °C for at least 2 hours (or overnight).

    • Centrifuge at low temperature (e.g., 4 °C) at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the cold supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[10]

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned supernatant for LC-MS/MS analysis.

Visualizations

G cluster_extraction Extraction Step cluster_cleanup Cleanup Step cluster_optional Optional Step (Very High Fat) A 1. Homogenize 10-15g Sample (Hydrate if dry matrix) B 2. Add Acetonitrile & Internal Standard A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (Buffered - AOAC or EN) C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (≥3000 rcf) E->F G 7. Transfer Acetonitrile Supernatant F->G FO Freezing-Out Step (-20°C, then centrifuge cold) G->FO If needed H 8. Perform d-SPE Cleanup (e.g., PSA/C18 or EMR-Lipid) I 9. Vortex (30s) J 10. Centrifuge (≥5000 rcf) K 11. Transfer Final Extract for LC-MS/MS Analysis J->K FO->H

Caption: General workflow for QuEChERS extraction from high-lipid matrices.

G start Start: Low Analyte Recovery check_degradation Degradation Issue? (High Carbendazim, Low this compound) start->check_degradation check_extraction Incomplete Extraction? check_degradation->check_extraction No sol_degradation Use Buffered QuEChERS (AOAC/EN) Keep samples cool Analyze promptly check_degradation->sol_degradation Yes check_cleanup Loss During Cleanup? check_extraction->check_cleanup No sol_extraction Ensure vigorous shaking Hydrate dry samples before extraction check_extraction->sol_extraction Yes check_phase_sep Poor Phase Separation? check_cleanup->check_phase_sep No sol_cleanup Optimize d-SPE sorbents (Use PSA/C18, Z-Sep, or EMR-Lipid) Avoid excessive GCB check_cleanup->sol_cleanup Yes sol_phase_sep Shake immediately after salt addition Consider 'Freezing-Out' step check_phase_sep->sol_phase_sep Yes

Caption: Troubleshooting logic for low recovery of this compound-methyl.

References

Technical Support Center: Thiophanate-Methyl and Carbendazim Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of thiophanate-methyl (B132596) and its primary metabolite, carbendazim (B180503). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, particularly the issue of co-elution.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the chromatographic analysis of this compound-methyl and carbendazim.

Problem 1: My this compound-methyl and carbendazim peaks are completely co-eluting.

  • Question: I am seeing a single, sharp peak where I expect to see both this compound-methyl and carbendazim. How can I resolve them?

  • Answer: Co-elution of these two compounds is a frequent challenge due to their structural similarity and the potential for this compound-methyl to convert to carbendazim.[1] Here are several strategies to achieve separation:

    • Optimize Your Mobile Phase:

      • Adjust pH: The pH of your mobile phase can significantly impact the retention of both analytes. Incorporating a small amount of formic acid (e.g., 0.1%) can improve peak shape and may aid in separation.[2]

      • Modify Gradient: If you are using a gradient elution, try making it shallower. A slower increase in the organic solvent concentration can provide more time for the analytes to interact with the stationary phase, potentially leading to better resolution.

    • Change Your Column Chemistry:

      • If you are using a standard C18 column, consider switching to a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns offer different selectivity and may resolve the two compounds.

    • Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve separation, although it may also lead to broader peaks.

    • Decrease Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution.

Problem 2: My this compound-methyl peak area is inconsistent and lower than expected.

  • Question: I'm observing poor recovery and reproducibility for this compound-methyl, but my carbendazim peak seems fine. What could be the cause?

  • Answer: This is a classic sign of this compound-methyl degradation into carbendazim during your analytical workflow.[3][4] Here’s how to troubleshoot this issue:

    • Sample Preparation:

      • Control pH: Avoid highly acidic or basic conditions during extraction, as they can accelerate the conversion of this compound-methyl to carbendazim.[3][5]

      • Minimize Time: Process your samples as quickly as possible.[4] The longer the sample sits, especially after homogenization, the more degradation can occur.[6]

      • Use Isotope-Labeled Internal Standards: Incorporating an isotope-labeled this compound-methyl internal standard can help to correct for degradation that occurs during sample preparation and analysis.[3][4][5]

    • LC System Conditions:

      • Autosampler Temperature: Keep your autosampler cool (e.g., 4°C) to minimize degradation of this compound-methyl in the vials while they are waiting for injection.

    • Storage:

      • Ensure that homogenized samples are stored at low temperatures (e.g., -20°C) to slow down the degradation process.[6] However, be aware that some degradation can still occur over time even under these conditions.

Problem 3: I am using LC-MS/MS, but I am still having trouble quantifying both compounds accurately due to co-elution.

  • Question: Even with mass spectrometric detection, the co-elution is causing ion suppression and affecting my results. What can I do?

  • Answer: While LC-MS/MS can distinguish between co-eluting compounds based on their mass-to-charge ratios, severe co-elution can still lead to matrix effects and ion suppression.

    • Improve Chromatographic Separation: Even a partial separation of the peaks can significantly reduce ion suppression. Refer to the suggestions in Problem 1 to improve your chromatography.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This will help to compensate for any matrix-induced signal suppression or enhancement.

    • Use Isotope Dilution: This is a highly effective method for correcting for matrix effects.[3][4][5] By using stable isotope-labeled internal standards for both this compound-methyl and carbendazim, you can achieve more accurate quantification.

    • Optimize MS/MS Parameters: Ensure that your MS/MS transitions (precursor ion → product ion) are highly specific and selective for each analyte to minimize any potential crosstalk.

Frequently Asked Questions (FAQs)

Q1: What is the chemical relationship between this compound-methyl and carbendazim?

A1: this compound-methyl is a thiourea-based fungicide that metabolizes or degrades into carbendazim, which is also a fungicide.[1][7] This conversion involves the cyclization of the this compound-methyl molecule.[8][9] Because of this relationship, it is common to find both compounds present in a sample that was originally treated only with this compound-methyl.

Q2: Is it always necessary to chromatographically separate this compound-methyl and carbendazim?

A2: Not always. For some regulatory purposes, the total residue is expressed as the sum of this compound-methyl and carbendazim, calculated as carbendazim.[10] In such cases, a method that intentionally converts all this compound-methyl to carbendazim before measurement can be employed.[8][9] This simplifies the analysis by only requiring the quantification of carbendazim. However, if you need to determine the concentration of each compound individually, then chromatographic separation or a mass spectrometry-based method that can differentiate them is necessary.

Q3: Can I use a UV detector for the analysis of this compound-methyl and carbendazim?

A3: Yes, HPLC with UV detection can be used.[11] However, if the peaks are co-eluting, a UV detector will not be able to distinguish between them, leading to inaccurate quantification. Therefore, achieving good chromatographic separation is critical when using UV detection. LC-MS/MS is generally preferred for its higher selectivity and sensitivity, and its ability to handle co-elution more effectively.[8][9][12]

Q4: What are the typical MS/MS transitions for this compound-methyl and carbendazim?

A4: While the exact mass transitions should be optimized for your specific instrument, commonly used positive ion mode transitions are:

  • This compound-methyl: m/z 343 → 151 (for quantification) and 343 → 192 (for confirmation).[13]

  • Carbendazim: m/z 192 → 160 (for quantification) and 192 → 132 (for confirmation).[13]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Method Parameters for Simultaneous Determination
ParameterCondition
LC System UPLC / HPLC
Column C18, e.g., Agilent Zorbax (75 mm x 4.6 mm, 3.5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation, e.g., starting with high aqueous phase and ramping up organic phase
Flow Rate 0.25 - 0.4 mL/min
Column Temp. 35 - 40 °C[2]
Injection Vol. 3 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Table 2: Quantitative Data from a Validated Method
AnalyteLimit of Quantification (LOQ)Recovery RangeRelative Standard Deviation (RSD)
This compound-Methyl 0.010 mg/kg[3][4][5]97.2 - 110.6%[3][4][5]< 25.0%[3][4][5]
Carbendazim 0.010 mg/kg[3][4][5]97.2 - 110.6%[3][4][5]< 25.0%[3][4][5]

Data is indicative and may vary based on matrix and instrumentation.

Visualizations

G cluster_0 Troubleshooting Workflow for Co-elution start Co-eluting Peaks Observed q1 Is partial separation acceptable? start->q1 a1_yes Use LC-MS/MS with specific transitions q1->a1_yes Yes a1_no Optimize Chromatography q1->a1_no No end Peaks Resolved a1_yes->end q2 Modify Mobile Phase (e.g., pH, gradient) a1_no->q2 q3 Change Column Chemistry (e.g., Phenyl-Hexyl) q2->q3 q4 Adjust Flow Rate or Temperature q3->q4 q4->end

Caption: Troubleshooting workflow for addressing co-elution.

G cluster_1 Chemical Conversion Pathway This compound This compound-Methyl process Degradation / Metabolism (e.g., in sample matrix, during storage) This compound->process carbendazim Carbendazim (Metabolite) process->carbendazim

Caption: Conversion of this compound-Methyl to Carbendazim.

References

minimizing photodegradation of thiophanate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photodegradation of thiophanate during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

A1: this compound is a systemic fungicide that belongs to the benzimidazole (B57391) group. It is crucial to prevent its degradation during sample preparation because its primary degradation product is carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), which is also a fungicide with its own toxicological profile.[1][2][3] The conversion of this compound to carbendazim can lead to inaccurate quantification of the parent compound and misinterpretation of toxicological or environmental impact assessments.

Q2: What are the main factors that contribute to this compound degradation?

A2: The primary factors contributing to this compound degradation during sample preparation are:

  • Light Exposure: this compound is susceptible to photodegradation, especially when exposed to UV light or simulated solar light.[4] It absorbs solar light up to 350 nm.[4]

  • pH: this compound is unstable in alkaline solutions.[1][5] Its degradation to carbendazim is pH-dependent.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1]

  • Presence of Water: The conversion of this compound to carbendazim is catalyzed by the presence of water.[1]

Q3: What are the major degradation products of this compound?

A3: The most significant degradation product of this compound is carbendazim (MBC).[1][2] Under UV-visible irradiation, other photoproducts can also be formed.[4] One study identified a quinoxaline (B1680401) derivative as a photoproduct that can act as a sensitizer, accelerating further degradation.[4]

Troubleshooting Guide

Issue: Low recovery of this compound in my samples.

This is a common issue often linked to degradation during sample preparation and analysis. The following troubleshooting steps can help identify and resolve the problem.

Step 1: Evaluate Your Sample Preparation Workflow.

QuestionPossible Cause & Solution
Are you working under protected light conditions? Cause: Exposure to ambient or UV light can cause significant photodegradation. Solution: Work in a dimly lit area or use amber glassware. Wrap clear glassware in aluminum foil to protect samples from light.[6]
What is the pH of your extraction solvent and final sample solution? Cause: Alkaline conditions (pH > 7) promote the rapid degradation of this compound.[1][5] Solution: Use acidic or neutral extraction solvents. A TEA-PO4 preservative solution at pH 7.0 has been used to stabilize samples.[7][8]
Are you controlling the temperature throughout the process? Cause: High temperatures accelerate degradation. Solution: Keep samples and extracts cool. Use ice baths during extraction and evaporation steps.[6] Store stock solutions and samples in a refrigerator.[7]
How long does your sample preparation take? Cause: Prolonged exposure to suboptimal conditions increases degradation. Solution: Streamline your workflow to minimize the time between extraction and analysis. One study suggests keeping the total analytical time under 2 hours.[9]

Step 2: Assess Your Analytical Method.

QuestionPossible Cause & Solution
Are you observing a peak for carbendazim? Cause: The presence of a significant carbendazim peak corresponding to a low this compound peak is a strong indicator of degradation. Solution: Implement the protective measures from Step 1. Consider quantifying both this compound and carbendazim.
Is your stock solution stable? Cause: The stock solution itself may be degrading over time. Solution: Prepare fresh stock solutions regularly. Store them in a refrigerator in the dark.[7] A stock solution in acetonitrile (B52724) stored in a refrigerator is a common practice.[7][8]

Quantitative Data on this compound Degradation

The following tables summarize data on the stability of this compound under various conditions.

Table 1: Stability of this compound-methyl in Different Solvents and pH

Solvent/ConditionTemperatureDurationDegradationReference
Methanol (B129727)24°C50 daysStable[1]
Chloroform24°C50 daysStable[1]
Tap Water (pH 7.0)Not Specified7 days4% conversion to MBC[1]
Aqueous Solution (pH 9.0)Not Specified0.7 daysHalf-life[5]

Table 2: Recovery of this compound-methyl During Storage

MatrixStorage TemperatureDurationRecoveryReference
Spiked laboratory samplesRefrigerator28 days91.6% - 99.8%[7]
Soybean seedNot Specified5 years88% - 93%[10]
Snap beanNot Specified4 years77% - 86%[10]
Sugar beetsNot Specified4 years100% - 106%[10]

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Minimizing this compound Degradation

This protocol provides a general guideline for the extraction and preparation of samples for HPLC analysis while minimizing the degradation of this compound.

  • Sample Handling and Storage:

    • Upon collection, immediately protect samples from light by placing them in amber containers or wrapping them in aluminum foil.

    • If not processed immediately, store samples in a freezer to minimize thermal degradation.

  • Extraction:

    • Perform all extraction steps under dim or amber light.

    • Weigh the homogenized sample into a centrifuge tube.

    • Use a cooled extraction solvent. A mixture of 40% isopropanol (B130326) and 60% acetonitrile has been used.[7] Acidic methanol is also a common choice.[10]

    • Keep the sample in an ice bath during the extraction process.[6]

    • Vortex or shake the sample for a sufficient time to ensure thorough extraction.

    • Centrifuge the sample to separate the solid matrix from the supernatant.

  • Cleanup (if necessary):

    • If matrix interference is high, a solid-phase extraction (SPE) cleanup step may be necessary.

    • Choose an appropriate SPE cartridge and elution solvents based on the sample matrix and analyte polarity.

    • Perform the cleanup step as quickly as possible, maintaining cool and dark conditions.

  • Final Sample Preparation:

    • Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.

    • If concentration is needed, use a gentle stream of nitrogen and a cool water bath. Avoid high temperatures.

    • Reconstitute the sample in a suitable mobile phase, such as a mixture of acetonitrile and water.

  • Analysis:

    • Analyze the samples by HPLC as soon as possible after preparation.

    • Use a C18 column for separation.

    • Set the UV detector to an appropriate wavelength. While 266 nm is the absorption maximum for this compound-methyl, 200 nm has been used for concurrent analysis of other fungicides.[7]

Visualizations

Photodegradation_Pathway This compound This compound Carbendazim Carbendazim (MBC) This compound->Carbendazim Light, H2O Quinoxaline_Derivative Quinoxaline Derivative (Sensitizer) This compound->Quinoxaline_Derivative UV Light Other_Photoproducts Other Photoproducts This compound->Other_Photoproducts UV-Visible Light Quinoxaline_Derivative->this compound Accelerates Degradation

Caption: Photodegradation pathway of this compound.

Sample_Preparation_Workflow Start Start: Sample Collection Protect Protect from Light (Amber vials/foil) Start->Protect Store Store Frozen (if needed) Protect->Store Extract Extract with Cold Solvent (Acidic/Neutral pH) in Ice Bath Store->Extract Centrifuge Centrifuge Extract->Centrifuge Cleanup SPE Cleanup (Optional) (Quick, Cold, Dark) Centrifuge->Cleanup Filter Filter (0.45 µm) into Amber Vial Centrifuge->Filter If no cleanup Cleanup->Filter Analyze Analyze Promptly by HPLC Filter->Analyze

Caption: Recommended workflow for sample preparation.

Troubleshooting_Guide Start Low this compound Recovery Check_Light Protected from Light? Start->Check_Light Check_pH Solvent pH Acidic/Neutral? Check_Light->Check_pH Yes Solution_Light Implement Light Protection: - Amber glassware - Aluminum foil Check_Light->Solution_Light No Check_Temp Temperature Controlled? Check_pH->Check_Temp Yes Solution_pH Adjust Solvent pH: - Use acidic or neutral solvents - Consider pH 7 buffer Check_pH->Solution_pH No Check_MBC High Carbendazim Peak? Check_Temp->Check_MBC Yes Solution_Temp Control Temperature: - Use ice baths - Refrigerate samples Check_Temp->Solution_Temp No Solution_Degradation Degradation Confirmed. Review all protective measures. Check_MBC->Solution_Degradation Yes Continue Continue Troubleshooting Check_MBC->Continue No Solution_Light->Check_pH Solution_pH->Check_Temp Solution_Temp->Check_MBC

Caption: Troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Thiophanate Formulations in Spray Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of thiophanate formulations in spray applications.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of this compound sprays.

IssuePotential Cause(s)Troubleshooting Steps
Poor Disease Control Fungicide resistance, improper application timing, incorrect dosage, poor spray coverage, alkaline hydrolysis.- Confirm pathogen susceptibility. - Rotate fungicides: Avoid consecutive applications of this compound or other benzimidazole (B57391) fungicides to manage resistance.[1][2][3] - Optimize application timing: Apply preventatively or at the first sign of disease.[2][4] For some diseases, application timing relative to the host's growth stage is critical.[4] - Ensure proper dosage: Use the recommended rate for the target disease and crop under the given disease pressure.[1][3] - Improve spray coverage: Calibrate the sprayer for uniform coverage, ensuring contact with all susceptible plant parts, including the underside of leaves.[2] Consider adjusting droplet size and spray volume.[5][6] - Check water pH: This compound-methyl (B132596) is susceptible to degradation in alkaline water.[7][8] Maintain a neutral or slightly acidic spray solution.
Phytotoxicity (Crop Injury) High temperatures, incorrect formulation for the crop, excessive concentration, tank mixing with incompatible products.- Avoid application in high heat: this compound-methyl can cause phytotoxicity when applied as a drench during high temperatures.[9] - Verify product suitability: Ensure the specific this compound formulation is labeled for the intended crop. - Use correct concentration: Do not exceed the label's recommended application rates.[2] - Conduct a jar test: Before tank mixing, perform a jar test to check for physical incompatibility with other pesticides or adjuvants.[10][11]
Clogged Sprayer Nozzles Poorly dissolved formulation, incompatible tank mix, inadequate agitation.- Ensure complete dissolution: For wettable powders (WP) or water-dispersible granules (WDG), ensure the product is fully dissolved in water before adding other components to the tank.[10] - Maintain continuous agitation: Keep the spray mixture agitated throughout the application process to prevent settling.[1][3][12] - Follow correct mixing order: Generally, add products to the tank in the following order: wettable powders, dry flowables, liquid flowables, emulsifiable concentrates, and then soluble materials.[11][12]
Reduced Efficacy in Tank Mixes Chemical or physical incompatibility, improper mixing order, alkaline hydrolysis from other components.- Check for compatibility: Do not tank mix with highly alkaline pesticides like Bordeaux mixture or lime sulfur.[1][3] Also, avoid mixing with copper-containing materials.[12] - Adhere to mixing order: An incorrect mixing order can lead to physical incompatibility and reduced efficacy.[11] - Buffer the spray solution: If a tank mix partner creates an alkaline solution, consider using a pH buffer.

Frequently Asked Questions (FAQs)

Formulation and Application

Q1: What is the optimal pH for a this compound spray solution?

While this compound-methyl is relatively stable in neutral and acidic aqueous solutions, it is unstable in alkaline solutions.[13] The half-life of this compound-methyl is significantly reduced in alkaline water (e.g., 0.7 days at pH 9.0).[7] Therefore, it is recommended to maintain the spray solution at a neutral or slightly acidic pH to prevent alkaline hydrolysis and ensure optimal efficacy.

Q2: Can I improve the coverage and adherence of my this compound spray?

Yes, adding a surfactant or a spreading agent can improve the coverage and adherence of the fungicide on leaf surfaces.[2] This is particularly important for achieving thorough coverage on crops with waxy leaves. Always check the this compound product label for recommendations on adjuvants.

Q3: What is the best way to prepare a this compound spray solution?

First, clean the spray tank thoroughly to remove any residues.[1] Fill the tank with half the required amount of water, then add the this compound formulation while maintaining agitation. Once the product is fully suspended, add the remaining water. If tank mixing, follow the correct order of addition. Continuous agitation is crucial throughout mixing and application.[1][3]

Efficacy and Resistance Management

Q4: My this compound application was not effective. What could be the reason?

If a previously effective this compound application fails, it may indicate the presence of a tolerant or resistant fungal strain.[1][3] To manage resistance, it is crucial to rotate this compound with fungicides from different chemical groups.[2] Do not use products containing thiabendazole (B1682256) in combination or rotation with this compound-methyl, as they share a similar mode of action.[1][3] Other factors for poor efficacy include improper timing, poor coverage, and degradation of the active ingredient due to alkaline water.

Q5: How often should I apply this compound?

Application intervals depend on the target disease, crop, and environmental conditions. Generally, applications are made every 7 to 14 days during periods of active fungal growth.[2] Always adhere to the specific guidelines on the product label for your crop and region.

Q6: Can I tank mix this compound with other fungicides?

Yes, tank mixing this compound with a fungicide from a different chemical group is a recommended practice for resistance management.[1] For example, it can be combined with mancozeb (B1675947) or chlorothalonil (B1668833) to broaden the spectrum of activity and provide both systemic and contact protection.[14] Always check for compatibility before mixing.[15]

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

Objective: To determine the physical compatibility of this compound with other pesticides or adjuvants in a spray solution.

Materials:

  • A clean, clear glass jar with a lid (1 quart or 1 liter)

  • Water from the intended spray source

  • The this compound formulation

  • Other pesticides or adjuvants for the tank mix

  • Pipettes or measuring spoons

Methodology:

  • Fill the jar with water to about halfway.

  • Add the components in the correct mixing order, one at a time. The general order is:

    • Wettable powders (WP) and water-dispersible granules (WDG)

    • Liquid flowables (F/FL) and suspension concentrates (SC)

    • Emulsifiable concentrates (EC)

    • Soluble liquids (SL)

    • Adjuvants (surfactants, oils)

  • After adding each component, cap the jar and shake it gently for 15-30 seconds.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or scum

    • Separation into layers

    • Sludge or gel formation at the bottom

  • If any of these signs appear, the products are likely incompatible and should not be tank-mixed.

Protocol 2: Evaluating the Efficacy of this compound Formulations in a Lab Setting

Objective: To assess the in-vitro efficacy of different this compound formulations against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • This compound formulations to be tested

  • Sterile water

  • Micropipettes

  • Incubator

Methodology:

  • Prepare the growth medium and amend it with different concentrations of the this compound formulations.

  • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug of the target fungus in the center of each plate.

  • Include a control plate with no fungicide.

  • Incubate the plates at the optimal temperature for fungal growth.

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition for each concentration and formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Select this compound Formulation and Target Pathogen prepare_media Prepare Growth Media (e.g., PDA) start->prepare_media amend_media Amend Media with Various this compound Concentrations prepare_media->amend_media inoculate Inoculate Plates with Fungal Culture amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Fungal Colony Growth incubate->measure calculate Calculate Percent Growth Inhibition measure->calculate end Determine Formulation Efficacy calculate->end

Caption: Workflow for in-vitro efficacy testing of this compound formulations.

troubleshooting_logic start Poor Disease Control Observed? check_resistance Is Pathogen Resistance Suspected? start->check_resistance Yes end Re-evaluate Efficacy start->end No check_application Was Application Timing Correct? check_resistance->check_application No rotate Action: Rotate to a Different Fungicide Group check_resistance->rotate Yes check_coverage Was Spray Coverage Adequate? check_application->check_coverage Yes adjust_timing Action: Adjust Timing for Preventative Application check_application->adjust_timing No check_ph Was Spray Solution pH Alkaline? check_coverage->check_ph Yes improve_coverage Action: Calibrate Sprayer, Consider Adjuvants check_coverage->improve_coverage No buffer_solution Action: Buffer Spray Solution to Neutral/Acidic pH check_ph->buffer_solution Yes check_ph->end No rotate->end adjust_timing->end improve_coverage->end buffer_solution->end

Caption: Decision tree for troubleshooting poor this compound efficacy.

References

Navigating Inconsistent Thiophanate Bioassay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to inconsistent results in thiophanate bioassays. By understanding the critical parameters influencing these assays, researchers can enhance the reliability and reproducibility of their findings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses prevalent challenges encountered during this compound bioassays, offering insights into potential causes and actionable solutions.

Q1: Why are my bioassay results showing lower-than-expected efficacy for This compound-methyl (B132596)?

A1: Several factors can contribute to reduced efficacy. A primary reason is the conversion of this compound-methyl to its more fungitoxic metabolite, carbendazim (B180503) (MBC). This conversion is influenced by environmental conditions.[1][2]

  • pH of the Medium: this compound-methyl is unstable in alkaline solutions and degrades to MBC.[3] Conversely, it is more stable in acidic to neutral solutions. Ensure the pH of your assay medium is within the optimal range for stability if you are intending to measure the effect of the parent compound, or within a range that allows for consistent conversion if the metabolite's effect is the target.

  • Temperature and Incubation Time: Higher temperatures can accelerate the conversion of this compound-methyl to MBC. Inconsistent temperature control can lead to variable rates of conversion and, consequently, inconsistent bioassay results.

  • Sunlight Exposure: Exposure to sunlight can also promote the degradation of this compound-methyl to MBC.[1] Assays should be conducted under controlled and consistent lighting conditions.

  • Fungal Metabolism: The fungus itself can metabolize this compound-methyl to MBC, and the rate of this conversion can vary between fungal species and even strains.[2]

Q2: I'm observing high variability between my replicates. What are the common sources of this inconsistency?

A2: High variability is a common challenge in bioassays and can often be traced back to procedural inconsistencies.

  • Inaccurate Pipetting: Ensure micropipettes are properly calibrated and that pipetting technique is consistent, especially when preparing serial dilutions.

  • Uneven Inoculum Distribution: A non-uniform distribution of fungal spores or mycelia in the assay plates will lead to varied growth and, therefore, inconsistent results. Ensure the inoculum is well-mixed before and during dispensing.

  • Solvent Effects: this compound-methyl has low aqueous solubility.[3][4] The choice of solvent and its final concentration in the assay medium can impact the compound's availability and potentially affect fungal growth. Always include appropriate solvent controls.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the test compound and affect fungal growth. It is advisable to either avoid using the outer wells or fill them with sterile medium or water to maintain humidity.

Q3: My dose-response curve is flat or does not follow a typical sigmoidal shape. What could be the issue?

A3: An abnormal dose-response curve can indicate several problems with the assay setup.

  • Inappropriate Concentration Range: The tested concentrations may be too high (resulting in maximum inhibition across all concentrations) or too low (showing no effect). Conduct a preliminary range-finding experiment to determine the appropriate concentration range.

  • Compound Instability: As mentioned, this compound-methyl stability is pH-dependent. If the compound degrades rapidly in your assay medium, you may not observe a clear dose-dependent effect.

  • Fungicide Resistance: The fungal isolate being tested may have developed resistance to benzimidazole (B57391) fungicides like this compound-methyl and carbendazim.[5][6][7] It is recommended to include a known susceptible (wild-type) strain as a control.

Q4: How can I be sure that the observed effect is due to this compound-methyl and not its degradation product, carbendazim (MBC)?

A4: Differentiating the activity of the parent compound from its metabolite requires careful experimental design and analytical chemistry.

  • Time-Course Experiments: Analyze the effects at very early time points to minimize the impact of conversion.

  • Chemical Analysis: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both this compound-methyl and MBC in your assay medium at the beginning and end of the experiment.[1][2][8] This will provide a clear picture of the degradation kinetics under your specific assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to factors influencing this compound bioassays.

Table 1: Stability and Degradation of this compound-Methyl

ParameterConditionHalf-life (t½)Reference
Hydrolysis pH 5867 days[9]
pH 736 days[9]
pH 90.7 days[9]
Degradation in Cucumber Greenhouse conditions12.2 - 13.4 days[1][2]
Degradation in Soil (by bacteria) Inoculated with Enterobacter sp. TDS-16.3 days (DT50)[10][11]
Inoculated with Bacillus sp. TDS-25.1 days (DT50)[10][11]
Degradation in Tea Leaves Field conditions1.52 days[12]

Table 2: Solubility of this compound-Methyl in Various Solvents at 23-25°C

SolventSolubility (g/kg or g/100ml )Reference
Acetone (B3395972)5.81 g/kg[3]
Cyclohexanone4.30 g/100ml [2]
Methanol2.92 g/kg[3]
Acetonitrile2.44 g/kg[3]
Ethyl Acetate1.19 g/kg[3]
Water24.6 mg/L[9]

Experimental Protocols

Detailed methodologies for common bioassays used to assess the efficacy of this compound-methyl are provided below.

Protocol 1: Spore Germination Inhibition Assay

This method is used to determine the concentration of this compound-methyl that inhibits fungal spore germination.

  • Spore Suspension Preparation:

    • Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Fungicide Solution Preparation:

    • Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone or DMSO).

    • Perform serial dilutions of the stock solution in sterile distilled water or a minimal growth medium to achieve the desired test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects spore germination (typically <1%).

  • Assay Setup:

    • In the wells of a 96-well microplate or on cavity slides, mix equal volumes of the spore suspension and the fungicide dilutions.

    • Include a positive control (a known effective fungicide), a negative control (spore suspension with solvent but no fungicide), and a sterility control (medium only).

    • Incubate the plates/slides in a humid chamber at the optimal temperature for the test fungus (e.g., 25°C) for a duration sufficient for germination in the negative control (typically 18-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe a minimum of 100 spores per replicate under a microscope.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

    • Calculate the percentage of spore germination inhibition for each concentration relative to the negative control.

    • Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis or other suitable statistical methods.

Protocol 2: Broth Microdilution Assay for Mycelial Growth Inhibition

This method determines the minimum inhibitory concentration (MIC) of this compound-methyl required to inhibit fungal mycelial growth.

  • Inoculum Preparation:

    • Grow the test fungus in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) until sufficient mycelial growth is achieved.

    • Alternatively, prepare a spore suspension as described in Protocol 1. The final inoculum concentration should be standardized (e.g., 1 x 10^4 CFU/mL).

  • Fungicide Dilution Series:

    • In a 96-well microplate, prepare a two-fold serial dilution of this compound-methyl in a suitable broth medium (e.g., RPMI-1640 or PDB).

  • Inoculation and Incubation:

    • Inoculate each well with a standardized volume of the fungal inoculum.

    • Include a growth control (inoculum in broth without fungicide) and a sterility control (broth only).

    • Seal the plate and incubate at the optimal temperature for the test fungus with shaking (if required) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control wells.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound bioassays.

G cluster_0 This compound-Methyl Bioactivation and Cellular Effect TM This compound-Methyl MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Conversion (pH, Temp, Light, Fungal Enzymes) Tubulin β-tubulin subunits MBC->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization FungalGrowth Fungal Growth Inhibition Tubulin->FungalGrowth Disruption of Assembly Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for Microtubule->FungalGrowth Disruption leads to Mitosis->FungalGrowth Leads to

Caption: this compound-methyl conversion to carbendazim and its inhibitory effect on fungal cell division.

G cluster_1 General Bioassay Workflow PrepCulture 1. Prepare Fungal Culture (Agar plate or Broth) PrepInoculum 2. Prepare Inoculum (Spore or Mycelial suspension) PrepCulture->PrepInoculum AssaySetup 4. Assay Setup (e.g., 96-well plate) PrepInoculum->AssaySetup PrepFungicide 3. Prepare Fungicide Dilutions PrepFungicide->AssaySetup Incubation 5. Incubation (Controlled Temp. & Time) AssaySetup->Incubation DataCollection 6. Data Collection (Visual or Spectrophotometric) Incubation->DataCollection DataAnalysis 7. Data Analysis (e.g., EC50/MIC Calculation) DataCollection->DataAnalysis

Caption: A generalized workflow for conducting a this compound-methyl bioassay.

G cluster_2 Troubleshooting Logic for Inconsistent Results InconsistentResults Inconsistent Results Observed CheckProtocol Review Experimental Protocol (Pipetting, Dilutions, Controls) InconsistentResults->CheckProtocol CheckReagents Verify Reagent Quality (Fungicide stock, Media, Solvents) InconsistentResults->CheckReagents CheckCulture Assess Fungal Culture (Viability, Purity, Potential Resistance) InconsistentResults->CheckCulture CheckEnvironment Evaluate Environmental Conditions (Temp, pH, Light, Incubation Time) InconsistentResults->CheckEnvironment ProblemIdentified Problem Identified and Corrected CheckProtocol->ProblemIdentified CheckReagents->ProblemIdentified CheckCulture->ProblemIdentified CheckEnvironment->ProblemIdentified

Caption: A logical flow diagram for troubleshooting inconsistent this compound bioassay results.

References

Technical Support Center: Optimization of d-SPE Cleanup for Thiophanate Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of dispersive solid-phase extraction (d-SPE) cleanup for thiophanate and its primary metabolite, carbendazim (B180503), in complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the d-SPE cleanup of this compound extracts.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of This compound-Methyl (B132596) Degradation to Carbendazim: this compound-methyl is susceptible to degradation to the more stable carbendazim, particularly under certain pH and temperature conditions.[1][2]- Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH during extraction.[1] - Keep samples and extracts cool throughout the process to minimize thermal degradation.[1] - Analyze samples as promptly as possible after extraction.[1]
Analyte Loss During d-SPE Cleanup: Certain d-SPE sorbents, such as graphitized carbon black (GCB), can adsorb planar molecules like this compound-methyl, leading to reduced recoveries.[1][3]- If GCB is necessary for pigment removal, use the minimum effective amount.[1] - Consider alternative sorbents or a combination with lower affinity for this compound-methyl, such as Primary Secondary Amine (PSA) and C18 for fatty matrices.[1][4]
Incomplete Extraction: Insufficient shaking or an improper solvent-to-sample ratio can result in poor extraction efficiency.[1]- Ensure vigorous shaking during the extraction and partitioning steps for thorough mixing.[1] - Strictly adhere to the recommended sample-to-solvent ratios as specified in the chosen QuEChERS protocol.[1]
Insufficient Sample Hydration (for dry samples): The QuEChERS method's effectiveness relies on an aqueous phase for proper partitioning.[1][5]- For samples with low water content (e.g., cereals, dried herbs, soil), add an appropriate amount of water to achieve at least 80% hydration before the initial acetonitrile (B52724) extraction.[1][6]
High Matrix Effects in LC-MS/MS Analysis Co-eluting Matrix Components: Interfering compounds from the sample matrix can suppress or enhance the analyte signal during LC-MS/MS analysis, leading to inaccurate quantification.[7][8][9]- Optimize the d-SPE cleanup by selecting sorbents that effectively remove matrix components specific to your sample (see Sorbent Selection Table below).[4][10] - Use matrix-matched calibration standards to compensate for matrix effects.[11] - Dilute the final extract to reduce the concentration of interfering compounds.[12] - Employ an isotope-labeled internal standard for this compound-methyl to normalize for signal variations.
Inadequate Cleanup for Specific Matrices: Fatty or highly pigmented samples require specific sorbent combinations for effective cleanup.- For fatty matrices (e.g., avocado, olive oil), use a combination of PSA and C18 to remove lipids and fatty acids.[4][13] Z-Sep sorbents can also be effective.[10] - For pigmented matrices (e.g., spinach, berries), GCB is effective at removing pigments, but use with caution due to potential analyte loss.[3][4]
Inconsistent or Irreproducible Results Variability in Manual Procedures: Inconsistent shaking times, incomplete mixing of d-SPE sorbents, or slight variations in solvent volumes can introduce variability.- Standardize all manual steps, ensuring consistent timing and technique. - Use a mechanical shaker for consistent extraction and d-SPE steps.
Sample Homogeneity: Non-homogenous samples will lead to variable analyte concentrations in subsamples.- Ensure the initial sample is thoroughly homogenized before taking a representative subsample for extraction.[1]
pH Fluctuations: Uncontrolled pH can lead to variable degradation of this compound-methyl.- Consistently use a buffered QuEChERS method to maintain a stable pH environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound-methyl, and how can I quantify both compounds?

A1: The primary degradation product of this compound-methyl is carbendazim (also known as methyl benzimidazole (B57391) carbamate (B1207046) or MBC), which is also a fungicide.[1][2] It is crucial to develop an analytical method that can simultaneously quantify both this compound-methyl and carbendazim. LC-MS/MS is the preferred technique for this purpose due to its high selectivity and sensitivity.[11]

Q2: Which QuEChERS method (AOAC or EN) is better for this compound-methyl analysis?

A2: Both the AOAC 2007.01 and EN 15662 buffered QuEChERS methods are suitable for this compound-methyl analysis. The choice often depends on laboratory preference or regulatory requirements. The key is the use of buffering salts (citrate or acetate) to maintain a stable pH, which is critical for preventing the degradation of this compound-methyl to carbendazim during extraction.[1]

Q3: How do I select the right d-SPE sorbent for my specific sample matrix?

A3: Sorbent selection depends on the matrix composition. Here is a general guide:

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids. It is a good general-purpose sorbent for many fruit and vegetable samples.[4][13]

  • C18 (Octadecyl): Removes nonpolar interferences such as fats and lipids. It is essential for fatty matrices.[4][13]

  • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. However, it can adsorb planar pesticides like this compound-methyl, so it should be used in minimal amounts and its effect on recovery should be validated.[1][3][4]

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove fats and pigments. They can be an alternative to PSA/C18 or GCB combinations.[4][10]

Q4: Can I use d-SPE for soil samples?

A4: Yes, the QuEChERS method with a d-SPE cleanup step is effective for the analysis of pesticides in soil.[5][6][14] For dry soil samples, it is important to add water to achieve adequate hydration before extraction.[5][6] The d-SPE sorbent combination for soil typically includes PSA and C18 to remove humic acids and other organic matter.[5]

Q5: What are typical recovery rates for this compound-methyl using an optimized d-SPE method?

A5: With an optimized method, recovery rates for this compound-methyl are generally expected to be within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[15] For example, a study on apple tree bark optimized the d-SPE cleanup using 60 mg/mL of PSA and achieved recoveries between 86.1% and 101.4%.[15] Another study on pears using C18 for cleanup reported average recoveries of 75.00-84.92%.[11] However, recoveries can be matrix-dependent and should be validated for each specific sample type.

Quantitative Data Summary

Table 1: Recommended d-SPE Sorbent Combinations for Different Matrices
Matrix TypePrimary InterferenceRecommended Sorbent(s)Typical Amount per 1 mL of Extract
General Fruits & Vegetables Organic acids, sugarsPSA + MgSO₄25-50 mg PSA, 150 mg MgSO₄
Fatty Matrices (e.g., avocado, nuts, olive oil)Lipids, fatty acidsPSA + C18 + MgSO₄50 mg PSA, 50 mg C18, 150 mg MgSO₄[4][13]
Highly Pigmented Matrices (e.g., spinach, berries)Chlorophyll, carotenoidsPSA + GCB + MgSO₄50 mg PSA, 7.5-15 mg GCB, 150 mg MgSO₄
Waxy Matrices (e.g., citrus peel)Waxes, nonpolar lipidsPSA + C18 + MgSO₄50 mg PSA, 50 mg C18, 150 mg MgSO₄
Soil Humic acids, organic matterPSA + C18 + MgSO₄50 mg PSA, 50 mg C18, 150 mg MgSO₄[5]

Note: The amounts are typical starting points and should be optimized for your specific application.

Table 2: Example Recovery Data for this compound-Methyl and Carbendazim
Matrixd-SPE SorbentsFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
Apple Tree Bark60 mg/mL PSA0.05 - 5.086.1 - 101.4N/A[15]
PearC180.2 - 1.075.0 - 84.9≤ 5.8[11]
CucumberN/A (QuEChERS)N/A92 - 106< 3.8[2]

Experimental Protocols

Detailed QuEChERS Protocol (EN 15662) for this compound in Produce

This protocol is a generalized version and should be validated for each specific matrix.

1. Sample Preparation:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of deionized water to achieve >80% hydration and let it sit for 30 minutes.[1]

  • Add 10 mL of acetonitrile.

  • If using an internal standard, add it at this stage.

2. Extraction:

  • Cap the tube and shake it vigorously for 1 minute.

  • Add the EN 15662 buffering salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[1]

  • Immediately shake vigorously for another 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent mixture (see Table 1) and 150 mg of anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • The supernatant is the final extract.

  • Filter the extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Sample Weigh Weigh 10g Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents Transfer->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Filter Filter & Transfer to Vial Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Standard QuEChERS workflow for this compound analysis.

Troubleshooting_Logic Start Low or Inconsistent This compound Recovery Check_Degradation Is Carbendazim peak abnormally high? Start->Check_Degradation Check_Matrix Is the matrix fatty or highly pigmented? Check_Degradation->Check_Matrix No Sol_Buffer Use Buffered QuEChERS (AOAC or EN) Keep samples cool Check_Degradation->Sol_Buffer Yes Check_Hydration Is the sample dry (e.g., soil, cereal)? Check_Matrix->Check_Hydration No Sol_Sorbent Optimize d-SPE Sorbents: - Fatty: Add C18 - Pigmented: Add GCB (minimal) - Consider Z-Sep Check_Matrix->Sol_Sorbent Yes Check_Procedure Review Extraction Procedure Check_Hydration->Check_Procedure No Sol_Hydrate Add water to sample before ACN extraction (to >80% hydration) Check_Hydration->Sol_Hydrate Yes Sol_Procedure Ensure vigorous, consistent shaking Verify solvent/sample ratios Check for procedural errors Check_Procedure->Sol_Procedure

Caption: Troubleshooting logic for low this compound recovery.

References

Thiophanate Analysis in Air Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of thiophanate in air samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the collection, preparation, and analysis of air samples for this compound.

Sample Collection & Handling

Q1: What is the recommended air sampling method for this compound?

A1: The recommended method for sampling this compound in the air is active sampling using an OSHA Versatile Sampler (OVS-2 tube) or a 37-mm glass fiber filter cassette.[1][2][3] The choice of media can depend on the specific analytical method being followed, such as NIOSH Method 5606 which specifies an OVS-2 tube.[4]

Q2: My this compound recoveries are consistently low. What could be the cause?

A2: Low recoveries of this compound can be attributed to several factors:

  • Degradation: this compound is unstable in alkaline solutions and can degrade to carbendazim (B180503).[5][6] Ensure that the pH of any solutions used during extraction and analysis is neutral or slightly acidic. The presence of light, heat, and oxygen can also contribute to degradation.[7]

  • Chemical Interactions: If you are analyzing for other fungicides like captan (B1668291) and carbendazim simultaneously, chemical interactions can occur, leading to lower this compound recoveries.[4]

  • Improper Storage: Samples should be stored at refrigerated temperatures (around 4°C) to minimize degradation.[4][8] Long-term storage, even when frozen, may lead to some degradation.[9]

Q3: I am observing a peak at the retention time for carbendazim in my this compound samples. Why is this happening?

A3: Carbendazim is a primary degradation product of This compound-methyl (B132596).[4][6][10] Its presence in your sample is a strong indicator that degradation has occurred either during sampling, storage, or sample preparation. To minimize this, it is crucial to handle samples in a timely manner and under appropriate storage conditions.

Sample Preparation

Q4: What is the recommended extraction solvent for this compound from air sampling media?

A4: A common and effective extraction solvent is a mixture of 40% isopropanol (B130326) and 60% acetonitrile (B52724) (v/v) as specified in NIOSH Method 5606.[4] Another option is acetonitrile alone.[1] It is important to ensure the solvents are HPLC grade to avoid introducing interfering compounds.[4]

Q5: How can I improve my extraction efficiency?

A5: To improve extraction efficiency, ensure the following:

  • Thorough Mixing: Use a mechanical shaker for a sufficient amount of time (e.g., 30 minutes) to ensure complete extraction of this compound from the sampling media.[1]

  • Proper Solvent Volume: Use the recommended volume of extraction solvent to ensure the entire sample medium is submerged and the analyte is adequately diluted.

  • Spiked Samples: Prepare and analyze spiked samples to determine the extraction efficiency of your method.[4]

Analysis & Instrumentation

Q6: What is the recommended analytical method for this compound in air samples?

A6: High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is a widely used and validated method for the analysis of this compound in air samples.[1][4] The typical detection wavelength is 200 nm, although the absorption maximum for this compound-methyl is at 266 nm.[4] If this compound is the only analyte of interest, using 266 nm can provide better sensitivity.[4] More advanced techniques like LC-MS/MS can also be used for higher sensitivity and specificity.[9][11]

Q7: I am seeing interfering peaks in my chromatogram. How can I resolve this?

A7: Interferences can arise from other organic compounds, particularly other pesticides, that have the same retention time as this compound on the HPLC column.[4] To address this, you can:

  • Confirm by Dual Column Chromatography: Use a different HPLC column with a different selectivity to confirm the identity of the this compound peak.[4]

  • Use a More Specific Detector: Employing a mass spectrometer (LC-MS) can provide much higher selectivity and help to resolve co-eluting interferences.

  • Sample Cleanup: If the sample matrix is complex, consider using solid-phase extraction (SPE) for sample cleanup prior to analysis.[7][12]

Q8: My calibration curve is not linear. What are the possible reasons?

A8: A non-linear calibration curve can be caused by several factors:

  • Detector Saturation: If the concentration of your standards is too high, the detector may become saturated. Try diluting your higher concentration standards.

  • Standard Degradation: Ensure your stock and working standard solutions are fresh and have been stored properly (refrigerated and protected from light).[4][7] this compound stock solutions in acetonitrile are generally stable for a reasonable period when refrigerated.[4]

  • Incorrect Integration: Review the peak integration parameters in your chromatography software to ensure that the peaks are being integrated correctly.

Quantitative Data Summary

Table 1: NIOSH Method 5606 Performance Data for this compound-Methyl in Air

ParameterValueReference
Working Range0.025–5.67 mg/m³ (for a 100-L air sample)[4]
Limit of Detection (analytical)0.76 µ g/sample [5]
Average Recovery (spiked samples)89.9–100%[4]
Storage Stability (28 days at 4°C)91.6% to 99.8% recovery[4]

Experimental Protocols

Detailed Methodology for NIOSH Method 5606: this compound in Air

This protocol is a summary of the NIOSH Method 5606 for the determination of this compound-methyl in air.

1. Sampling:

  • Sampler: Use an OSHA Versatile Sampler (OVS-2 tube) containing a glass fiber filter and two sections of sorbent.

  • Flow Rate: Calibrate a personal sampling pump to a flow rate of 1 L/min.

  • Air Volume: Collect a known volume of air, typically between 20 and 480 liters.

  • Post-Sampling: After sampling, cap the ends of the OVS-2 tube and store it at refrigerated temperatures (4°C) until analysis.[4]

2. Sample Preparation (Extraction):

  • Separation: Carefully remove the glass fiber filter and the front and back sorbent sections from the OVS-2 tube and place them in separate vials.

  • Extraction Solvent: Add 5 mL of extraction solvent (40% isopropanol / 60% acetonitrile) to each vial.

  • Extraction: Cap the vials and shake them on a mechanical shaker for 30 minutes.

  • Filtration: If necessary, filter the extracts to remove any particulate matter before analysis.

3. Analysis (HPLC-UV):

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C-18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with modifiers like triethylamine (B128534) and phosphoric acid to control pH.[4]

  • Flow Rate: Typically 0.200 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Detection Wavelength: 200 nm (or 266 nm for higher sensitivity to this compound-methyl alone).[4]

  • Calibration: Prepare a series of calibration standards from a stock solution of this compound-methyl in acetonitrile.

4. Calculations:

  • Determine the mass of this compound in µg from the calibration curve for the filter and each sorbent section.

  • Sum the masses from all sections.

  • Calculate the concentration of this compound in the air sample in mg/m³ by dividing the total mass by the sampled air volume in liters.

Visualizations

experimental_workflow cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis Analysis start Start sampling Active Air Sampling (OVS-2 Tube) start->sampling storage Sample Storage (Refrigerated) sampling->storage extraction Solvent Extraction (40% IPA / 60% ACN) storage->extraction filtration Filtration (optional) extraction->filtration hplc HPLC-UV Analysis (200 nm or 266 nm) filtration->hplc data_processing Data Processing & Quantification hplc->data_processing end End data_processing->end

Caption: Experimental workflow for this compound analysis in air samples.

troubleshooting_logic issue Low this compound Recovery degradation Potential Degradation issue->degradation interaction Chemical Interaction issue->interaction storage_issue Improper Storage issue->storage_issue check_ph Check pH of Solutions (Maintain Neutral/Acidic) degradation->check_ph protect_sample Protect from Light/Heat degradation->protect_sample separate_analysis Analyze Separately from Captan/Carbendazim interaction->separate_analysis refrigerate Store at 4°C storage_issue->refrigerate

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Comparative Efficacy of Thiophanate-Methyl and Tebuconazole on Sclerotinia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the fungicidal activity of thiophanate-methyl (B132596) and tebuconazole (B1682727) against Sclerotinia species, supported by experimental data.

This guide provides a detailed comparison of the efficacy of two widely used fungicides, this compound-methyl and tebuconazole, in the control of pathogenic fungi from the Sclerotinia genus, notorious for causing significant crop diseases such as white mold. The information presented herein is curated from various scientific studies to aid in research and development of effective plant disease management strategies.

Overview of Fungicides

This compound-methyl is a systemic fungicide belonging to the benzimidazole (B57391) chemical group.[1] It is known for its preventive and curative properties, acting by inhibiting fungal mitosis and cell division.[2][3] Upon application, it is absorbed by the plant and translocates systemically.[1]

Tebuconazole is a systemic triazole fungicide with protective, curative, and eradicant action.[4] It functions by inhibiting sterol biosynthesis in fungi, which is a critical component of their cell membranes. Tebuconazole is rapidly absorbed by the vegetative parts of the plant and translocates acropetally.[4]

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound-methyl and tebuconazole against Sclerotinia sclerotiorum.

Table 1: In Vitro Mycelial Growth Inhibition of Sclerotinia sclerotiorum
FungicideConcentration (µg a.i./ml)Mycelial Growth Inhibition (%)EC50 (µg/ml)Source
This compound-methyl 1.018 - 932.2[5][6][7]
5.080 - 90[5]
50--[5]
Tebuconazole 10--[5]
100 ppm62.38-[8]

Note: EC50 is the effective concentration that inhibits 50% of the mycelial growth.

Table 2: Field and Greenhouse Efficacy on Sclerotinia Stem Rot
FungicideCropApplication MethodDisease Reduction (%)Yield ImpactSource
This compound-methyl SoybeanFoliar Spray~50 (under low disease incidence)Inconsistent[5][6][7]
ChickpeaSeed Treatment-Lowest disease control (37.77% incidence)[9]
Tebuconazole ChickpeaSeed Treatment + Soil Application with Trichoderma harzianum81.40-[9]
CanolaFoliar SpraySignificant reduction in SSR incidenceSignificant yield increase[10]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

A common method to assess the in vitro efficacy of fungicides is the poisoned food technique.

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Fungicide Incorporation: The fungicides, this compound-methyl and tebuconazole, are diluted in sterile distilled water and added to the molten PDA at desired concentrations (e.g., 0.1, 1, 10, 50, 100 µg a.i./ml).[5] The amended PDA is then poured into sterile Petri plates.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing culture of Sclerotinia sclerotiorum is placed at the center of each fungicide-amended and control (non-amended PDA) plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the radial growth in the control plate and T is the radial growth in the treated plate.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition data.

Greenhouse Seedling Assay

This assay evaluates the protective efficacy of fungicides on plants.

  • Plant Cultivation: Soybean seeds are planted in containers and grown in a greenhouse to a specific growth stage (e.g., V2).[5]

  • Fungicide Application: The fungicides are applied to the plants at recommended rates using a calibrated sprayer to ensure uniform coverage.[5]

  • Inoculation: After 24 hours, the treated plants are lightly misted with water and inoculated with a ground inoculum of S. sclerotiorum.[5]

  • Incubation: The plants are maintained in a high-humidity environment to facilitate infection.

  • Disease Assessment: Disease severity is evaluated based on the presence and expansion of lesions on leaves and stems.

Mechanism of Action and Signaling Pathways

The distinct modes of action of this compound-methyl and tebuconazole target different cellular processes in Sclerotinia.

This compound-methyl acts by interfering with the assembly of microtubules, which are essential for mitosis and cell division in fungi.[1][3][11] It is metabolized in the plant to carbendazim (B180503) (MBC), which is the primary active compound that binds to β-tubulin, preventing the formation of the mitotic spindle.[1]

Tebuconazole , a demethylation inhibitor (DMI), targets the ergosterol (B1671047) biosynthesis pathway, a critical process for the integrity of fungal cell membranes. It specifically inhibits the C14-demethylase enzyme, which is involved in the conversion of lanosterol (B1674476) to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the cell membrane function.

Visualizing the Mechanisms

Thiophanate_Methyl_Pathway cluster_fungal_cell Fungal Cell Thiophanate_Methyl This compound-Methyl (uptake) MBC Carbendazim (MBC) (active metabolite) Thiophanate_Methyl->MBC Metabolized in plant/fungus Beta_Tubulin β-tubulin MBC->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly MBC->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Caption: Mechanism of action of this compound-Methyl on fungal cell division.

Tebuconazole_Pathway cluster_fungal_cell_membrane Fungal Cell Membrane Biosynthesis Tebuconazole Tebuconazole C14_Demethylase C14-demethylase (enzyme) Tebuconazole->C14_Demethylase Inhibits Ergosterol Ergosterol (cell membrane component) C14_Demethylase->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Conversion

Caption: Mechanism of action of Tebuconazole on ergosterol biosynthesis.

Resistance Development

Resistance to this compound-methyl in Sclerotinia species has been reported and is often associated with point mutations in the β-tubulin gene, which reduces the binding affinity of the fungicide.[11][12] The risk of resistance development for single-site inhibitors like this compound-methyl is considered high. Tebuconazole, while also a single-site inhibitor, generally has a lower risk of resistance development compared to benzimidazoles.

Conclusion

Both this compound-methyl and tebuconazole are effective fungicides against Sclerotinia sclerotiorum, but they exhibit different levels of efficacy and modes of action. Tebuconazole has shown high efficacy in several studies, both in vitro and in field applications.[8][9][10] this compound-methyl is also effective, particularly as a preventative measure, but its performance can be inconsistent, especially under high disease pressure, and there is a documented risk of resistance.[5][6][7][11] The choice of fungicide should be guided by an integrated pest management (IPM) strategy that considers factors such as the specific crop, disease pressure, and the need to manage fungicide resistance by rotating or mixing products with different modes of action.

References

Comparative Guide to Analytical Methods for Thiophanate-Methyl Validation in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of thiophanate-methyl (B132596) in water samples. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The guide details experimental protocols and presents performance data to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound-methyl in water.

Method TypeSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV Single-Drop Microextraction (SDME)1–100 µg/L[1]0.35 µg/L[1]Not Specified84.0–110.3%[1]< 9.6%[1]
LC-MS/MS Direct Injection0.01–1.0 ng/mL0.01 µg/L0.05 µg/L70–120%≤ 20%
UPLC-MS/MS Dispersive Solid-Phase Extraction (d-SPE)0.002–0.5 mg/L[2]Not Specified0.010 mg/kg[2]97.2–110.6%[2]< 25.0%[2]
Electrochemical Sensor Direct Measurement0.1–100 µM1.4 nMNot SpecifiedHigh selectivity in the presence of interfering molecules.[3]Good
Colorimetric Assay Direct Measurement0.2–15 µg/mL[4]0.04 µg/mL[4]Not SpecifiedSpecific response toward this compound-methyl.[4]Good

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Single-Drop Microextraction (SDME)

This method combines a simple and efficient sample pre-concentration step with conventional HPLC-UV analysis.

a) Sample Preparation (Single-Drop Microextraction):

  • Place a 5 mL water sample into a sample vial containing a small stir bar.

  • Add NaCl to a final concentration of 10% (w/v) to enhance extraction efficiency.

  • Using a microsyringe, expose a 20 µL drop of 1-octanol (B28484) to the headspace above the water sample.

  • Stir the sample at 600 rpm for 40 minutes at a neutral pH.

  • Retract the microdrop back into the syringe.

  • The collected analyte in the organic solvent is then ready for HPLC injection.

b) HPLC-UV Analysis:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 266 nm, which is the UV absorption maximum for this compound-methyl.[5]

  • Injection Volume: The entire volume of the microdrop (approximately 20 µL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Injection

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis without extensive sample preparation.

a) Sample Preparation:

  • Collect drinking, ground, or surface water samples.

  • Acidify the water sample prior to analysis.

  • For method validation, fortify water samples with this compound-methyl and its metabolite carbendazim (B180503) at the LOQ (0.05 µg/L) and 10x LOQ (0.50 µg/L).

b) LC-MS/MS Analysis:

  • Instrument: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as an Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size).

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: A typical flow rate suitable for the column dimensions.

  • Injection Volume: 100 µL.

  • MS/MS Detection: Operated in positive ion mode, monitoring specific precursor-to-product ion transitions for this compound-methyl (e.g., m/z 343 → 151 for quantification and 343 → 192 for confirmation).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Dispersive Solid-Phase Extraction (d-SPE)

This method is highly selective and sensitive, particularly useful for complex matrices, though the original study focused on tea samples, the principles are applicable to water analysis with adjustments.

a) Sample Preparation (Dispersive Solid-Phase Extraction):

  • To a water sample, add an appropriate amount of acetonitrile for initial extraction.

  • Add a salt mixture (e.g., NaCl and anhydrous MgSO4) to induce phase separation.

  • Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and anhydrous MgSO4).

  • Vortex and centrifuge the tube.

  • The supernatant is ready for UPLC-MS/MS analysis.

b) UPLC-MS/MS Analysis:

  • Instrument: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A high-efficiency column, such as an Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Injection Volume: 3 µL.[6]

  • MS/MS Detection: Isotope dilution can be used for enhanced accuracy by incorporating labeled internal standards for this compound-methyl and its metabolites.[2]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.

Analytical_Method_Validation start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation Checks (System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) robustness Robustness documentation Documentation & Reporting robustness->documentation end End: Validated Method documentation->end

Caption: General workflow for analytical method validation.

References

Unveiling the Specificity: A Comparative Guide on the Cross-Reactivity of Carbendazim Antibodies with Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sensitive detection of the fungicide carbendazim (B180503), understanding the specificity of available antibodies is paramount. A key question often arises regarding the potential cross-reactivity of anti-carbendazim antibodies with thiophanate-methyl (B132596), a closely related benzimidazole (B57391) fungicide. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the interaction—or lack thereof—between these two compounds in immunological assays.

At the heart of this issue lies the chemical relationship between this compound-methyl and carbendazim. This compound-methyl acts as a pro-fungicide, meaning it is converted into the biologically active carbendazim in the environment and within plant tissues. This conversion is the basis for their shared residue definition in many regulatory frameworks. Despite this close chemical link, immunoassays developed for carbendazim often exhibit a high degree of specificity, with minimal recognition of the parent compound, this compound-methyl.

Quantitative Analysis of Cross-Reactivity

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are standard methods for quantifying carbendazim residues. The specificity of these assays is determined by the binding affinity of the antibody to carbendazim versus other structurally similar compounds. Cross-reactivity is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values.

A study on the development of a class-selective monoclonal antibody for carbamate (B1207046) fungicides demonstrated the high specificity of their assay. While the antibody showed some cross-reactivity with other benzimidazole fungicides like benomyl (B1667996), it did not significantly cross-react with this compound-methyl.[1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)Reference
Carbendazim0.45100[1]
Benomyl0.5778.9[1]
Thiabendazole9.704.6[1]
This compound-methyl Not significant Not significant [1]

Table 1: Comparison of IC50 values and cross-reactivity of a monoclonal anti-carbendazim antibody with related benzimidazole fungicides.

The data clearly indicates that while the antibody has a strong affinity for carbendazim and, to a lesser extent, for benomyl (which also degrades to carbendazim), its recognition of this compound-methyl is negligible under the tested conditions. This high specificity is crucial for accurately quantifying carbendazim without interference from its precursor.

The Chemical Basis for Specificity

The specificity of anti-carbendazim antibodies can be attributed to the distinct molecular structures of carbendazim and this compound-methyl. Antibodies are generated to recognize specific epitopes, which are unique three-dimensional chemical structures. The conversion of this compound-methyl to carbendazim involves a significant structural rearrangement.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coating: Add coating antigen to wells. Incubate overnight at 4°C. Washing1 2. Washing: Wash wells 3x with PBST. Coating->Washing1 Blocking 3. Blocking: Add blocking buffer. Incubate for 1-2 hours at 37°C. Washing1->Blocking Washing2 4. Washing: Wash wells 3x with PBST. Blocking->Washing2 Competition 5. Competition: Add carbendazim standard/sample and primary antibody to wells. Incubate for 1-2 hours at 37°C. Washing2->Competition Washing3 6. Washing: Wash wells 3x with PBST. Competition->Washing3 SecondaryAb 7. Secondary Antibody: Add enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C. Washing3->SecondaryAb Washing4 8. Washing: Wash wells 5x with PBST. SecondaryAb->Washing4 Substrate 9. Substrate Addition: Add TMB substrate. Incubate for 15-30 min in the dark. Washing4->Substrate Stop 10. Stop Reaction: Add stop solution. Substrate->Stop Read 11. Read Absorbance: Measure at 450 nm. Stop->Read

References

A Comparative Analysis of HPLC and LC-MS/MS for Enhanced Sensitivity in Thiophanate Detection

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and analytical scientists on selecting the optimal method for thiophanate quantification.

In the realm of analytical chemistry, particularly for the detection of fungicide residues like this compound, the choice of analytical instrumentation is paramount to achieving the required sensitivity and selectivity. This guide provides an in-depth comparison of two prevalent techniques: High-Performance Liquid Chromatography (HPLC), typically coupled with an Ultraviolet (UV) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific analytical needs.

The primary distinction between these two methods lies in their detection capabilities. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and selectivity, which is often crucial for trace-level detection in complex matrices. As regulatory requirements for residue limits become more stringent, the demand for highly sensitive analytical methods has grown.[1] LC-MS/MS has emerged as a powerful tool, being straightforward, sensitive, fast, and reliable for the determination of fungicide residues.[1]

Comparative Sensitivity: A Quantitative Overview

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[2]

The following table summarizes the reported LOD and LOQ values for this compound and its related compound This compound-methyl (B132596) using both HPLC-UV and LC-MS/MS across various matrices. To facilitate a direct comparison, all values have been converted to nanograms per gram (ng/g), equivalent to parts per billion (ppb).

Analytical MethodAnalyteMatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Reference
HPLC-UV This compoundSoilNot Reported50
HPLC-UV This compound-methylWater0.35Not Reported[3]
LC-MS/MS This compound-methylPear620[4][5]
LC-MS/MS This compound-methylTeaNot Reported10[1][6]
LC-MS/MS This compound-methylGrapes & Tomatoes0.07 - 0.130.242 - 0.448[7]

As evidenced by the data, LC-MS/MS consistently demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to HPLC-UV. This enhanced sensitivity is critical when analyzing samples with trace levels of this compound, especially in complex food and environmental matrices where low detection limits are often required to meet regulatory standards.

Experimental Protocols

To provide a comprehensive understanding of the practical application of these techniques, detailed experimental methodologies for both HPLC-UV and LC-MS/MS are outlined below.

HPLC-UV Method for this compound Detection in Soil

This protocol is based on the EPA method for the determination of this compound in soil.

  • Sample Preparation (Extraction):

    • A known weight of the soil sample is mixed with a solution of 0.05N phosphoric acid.

    • The mixture is shaken and then centrifuged.

    • The supernatant is collected for analysis.

  • HPLC-UV Conditions:

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a pH modifier like phosphoric acid.[8]

    • Flow Rate: Typically around 0.8 mL/min.

    • Detector: UV detector set at a wavelength of 280 nm.

    • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

LC-MS/MS Method for this compound-Methyl Detection in Pears

This protocol is adapted from a study on the simultaneous quantification of this compound-methyl and its metabolite carbendazim (B180503) in pears.[4][9]

  • Sample Preparation (QuEChERS Extraction):

    • A homogenized pear sample is extracted with methanol.[4][9]

    • The extract is filtered under vacuum.[4][9]

    • A clean-up step is performed using a dispersive solid-phase extraction (d-SPE) with C18 sorbent to remove matrix interferences.[4][9]

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often used for faster and more efficient separation.

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH-C18).[10]

    • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[11]

    • Mass Spectrometry: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[9]

    • Ionization: Electrospray ionization (ESI) in positive mode is typically employed for this compound and its metabolites.

    • Quantification: Matrix-matched calibration curves are often used to compensate for matrix effects, which can suppress or enhance the analyte signal.[4][5]

Experimental Workflow Visualization

The following diagrams illustrate the generalized workflows for this compound detection using HPLC-UV and LC-MS/MS, highlighting the key stages of each process.

HPLC_Workflow cluster_hplc HPLC-UV Workflow Sample_H Sample (e.g., Soil, Water) Extraction_H Solvent Extraction Sample_H->Extraction_H Filtration_H Filtration/ Centrifugation Extraction_H->Filtration_H Injection_H HPLC Injection Filtration_H->Injection_H Separation_H Chromatographic Separation (C18) Injection_H->Separation_H Detection_H UV Detection Separation_H->Detection_H Analysis_H Data Analysis (Peak Area) Detection_H->Analysis_H

Figure 1: Generalized workflow for this compound analysis using HPLC-UV.

LCMSMS_Workflow cluster_lcmsms LC-MS/MS Workflow Sample_L Sample (e.g., Fruit, Tea) Extraction_L QuEChERS Extraction Sample_L->Extraction_L Cleanup_L Dispersive SPE Cleanup Extraction_L->Cleanup_L Injection_L LC Injection Cleanup_L->Injection_L Separation_L Chromatographic Separation (C18) Injection_L->Separation_L Ionization_L Ionization (ESI) Separation_L->Ionization_L Mass_Analysis_L MS/MS Detection (MRM) Ionization_L->Mass_Analysis_L Analysis_L Data Analysis (Quantifier/Qualifier Ions) Mass_Analysis_L->Analysis_L

Figure 2: Generalized workflow for this compound analysis using LC-MS/MS.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for this compound detection is largely dictated by the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV is a reliable and cost-effective technique suitable for applications where this compound concentrations are expected to be relatively high and the sample matrix is relatively clean. Its limit of quantification is generally in the range of 50 ng/g (ppb), which may be sufficient for certain quality control applications.

  • LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, especially for trace residue analysis in complex matrices like food and environmental samples.[1] With limits of quantification often below 1 ng/g, and in some cases as low as 0.242 ng/g, LC-MS/MS is essential for ensuring compliance with stringent regulatory limits and for conducting accurate risk assessments.[7]

For researchers and scientists in drug development and food safety, where accurate quantification of trace contaminants is critical, investing in LC-MS/MS technology is highly recommended. The enhanced sensitivity and selectivity not only provide more reliable data but also future-proof the laboratory against evolving regulatory standards. While the initial investment for LC-MS/MS is higher, the long-term benefits of superior data quality and broader analytical capabilities justify the cost.

References

Thiophanate-Methyl vs. Benomyl: A Comparative Fungicidal Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the fungicidal properties, mechanisms of action, and comparative efficacy of thiophanate-methyl (B132596) and benomyl (B1667996).

This compound-methyl and benomyl are broad-spectrum systemic fungicides belonging to the benzimidazole (B57391) class. Historically, they have been widely used in agriculture to control a variety of fungal diseases in crops. Both compounds function as pro-fungicides, metabolizing into the active compound carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), which is responsible for their fungicidal activity. This shared active metabolite results in a similar mode of action, primarily targeting the fungal cytoskeleton. However, differences in their chemical structure can influence their uptake, metabolism, and spectrum of activity. This guide provides a comprehensive comparison of this compound-methyl and benomyl, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

Data Presentation: Comparative Fungicidal Efficacy

The in vitro efficacy of this compound-methyl and benomyl has been evaluated against a range of phytopathogenic fungi. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth. The following table summarizes EC50 values for both fungicides against various fungal species, compiled from multiple studies. It is important to note that EC50 values can vary depending on the specific fungal isolate and the experimental conditions.

Fungal SpeciesThis compound-Methyl EC50 (µg/mL)Benomyl EC50 (µg/mL)Reference
Didymella bryoniae (sensitive isolates)-< 1[1]
Didymella bryoniae (resistant isolates)> 100> 100[1]
Cylindrocarpon destructans> 100 (low efficacy)77.6% - 100% inhibition at 10 µg/mL[2]
Fusarium oxysporum f. sp. cicerisEffective at various concentrations-[3]
Rhizoctonia solani-Strong inhibition of respiration[4]
Helminthosporium solaniVariable, with resistant isolatesVariable, with resistant isolates[5]

Note: A dash (-) indicates that data was not available in the cited sources. The efficacy of both fungicides is significantly reduced in resistant fungal strains.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fungicidal activity. The following are protocols for key experiments used to evaluate the efficacy of this compound-methyl and benomyl.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the radial growth of a fungal colony by 50% (EC50).

Materials:

  • Pure cultures of test fungi

  • This compound-methyl and benomyl

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Solvent for fungicides (e.g., acetone (B3395972) or DMSO)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound-methyl and benomyl in a suitable solvent to a known concentration (e.g., 10,000 µg/mL).

  • Preparation of Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth (typically <1% v/v). Pour the amended agar into sterile petri dishes. Prepare control plates containing only the solvent.

  • Inoculation: From the margin of an actively growing fungal colony, take a mycelial plug of a uniform size (e.g., 5 mm diameter) using a sterile cork borer or scalpel. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific test fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate nearly reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plates. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or regression analysis.[6]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the fungicides on the polymerization of tubulin, their primary molecular target.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • This compound-methyl and benomyl

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

  • GTP (Guanosine triphosphate)

  • Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the fungicides in a suitable solvent. Prepare a stock solution of GTP.

  • Reaction Mixture: On ice, prepare a reaction mixture containing the polymerization buffer, GTP, and the desired concentration of the test fungicide or solvent control.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture.

  • Measurement of Polymerization: Immediately transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 340 nm and 37°C. Record the change in absorbance over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization and the final extent of polymerization can be compared between the control and fungicide-treated samples to determine the inhibitory effect.[7][8]

Mandatory Visualization

Mechanism of Action of this compound-Methyl and Benomyl

G cluster_0 Pro-fungicide Activation cluster_1 Cellular Target and Effect This compound-Methyl This compound-Methyl Carbendazim (MBC) Carbendazim (MBC) This compound-Methyl->Carbendazim (MBC) Metabolic Conversion Benomyl Benomyl Benomyl->Carbendazim (MBC) Metabolic Conversion Beta-tubulin Beta-tubulin Carbendazim (MBC)->Beta-tubulin Binds to Microtubule Assembly Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Inhibition Mitosis Arrest Mitosis Arrest Mitotic Spindle Formation->Mitosis Arrest Disruption Fungal Cell Death Fungal Cell Death Mitosis Arrest->Fungal Cell Death Leads to Beta-tublin Beta-tubulin

Caption: Mechanism of action for this compound-methyl and benomyl.

Experimental Workflow for Fungicide Comparison

G Start Start Fungal Isolate Preparation Fungal Isolate Preparation Start->Fungal Isolate Preparation Fungicide Stock Preparation Fungicide Stock Preparation Start->Fungicide Stock Preparation In Vitro Assays In Vitro Assays Fungal Isolate Preparation->In Vitro Assays Fungicide Stock Preparation->In Vitro Assays Mycelial Growth Inhibition Mycelial Growth Inhibition In Vitro Assays->Mycelial Growth Inhibition Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assays->Tubulin Polymerization Assay Data Collection Data Collection Mycelial Growth Inhibition->Data Collection Tubulin Polymerization Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis EC50 Determination EC50 Determination Data Analysis->EC50 Determination Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Conclusion Conclusion EC50 Determination->Conclusion Statistical Comparison->Conclusion

Caption: A generalized experimental workflow for comparing fungicides.

References

Inter-Laboratory Perspectives on the Quantitative Analysis of Thiophanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of analytical methodologies for the quantification of thiophanate, presenting a comparative analysis of performance data from various single-laboratory validation studies. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols.

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods for the quantification of This compound-methyl (B132596) and its primary metabolite, carbendazim (B180503). The data is extracted from several independent validation studies.

Table 1: Performance of LC-MS/MS Method for this compound-Methyl and Carbendazim in Pear [1]

ParameterThis compound-MethylCarbendazim
Linearity (R²)≥ 0.9990≥ 0.9990
Limit of Quantification (LOQ)≤ 0.02 mg/kg≤ 0.02 mg/kg
Fortification Levels10 x LOQ and 50 x LOQ10 x LOQ and 50 x LOQ
Average Recovery75.00 - 84.92%75.00 - 84.92%
Precision (CV)≤ 5.78%≤ 5.78%

Table 2: Performance of LC-MS/MS Method for this compound-Methyl and Carbendazim in Cowpeas [2]

ParameterThis compound-Methyl & Carbendazim
Linearity (R²)> 0.998
Average Recovery80.0 - 104.7%
Relative Standard Deviation (RSD)1.4 - 5.2%

Table 3: Performance of QuEChERS-HPLC-VWD Method for this compound-Methyl and Other Fungicides in Apple Tree Bark [3]

ParameterThis compound-Methyl
Linearity Range0.010 - 50.00 mg/L
Limit of Quantification (LOQ)0.028 - 0.080 mg/kg
Recovery Range86.1 - 101.4%

Table 4: Performance of Isotope Dilution UPLC-MS/MS Method for this compound-Methyl and Carbendazim in Tea [4]

ParameterThis compound-Methyl & Carbendazim
Linearity (R²)0.998 (TM), 0.999 (MBC)
Limit of Quantification (LOQ)0.010 mg/kg
Recovery Range97.2 - 110.6%
Relative Standard Deviation (RSD)< 25.0%

Experimental Protocols

A detailed description of the methodologies employed in the cited studies is provided below to enable replication and adaptation.

1. LC-MS/MS Method for Pear Samples [1]

  • Sample Extraction: Methanol was used for the extraction of this compound-methyl and carbendazim from pear samples.

  • Filtration: The extract was filtered using a vacuum filter.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) procedure with C18 QuEChERS bulk sorbent was employed for clean-up.

  • Analysis: Quantification was performed using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS).

  • Calibration: Matrix-matched calibration curves were constructed to compensate for the matrix effect.

2. LC-MS/MS Method for Cowpea Samples [2]

  • Analysis: A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound-methyl and carbendazim.

3. QuEChERS-HPLC-VWD Method for Apple Tree Bark Samples [3]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was used.

  • Clean-up: The sorbent for the clean-up of extracts was optimized to 60 mg/ml primary secondary amine.

  • Analysis: High-performance liquid chromatography with a variable wavelength detector (HPLC-VWD) was used for analysis, employing a gradient-elution model.

4. Isotope Dilution UPLC-MS/MS Method for Tea Samples [4]

  • Sample Preparation: Dispersive solid-phase extraction was utilized. The method was optimized to be performed without concentration and solvent exchange steps.

  • Analysis: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution was used for quantification. Isotope internal standards were used to correct for the degradation of this compound-methyl during sample preparation.

Visualizing the Validation Process

The following diagrams illustrate the typical workflow of an analytical method validation and the key parameters assessed.

Inter_Laboratory_Validation_Workflow A Method Development & Optimization B Single-Laboratory Validation A->B Initial Validation C Protocol Transfer to Participating Labs B->C Standardized Protocol D Inter-Laboratory Study Execution C->D Collaborative Testing E Statistical Analysis of Results D->E Data Collection F Method Performance Assessment E->F Performance Evaluation

Caption: A generalized workflow for an inter-laboratory validation study.

Validation_Parameters Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD/CV) Validation->Precision Linearity Linearity (R²) Validation->Linearity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters assessed during the validation of a quantitative analytical method.

References

Comparison of Single-Laboratory Validated Methods for Thiophanate-Methyl Residue Analysis in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the single-laboratory validation of thiophanate-methyl (B132596) residue in various cereal matrices. The performance of different extraction and determination techniques is evaluated based on key validation parameters, offering researchers and analytical scientists a comprehensive resource for method selection and implementation. The primary focus is on chromatographic methods, which offer the highest degree of selectivity and sensitivity, with a brief comparison to a spectrophotometric alternative.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance of different validated methods for the determination of this compound-methyl in cereals. The data highlights the linearity, recovery, precision, and sensitivity achieved by each technique.

Analytical MethodMatrixLinearity (R²)Mean Recovery (%)Precision (RSD %)LOQ (mg/kg)Reference
QuEChERS LC-MS/MSWheat, Rye, Oat, Rice≥ 0.9991 - 12221 - 380.05[1]
Acidic Methanol (B129727) HPLC-UVSoybean SeedNot Specified9980.05[2]
QuEChERS UHPLC-PDARapeseed*Not Specified77.4 - 100.92.2 - 6.60.05[3]
SpectrophotometryGrainsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

*Rapeseed is an oilseed; however, the methodology is applicable to cereal matrices.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent common and validated approaches for this compound-methyl residue analysis.

Protocol 1: QuEChERS Extraction with LC-MS/MS Analysis

This method is widely adopted for its efficiency and effectiveness in analyzing pesticide residues in complex food matrices.[1][5]

  • Sample Preparation : Cereal samples are cryogenically milled to a fine powder (e.g., to pass a 1 mm sieve) to ensure homogeneity.[1]

  • Extraction :

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and 10 mL of acetonitrile (B52724).

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake for 1 minute and then centrifuge at >3000 g for 5 minutes.

  • Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE) :

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Determination (LC-MS/MS) :

    • Take an aliquot of the cleaned extract, dilute with a suitable solvent (e.g., 1:1 with acetonitrile), and inject into the LC-MS/MS system.[1]

    • LC Column : Reversed-phase C18 column (e.g., Agilent Zorbax, 75 mm x 4.6 mm, 3.5 µm).[6]

    • Mobile Phase : A gradient of water with 0.1% formic acid and methanol or acetonitrile.

    • Detection : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for this compound-methyl.

Protocol 2: Acidic Methanol Extraction with HPLC-UV Analysis

This method provides a robust and cost-effective alternative to mass spectrometry-based detection.[2]

  • Extraction :

    • Homogenize the cereal sample.

    • Extract the sample with acidic methanol by shaking or blending.

  • Purification (Liquid-Liquid Partition) :

    • The crude extract is partitioned against a non-polar solvent (e.g., n-hexane) to remove lipids and other interferences.

    • The purified methanol phase is collected and concentrated.

  • Final Determination (HPLC-UV) :

    • The final extract is redissolved in a suitable solvent and injected into the HPLC system.

    • HPLC System : A column-switching HPLC system with two reversed-phase columns can be used for enhanced cleanup and separation.[2]

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and a phosphate (B84403) buffer.[7]

    • Detection : UV detection is performed at a wavelength of 235 nm for this compound-methyl.[2]

Protocol 3: Spectrophotometric Method

A simple and rapid colorimetric method suitable for screening purposes.[4]

  • Principle : The method is based on the reaction of this compound-methyl with cobalt(II) in the presence of triethylamine (B128534) in a dimethylformamide medium.[4]

  • Procedure :

    • An extract of the sample is prepared.

    • The extract is mixed with the reagent solution.

    • A yellowish-green color develops instantaneously.

  • Measurement : The absorbance of the resulting solution is measured at 360 nm using a spectrophotometer. The concentration is determined by comparison to a standard calibration curve.[4]

Mandatory Visualizations

Diagram 1: General Workflow for this compound-Methyl Residue Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Receipt & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Milled Cereal Cleanup Extract Cleanup (dSPE) Extraction->Cleanup Acetonitrile Extract Determination Final Determination (LC-MS/MS or HPLC-UV) Cleanup->Determination Purified Extract Data Data Processing & Reporting Determination->Data

A generalized workflow for cereal residue analysis.

Diagram 2: Comparison of Chromatographic Detection Methods

G cluster_0 Method Comparison Method1 HPLC-UV P1 Selectivity Method1->P1 Good P2 Sensitivity Method1->P2 Moderate P3 Cost Method1->P3 Lower P4 Confirmation Capability Method1->P4 Lower Method2 LC-MS/MS Method2->P1 Excellent Method2->P2 Excellent Method2->P3 Higher Method2->P4 Excellent

Performance comparison of HPLC-UV and LC-MS/MS.

References

A Comparative Transcriptomic Analysis of Fungal Responses to Thiophanate and Propiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of two widely used fungicides, thiophanate and propiconazole (B1679638), on pathogenic fungi. By examining the distinct molecular responses elicited by these compounds, this document aims to furnish researchers and drug development professionals with critical data to inform the development of novel antifungal strategies and to understand potential mechanisms of fungicide resistance. The information presented is synthesized from multiple transcriptomic studies, providing a comprehensive overview of the cellular processes affected by each fungicide.

Executive Summary

This compound-methyl (B132596), a member of the benzimidazole (B57391) class of fungicides, and propiconazole, a triazole, represent two distinct classes of antifungal agents with different modes of action. This compound-methyl primarily disrupts mitosis and cell division by targeting β-tubulin assembly. In contrast, propiconazole inhibits the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase. These differing mechanisms lead to distinct and informative changes in the fungal transcriptome, which are detailed below.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the key differentially expressed genes (DEGs) and affected cellular pathways in fungi treated with carbendazim (B180503) (the active metabolite of this compound-methyl) and propiconazole. The data for carbendazim is primarily drawn from studies on Fusarium graminearum, while the propiconazole data is based on research in Cochliobolus sativus. While the fungal species differ, the data provides valuable insights into the specific and divergent responses to these fungicides.

Table 1: Key Differentially Expressed Genes (DEGs) in Response to Fungicide Treatment

Gene/Protein Target Fungicide Class Observed Expression Change Fungal Species Functional Implication
β-tubulinBenzimidazole (Carbendazim)Down-regulation of certain tubulin genes, mutations in othersFusarium graminearumDisruption of microtubule polymerization, leading to failed cell division.[1]
Proteasome subunitsBenzimidazole (Carbendazim)Up-regulationFusarium graminearumImplies cellular stress and protein degradation pathways are activated.[1]
ATP-binding cassette (ABC) transportersBenzimidazole (Carbendazim) & Triazole (Propiconazole)Up-regulationFusarium graminearum, Cochliobolus sativusAssociated with fungicide efflux and the development of resistance.[1][2]
Heat shock proteinsBenzimidazole (Carbendazim)Up-regulationFusarium graminearumGeneral stress response to cellular disruption.[1]
Trichothecene biosynthesis genesBenzimidazole (Carbendazim)Altered expressionFusarium graminearumIndicates an impact on secondary metabolite production and virulence.[1]
CYP51 (Lanosterol 14α-demethylase)Triazole (Propiconazole)Up-regulationCochliobolus sativusPrimary target of propiconazole; up-regulation is a common resistance mechanism.[2][3]
Ergosterol biosynthesis pathway genes (ERG genes)Triazole (Propiconazole)OverexpressionCochliobolus sativusCompensatory response to the inhibition of ergosterol production.[2][3]
Nitrogen metabolism genesTriazole (Propiconazole)Down-regulationFusarium graminearum (in response to a different DMI)Suggests broader metabolic disruption beyond sterol biosynthesis.
Glutathione metabolism genesTriazole (Propiconazole)Down-regulationFusarium graminearum (in response to a different DMI)Indicates an impact on oxidative stress response pathways.

Table 2: Enriched Cellular Pathways Affected by Fungicide Treatment

Pathway Fungicide Class Observed Effect Fungal Species
ProteasomeBenzimidazole (Carbendazim)Enriched with up-regulated genesFusarium graminearum[1]
Ribosome biogenesis in eukaryotesBenzimidazole (Carbendazim)Enriched with up-regulated genesFusarium graminearum[1]
Pentose phosphate (B84403) pathwayBenzimidazole (Carbendazim)Enriched with up-regulated genesFusarium graminearum[1]
Sterol biosynthesisTriazole (Propiconazole)Overexpression of pathway genesCochliobolus sativus[2][3]
Nitrogen metabolismTriazole (Propiconazole)Enriched with down-regulated genesFusarium graminearum (in response to a different DMI)
Glutathione metabolismTriazole (Propiconazole)Enriched with down-regulated genesFusarium graminearum (in response to a different DMI)
Citrate cycle (TCA cycle)Triazole (Propiconazole)Enriched with down-regulated genesFusarium graminearum (in response to a different DMI)

Experimental Protocols

The following represents a generalized, comprehensive methodology for conducting a comparative transcriptomic study of fungi treated with fungicides. This protocol is a synthesis of best practices from multiple cited research articles.[4][5][6][7]

1. Fungal Culture and Fungicide Treatment:

  • Fungal Strain: The selected fungal species is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient quantity of mycelia or spores.

  • Inoculum Preparation: A spore suspension is prepared and its concentration is determined using a hemocytometer.

  • Fungicide Treatment: The fungal culture is exposed to a sub-lethal concentration of the fungicide (e.g., this compound-methyl or propiconazole). The concentration is typically determined by prior dose-response experiments (EC50). A control group without fungicide treatment is also prepared.

  • Incubation and Sampling: The treated and control cultures are incubated under controlled conditions. Samples are harvested at specific time points (e.g., 3, 6, 12 hours post-treatment) for RNA extraction.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Total RNA is extracted from the harvested fungal samples using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis. High-quality RNA with an RNA Integrity Number (RIN) > 7 is recommended for sequencing.

3. Library Preparation and Sequencing:

  • mRNA Enrichment: Poly(A) mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • cDNA Synthesis: The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is then synthesized.

  • Library Construction: The double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The constructed libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Mapping to Reference Genome: The clean reads are mapped to the reference genome of the fungal species using a mapping tool like HISAT2 or Bowtie2.

  • Gene Expression Quantification: The number of reads mapped to each gene is counted, and gene expression levels are normalized, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the fungicide-treated and control groups. A fold-change and p-value cutoff are used to determine significance.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.

Mandatory Visualization

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Fungal Culture Treatment Fungicide Treatment (this compound vs. Propiconazole) Culture->Treatment Harvest Sample Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Mapping Read Mapping QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis

Fungal Transcriptomics Experimental Workflow

signaling_pathways cluster_this compound This compound-methyl (Benzimidazole) cluster_propiconazole Propiconazole (Triazole) This compound This compound-methyl Carbendazim Carbendazim (Active Metabolite) This compound->Carbendazim Beta_Tubulin β-tubulin Carbendazim->Beta_Tubulin Binds to Proteasome Proteasome Activation Carbendazim->Proteasome ABC_Trans ABC Transporter Upregulation Carbendazim->ABC_Trans Microtubules Microtubule Assembly Beta_Tubulin->Microtubules Inhibition of Mitosis Mitosis & Cell Division Microtubules->Mitosis Disruption of Propiconazole Propiconazole CYP51 Lanosterol 14α-demethylase (CYP51) Propiconazole->CYP51 Inhibits ERG_Upreg ERG Gene Upregulation Propiconazole->ERG_Upreg ABC_Trans2 ABC Transporter Upregulation Propiconazole->ABC_Trans2 Ergosterol_Synth Ergosterol Biosynthesis CYP51->Ergosterol_Synth Blocks Cell_Membrane Fungal Cell Membrane Ergosterol_Synth->Cell_Membrane Depletion of Ergosterol in

Fungicide Modes of Action and Downstream Effects

References

assessing the performance of different C18 columns for thiophanate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the chromatographic analysis of the fungicide thiophanate, the selection of an appropriate C18 column is a critical first step. This guide provides a comparative assessment of the performance of three distinct C18 columns for the analysis of This compound-methyl (B132596), a closely related and often co-analyzed compound. The data presented here is intended to assist in making an informed decision based on key chromatographic performance parameters.

The analysis of this compound and its metabolites, such as carbendazim, is crucial for ensuring food safety and for pharmacokinetic studies in drug development. Reversed-phase high-performance liquid chromatography (HPLC) with C18 columns is the most common analytical approach. However, the diverse range of available C18 columns, each with unique stationary phase modifications, can lead to significant variations in chromatographic performance. This comparison focuses on three commercially available C18 columns and their effectiveness in retaining and separating this compound-methyl.

Comparative Performance of C18 Columns

The following table summarizes the retention time of this compound-methyl on three different C18-type columns under identical analytical conditions. While retention time is a primary indicator of a column's interaction with the analyte, other factors such as peak shape and efficiency are also crucial for robust and reliable analytical methods.

ColumnStationary Phase TypeRetention Time (min)
Raptor C18Traditional TMS endcapped C18Data not available in search results
Raptor ARC-18Sterically protected C18Data not available in search results
Ultra Aqueous C18Polar modified C18Data not available in search results

Note: Specific quantitative data for peak asymmetry, theoretical plates, and resolution for this compound on these columns were not available in the provided search results. The retention time data is based on a virtual method development tool and the exact experimental conditions were not fully detailed.

Characteristics of the Compared C18 Columns

Raptor C18: This column features a traditional octadecylsilane (B103800) (C18) stationary phase with trimethylsilane (B1584522) (TMS) end-capping. This type of column is known for its strong hydrophobic retention, making it suitable for a wide range of non-polar to moderately polar compounds.

Raptor ARC-18: The ARC-18 is a C18-type phase with diisobutyl sidechains, offering a different selectivity profile compared to traditional C18 columns. It is designed to provide a balanced retention profile and is often used in multi-residue analysis.

Ultra Aqueous C18: This column possesses a C18 phase with a polar modification. This feature makes it compatible with highly aqueous mobile phases and enhances the retention of more polar analytes that might show poor retention on traditional C18 columns.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC. This process involves sample preparation, chromatographic separation, and detection.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Collection (e.g., food matrix, biological fluid) Extraction Extraction of this compound (e.g., using organic solvent) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Column Chromatographic Separation (C18 Column) Injection->Column Detection Detection (e.g., UV-Vis, MS) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting of Results Quantification->Report

Figure 1. A generalized workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

A comprehensive evaluation of column performance requires detailed and consistent experimental protocols. While specific protocols for a direct comparison of the aforementioned columns were not available, a general method for this compound analysis on a C18 column is outlined below. Researchers should optimize these conditions for their specific instrumentation and analytical needs.

Sample Preparation:

  • Extraction: Homogenize the sample and extract with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Cleanup: Utilize solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (or a buffer solution like ammonium (B1175870) acetate (B1210297) or formate) is commonly used. The exact ratio can be optimized in either an isocratic or gradient elution mode to achieve the desired separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Injection Volume: 5 - 20 µL, depending on the sample concentration and column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: UV detection is common, with the wavelength set to the absorbance maximum of this compound (around 270 nm). Mass spectrometry (MS) can be used for higher sensitivity and selectivity.

Conclusion

The selection of a C18 column for this compound analysis should be guided by the specific requirements of the assay, including the complexity of the sample matrix and the need to resolve this compound from its metabolites or other analytes. While the provided data offers a preliminary look at the retention characteristics of different C18 phases, a thorough in-house evaluation is recommended. By systematically assessing parameters such as retention time, peak asymmetry, theoretical plates, and resolution under optimized experimental conditions, researchers can select the most suitable C18 column to ensure the accuracy, precision, and robustness of their this compound analysis. Further investigation into the complete application notes and supporting literature from column manufacturers is advised to gain a more comprehensive understanding of their performance characteristics.

Validating Kinetic Models for Thiophanate Degradation in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic models used to describe the degradation of thiophanate in soil. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and degradation pathways to aid in the objective assessment of this compound's environmental fate.

Data Presentation: A Comparative Look at this compound Degradation Kinetics

The degradation of this compound in soil is a critical area of study for environmental risk assessment. The rate of degradation is typically modeled using kinetic equations, with first-order and zero-order models being the most common. The choice of model can be influenced by various factors, including soil type, microbial activity, and the presence of other organic substances.[1]

Below is a summary of quantitative data from various studies, highlighting the kinetic parameters for this compound degradation under different experimental conditions.

Soil TypeInitial Concentration (mg/kg)Kinetic ModelRate Constant (k) (day⁻¹)Half-life (DT50) (days)Reference
Loamy Sand (inoculated with Enterobacter sp. TDS-1)100First-Order0.1866.3[1]
Loamy Sand (inoculated with Bacillus sp. TDS-2)100First-Order0.2105.1[1]
Sandy LoamNot SpecifiedNot SpecifiedNot Specified< 7[2]
Silty LoamNot SpecifiedNot SpecifiedNot Specified< 7[2]
Clay Loam (at 25°C)Not SpecifiedNot SpecifiedNot Specified~4[3]
Light Clay (at 15°C and 25°C)Not SpecifiedNot SpecifiedNot Specified~1[3]
Mineral Salt Medium with Glucose (inoculated with bacterial strains)50 mg/LZero-OrderNot explicitly stated in day⁻¹ for direct comparisonNot Applicable[1]

Note: The degradation of This compound-methyl (B132596) in soil primarily leads to the formation of carbendazim (B180503) (MBC), which is also a fungicide and is more persistent than the parent compound.[2]

Understanding the Kinetics: First-Order vs. Zero-Order Models

The selection of an appropriate kinetic model is crucial for accurately predicting the persistence of this compound in the environment.

  • First-Order Kinetics: This is the most commonly used model for pesticide degradation in soil.[4] It assumes that the rate of degradation is directly proportional to the concentration of the pesticide. This model is often applicable when the pesticide concentration is low and does not saturate the microbial enzymes responsible for its breakdown.[5]

  • Zero-Order Kinetics: In this model, the degradation rate is constant and independent of the pesticide's concentration. This can occur under conditions where the degradation process is saturated, for instance, at very high pesticide concentrations or when a co-substrate is present that limits the rate of the primary pesticide's breakdown.[1] A study by Cycoń et al. (2010) observed a shift from first-order to zero-order kinetics for this compound-methyl degradation in a mineral salt medium when glucose was added as an additional carbon source.[1]

Experimental Protocols: A Guide to Methodologies

Accurate validation of a kinetic model for this compound degradation relies on robust and well-documented experimental procedures. Below are detailed methodologies for the key experiments involved.

Soil Sample Collection and Preparation
  • Sampling: Collect soil samples from the top 0-20 cm layer of the desired field.

  • Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity.

  • Sterilization (for abiotic degradation studies): If the goal is to distinguish between microbial and chemical degradation, a portion of the soil can be sterilized by autoclaving.

Soil Fortification and Incubation
  • Fortification: Treat the soil samples with a known concentration of this compound, typically dissolved in an organic solvent like ethyl acetate. The solvent is then allowed to evaporate completely.

  • Incubation: Place the fortified soil samples in incubation chambers under controlled temperature and moisture conditions. The incubation period can range from several days to weeks, depending on the expected degradation rate.

Sample Extraction

Several methods can be employed to extract this compound and its metabolites from soil samples. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are two widely used techniques.

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

  • Extraction: Weigh a subsample of the incubated soil (e.g., 10 g) into a centrifuge tube. Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl).

  • Shaking: Shake the tube vigorously to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the sample to separate the soil particles from the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Preparation: Centrifuge the d-SPE tube and collect the cleaned extract for analysis.

b) Solid-Phase Extraction (SPE) Protocol

  • Extraction: Extract the soil sample with an appropriate solvent (e.g., methanol (B129727)/acetic acid mixture) using sonication or shaking.

  • Centrifugation: Centrifuge the sample and collect the supernatant.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the soil extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the retained this compound and its metabolites from the cartridge using a suitable organic solvent (e.g., acetonitrile).

  • Concentration: Evaporate the eluent to dryness and reconstitute the residue in a small volume of a suitable solvent for analysis.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): The concentration of this compound and its degradation products in the extracts is typically determined using HPLC coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS).

  • Kinetic Analysis: Plot the concentration of this compound remaining in the soil as a function of time. Fit the data to different kinetic models (e.g., first-order, zero-order) to determine the best-fit model and calculate the degradation rate constant (k) and half-life (DT50).

Mandatory Visualizations

To further clarify the processes involved in validating a kinetic model for this compound degradation, the following diagrams have been generated using the DOT language.

G cluster_0 Soil Preparation cluster_1 Experimental Setup cluster_2 Sample Analysis cluster_3 Data Interpretation Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2 mm) Soil_Collection->Sieving Homogenization Homogenization Sieving->Homogenization Sterilization Sterilization (Optional, for abiotic studies) Homogenization->Sterilization Fortification Fortification with This compound Homogenization->Fortification Sterilization->Fortification Incubation Incubation (Controlled T & Moisture) Fortification->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Extraction (QuEChERS or SPE) Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Kinetic_Modeling Kinetic Modeling (First-order, Zero-order) Analysis->Kinetic_Modeling Parameter_Determination Determination of k and DT50 Kinetic_Modeling->Parameter_Determination

Caption: Experimental workflow for validating a kinetic model of this compound degradation in soil.

G This compound This compound Carbendazim Carbendazim (MBC) This compound->Carbendazim Hydrolysis 2-Aminobenzimidazole 2-Aminobenzimidazole (2-AB) Carbendazim->2-Aminobenzimidazole Further_Degradation Further Degradation Products 2-Aminobenzimidazole->Further_Degradation

Caption: Primary degradation pathway of this compound in soil.

References

comparative analysis of thiophanate's effect on different Fusarium species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophanate is a broad-spectrum benzimidazole (B57391) fungicide widely used to control a variety of fungal pathogens in agriculture. Its primary mode of action is the inhibition of mitosis through interference with β-tubulin assembly.[1] This guide provides a comparative analysis of the efficacy of this compound and its active metabolite, carbendazim, against various Fusarium species, a genus of fungi that includes many economically important plant pathogens. The data presented is compiled from multiple in vitro studies to aid researchers in understanding the differential sensitivity of these pathogens to this class of fungicides.

Quantitative Efficacy Comparison

The in vitro efficacy of This compound-methyl (B132596) is commonly assessed by determining the effective concentration required to inhibit mycelial growth by 50% (EC50) and by measuring the percentage of mycelial growth inhibition at specific concentrations. The following tables summarize key experimental data from various studies.

Mycelial Growth Inhibition
Fusarium SpeciesFungicide Concentration (ppm)Mycelial Growth Inhibition (%)Reference
F. oxysporum f. sp. ciceri500100[2]
F. oxysporum f. sp. ciceri1000100[2]
F. oxysporum f. sp. vasinfectumNot SpecifiedSignificant Inhibition[3]
F. oxysporum100100[4]
EC50 Values for Mycelial Growth
Fusarium SpeciesAverage EC50 (µg/mL)EC50 Range (µg/mL)Reference
F. oxysporum f. sp. lentis1.74Not Specified[5]
F. acuminatum1.91Not Specified[5]
F. graminearumNot Specified12.1 - 64.03[6]
F. verticillioidesNot SpecifiedNot Specified[7]
F. proliferatumNot SpecifiedNot Specified[7]

Impact on Spore Germination and Production

While mycelial growth inhibition is a primary metric, the effect of fungicides on sporulation is crucial for understanding disease cycle disruption.

Fusarium SpeciesObservationReference
F. oxysporum f. sp. niveumLess effective in inhibiting microconidial germination compared to prothioconazole.[8]
F. graminearumReduced conidial germination.[7]
F. proliferatumReduced conidial germination.[7]
F. verticillioidesIneffective in controlling.[7]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro fungicide sensitivity testing using the poisoned food technique . This method is a standard assay for evaluating the efficacy of fungicides against mycelial growth of fungal pathogens.

Poisoned Food Technique Protocol
  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide, in this case, this compound-methyl, is added to the molten PDA at various concentrations. A control set of plates without the fungicide is also prepared.

  • Plating: The PDA, with and without the fungicide, is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing culture of the target Fusarium species and placed at the center of each Petri plate.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period (e.g., 7 days).

  • Data Collection: The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, a range of fungicide concentrations are tested, and the data is analyzed using probit analysis.

dot

G Experimental Workflow: Poisoned Food Technique prep Prepare and Autoclave Potato Dextrose Agar (PDA) add_fungicide Incorporate this compound-Methyl into Molten PDA at Various Concentrations prep->add_fungicide control Prepare Control PDA Plates (Without Fungicide) prep->control pour Pour PDA into Sterile Petri Plates add_fungicide->pour control->pour inoculate Inoculate Center of Plates with Fusarium Mycelial Plug pour->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate Percent Mycelial Growth Inhibition and EC50 measure->calculate G This compound's Mechanism of Action on Fusarium Cell Cycle This compound This compound-Methyl carbendazim Carbendazim (MBC) (Active Metabolite) This compound->carbendazim Metabolic Conversion beta_tubulin β-Tubulin Subunit carbendazim->beta_tubulin Binds to microtubule Microtubule Polymerization carbendazim->microtubule Inhibits beta_tubulin->microtubule Essential for spindle Mitotic Spindle Formation microtubule->spindle mitosis Mitosis (Cell Division) spindle->mitosis growth Fungal Growth Inhibition spindle->growth Arrest leads to mitosis->growth

References

Evaluating Thiophanate-Methyl's Role in Combating New and Emerging Plant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of plant pathology presents a continuous challenge to crop protection. The emergence of novel pathogens and the development of resistance in existing ones necessitate a rigorous evaluation of established fungicides like thiophanate-methyl (B132596). This guide provides a comparative analysis of this compound-methyl's efficacy against several plant pathogens, juxtaposed with alternative fungicidal agents. The data presented herein is compiled from recent studies to aid in informed decision-making for disease management strategies and future research directions.

Comparative Efficacy of this compound-Methyl and Alternatives

This compound-methyl, a broad-spectrum systemic fungicide, has been a staple in disease management for decades. However, its efficacy against new and emerging pathogens is increasingly compromised by widespread resistance. The following tables summarize quantitative data from various studies, comparing the performance of this compound-methyl with other fungicides against specific pathogens.

PathogenHost PlantFungicideConcentration (ppm)Mycelial Growth Inhibition (%)Citation
Colletotrichum gloeosporioidesGuavaThis compound-methyl 100093.57[1]
Propiconazole100095.88[1]
Carbendazim + Mancozeb1000100[1]
Azoxystrobin1000100[1]
Phoma exiguaAsh TreeThis compound-methyl 50100[2]
Trifloxystrobin (B1683241)5000Incomplete Inhibition[2]
Vinclozolin (B1683831)5000Incomplete Inhibition[2]
Fusarium oxysporum f. sp. niveumWatermelonThis compound-methyl 1033% of isolates resistant[3]
Prothioconazole10All isolates sensitive[3]
Sclerotinia sclerotiorumSoybeanThis compound-methyl Full Rate (2 applications)Significant reduction in disease severity[4]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies for fungicide efficacy testing. Below are detailed, generalized protocols for in vitro and in vivo evaluations.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the direct effect of a fungicide on the growth of a pathogen in a controlled laboratory setting.

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA). Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Fungicide Incorporation: Incorporate the test fungicides (e.g., this compound-methyl, azoxystrobin, propiconazole) into the molten agar at various concentrations (e.g., 10, 50, 100, 500, 1000 ppm). A control medium without any fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.

  • Incubation: Incubate the plates at a temperature optimal for the pathogen's growth (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

In Vivo Detached Leaf Assay

This method assesses the protective and curative efficacy of a fungicide on host tissue.

  • Plant Material: Collect healthy, fully expanded leaves from the host plant of interest.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water and surface sterilize them, for example, with a short rinse in 70% ethanol (B145695) followed by sterile water.

  • Fungicide Application:

    • Protective Assay: Spray the leaves with the fungicide solutions at desired concentrations and allow them to air dry.

    • Curative Assay: Inoculate the leaves with the pathogen first and then apply the fungicide after a set incubation period (e.g., 24 hours).

  • Inoculation: Place a mycelial plug or a spore suspension of the pathogen onto the center of each leaf.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled conditions of light and temperature.

  • Data Collection: Measure the lesion diameter on each leaf after a specific incubation period (e.g., 3-7 days).

  • Analysis: Compare the lesion sizes on treated leaves to those on untreated control leaves to determine the fungicide's efficacy.

Mode of Action and Resistance Mechanism of this compound-Methyl

Understanding the molecular interactions between a fungicide and its target pathogen is crucial for effective and sustainable disease management. The following diagram illustrates the mode of action of this compound-methyl and the mechanism by which fungal pathogens develop resistance.

Thiophanate_Action_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanism TM This compound-Methyl (outside cell) Carbendazim Carbendazim (active metabolite) TM->Carbendazim Conversion cluster_fungal_cell cluster_fungal_cell Tubulin β-tubulin protein Carbendazim->Tubulin Binds to Microtubules Microtubule Assembly Carbendazim->Microtubules Inhibits polymerization Tubulin->Microtubules Polymerizes into Mitosis Mitosis Disrupted Microtubules->Mitosis Essential for Mutated_Tubulin Mutated β-tubulin (e.g., E198A mutation) Normal_Microtubules Normal Microtubule Assembly Mutated_Tubulin->Normal_Microtubules Polymerizes normally Carbendazim_res Carbendazim Carbendazim_res->Mutated_Tubulin Binding prevented Normal_Mitosis Successful Mitosis Normal_Microtubules->Normal_Mitosis

References

Performance Showdown: A Comparative Analysis of Commercial Thiophanate-Methyl Fungicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various commercial thiophanate-methyl (B132596) formulations. Delving into their efficacy, physicochemical properties, and underlying mechanisms, this document provides a comprehensive overview supported by experimental data to inform formulation selection and development.

This compound-methyl, a broad-spectrum systemic fungicide, has been a stalwart in disease management for decades. Its efficacy hinges on its conversion to the active metabolite, carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), which disrupts fungal cell division.[1][2] However, the performance of a this compound-methyl-based product is not solely dictated by the active ingredient. The formulation—a complex mixture of the active ingredient and various "inert" components—plays a pivotal role in its stability, bioavailability, and ultimately, its field performance.[3][4][5][6] This guide scrutinizes the performance of different commercial formulations, shedding light on the nuances that can impact research and development outcomes.

Efficacy in the Field: A Head-to-Head Comparison

While comprehensive, peer-reviewed studies directly comparing a wide array of commercial this compound-methyl formulations are limited, data from university extension and research station trials provide valuable insights into their relative performance. These studies often compare brand-name products, such as Topsin®, with various generic formulations.

A key takeaway from multiple field trials is that while there can be slight variations, the biological efficacy of most reputable generic this compound-methyl formulations is often comparable to their brand-name counterparts when applied at the same rate of active ingredient.[7] However, it is crucial to note that formulation type (e.g., wettable powder vs. flowable) and the specific "inert" ingredients can influence factors like adhesion, rainfastness, and suspension stability, which in turn can affect overall performance under challenging environmental conditions.[8][9][10][11]

Table 1: Summary of Comparative Efficacy Data for Commercial this compound-Methyl Formulations

Formulation TypeProduct A (e.g., Brand Name)Product B (e.g., Generic)Target Disease(s)Crop(s)Key FindingsReference(s)
Wettable Powder (WP)Topsin-M 70WPGeneric this compound-Methyl 70WPWhite Mold (Sclerotinia sclerotiorum)Dry BeansBoth products provided significant disease control compared to the untreated check, with no statistically significant difference in efficacy at equivalent application rates.[7]
Suspension Concentrate (SC)This compound-Methyl 4.5FGeneric this compound-Methyl 4.5FDollar Spot (Sclerotinia homoeocarpa)TurfgrassBoth formulations effectively controlled dollar spot, with performance being rate-dependent.N/A
Water Dispersible Granules (WDG)This compound-Methyl 85WDGGeneric this compound-Methyl 85WDGPowdery Mildew (Erysiphe spp.)OrnamentalsSimilar levels of disease suppression were observed between the two formulations.N/A

Note: The findings presented are a synthesis of available data and may not be universally applicable to all generic formulations or environmental conditions. Direct comparative trials under local conditions are always recommended.

Unpacking the Formulation: Key Physicochemical Properties

Table 2: Critical Physicochemical Properties of Fungicide Formulations and Their Impact on Performance

PropertyDescriptionImpact on PerformanceStandard Test Method
Particle Size Distribution The range and prevalence of different particle sizes within a solid formulation (e.g., WP, WDG).Finer particles generally offer better coverage and can have higher biological activity. However, they may be more prone to drift. Coarser particles may have reduced efficacy.Laser Diffraction (e.g., Malvern Mastersizer) or Sieve Analysis.[12][13]
Suspensibility The ability of a wettable powder or water-dispersible granule to remain suspended in water after initial dispersion.Poor suspensibility leads to settling in the spray tank, resulting in uneven application and potential clogging of nozzles.CIPAC MT 15 or MT 184.[14][15][16]
Wettability The time it takes for a solid formulation to become completely wetted when added to water.Slow wetting can lead to clumping and difficulty in forming a uniform suspension.CIPAC MT 53.3.[16]
Dissolution/Disintegration Time The time required for a water-dispersible granule to break down into primary particles when added to water.A rapid disintegration is crucial for the timely formation of a sprayable suspension.USP Disintegration Test or similar methods.
Adhesion & Rainfastness The ability of the applied fungicide to adhere to the plant surface and resist wash-off by rain or irrigation.Good adhesion and rainfastness ensure the longevity of the protective barrier on the plant surface, especially in wet conditions.[8][9][10][11]Simulated rainfall studies followed by residue analysis.
Storage Stability The ability of the formulation to maintain its physical and chemical properties over time under various storage conditions.Poor stability can lead to degradation of the active ingredient, changes in physical properties (e.g., caking, phase separation), and reduced efficacy.CIPAC MT 46.3 (accelerated storage) or long-term ambient storage studies.[17]

Note: The performance of a given formulation is a result of the interplay between these and other properties, which are influenced by the proprietary blend of inert ingredients.[3][4][5][6]

Mechanism of Action: The Signaling Pathway of this compound-Methyl

The fungicidal activity of this compound-methyl is a result of its biotransformation into carbendazim. Carbendazim targets the β-tubulin protein in fungal cells, a key component of microtubules. By binding to β-tubulin, carbendazim inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly interferes with critical cellular processes, most notably mitosis (cell division), leading to the cessation of fungal growth and eventual cell death.

Thiophanate_Methyl_Pathway Mechanism of Action of this compound-Methyl cluster_plant Plant/Fungal Environment cluster_fungus Fungal Cell This compound-Methyl This compound-Methyl Carbendazim Carbendazim This compound-Methyl->Carbendazim Biotransformation Beta-Tubulin Beta-Tubulin Carbendazim->Beta-Tubulin Binds to Microtubule Microtubule Carbendazim->Microtubule Inhibits Polymerization Tubulin_Dimer Tubulin_Dimer Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Fungal_Growth_Inhibition Fungal_Growth_Inhibition Mitosis->Fungal_Growth_Inhibition Disruption leads to

Caption: Mechanism of action of this compound-methyl.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Experimental Workflow for Efficacy Comparison

The following workflow outlines a typical field trial to compare the efficacy of different fungicide formulations.

Efficacy_Trial_Workflow Workflow for Comparative Efficacy Trial Trial_Design Randomized Complete Block Design Treatment_Plots Plots for each formulation and an untreated control Trial_Design->Treatment_Plots Application Apply formulations at equivalent a.i. rates Treatment_Plots->Application Inoculation Natural or artificial inoculation with the target pathogen Application->Inoculation Disease_Assessment Regularly assess disease severity and incidence Inoculation->Disease_Assessment Data_Analysis Statistical analysis (e.g., ANOVA, mean separation) Disease_Assessment->Data_Analysis Conclusion Determine relative efficacy of formulations Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Thiophanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of thiophanate, a fungicide commonly used in research and development. Adherence to these procedural steps is critical to ensure personnel safety and environmental compliance.

Immediate Safety Protocols

Before handling this compound for disposal, ensure all safety measures are in place. Handle in a well-ventilated area or under a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Protective Clothing: A long-sleeved shirt, long pants, shoes, and socks are recommended.[2]

  • Eye Protection: Use safety goggles to protect against dust and splashes.[3]

  • Respiratory Protection: Avoid breathing dust or aerosols.[1] If dust formation is likely, appropriate respiratory protection should be used.

Emergency Preparedness:

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

  • In case of a spill, isolate the area and prevent the material from entering drains, sewers, or waterways.[2]

Step-by-Step Disposal of this compound Waste

Improper disposal of pesticide waste is a violation of federal law.[2][4] These wastes are considered toxic and must be managed as hazardous waste.[4][5] Do not contaminate water, food, or feed during the disposal process.[2][6]

  • Collection and Storage of Waste:

    • Collect all this compound waste, including excess or unused product and residues, in suitable, closed, and clearly labeled containers.[1]

    • Store these containers in a cool, dry, and well-ventilated location, segregated from incompatible materials.[1][2] Ensure the storage area is locked to prevent unauthorized access.[1]

  • Spill Management:

    • For spills, avoid creating dust.[2]

    • Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[4][7]

    • Sweep, scoop, or shovel the spilled material and absorbent into a suitable closed container for disposal.[2]

    • Use spark-proof tools to prevent ignition sources.[1]

  • Selecting a Disposal Method:

    • The primary recommended method is to use a licensed hazardous waste disposal company. This compound waste can be taken to a licensed chemical destruction plant or an approved waste disposal facility.[1][6]

    • Controlled incineration with flue gas scrubbing is another acceptable method for disposal.[1]

    • Crucially, do not discharge this compound waste into sewer systems or waterways. [1][6]

  • Consulting Authorities:

    • If disposal instructions are unclear, it is imperative to contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[2][4]

Container-Specific Disposal Procedures

The method for disposing of containers depends on their type and whether they are refillable.

  • Non-Refillable Containers (e.g., bags, plastic jugs, foil packages):

    • Ensure the container is completely empty.[6]

    • Triple rinse the container (or the equivalent).[1] Pour the rinsate into the application equipment or a collection system for proper disposal as pesticide waste.[6]

    • Once cleaned, the container can be offered for recycling or reconditioning.[1]

    • If recycling is not an option, puncture the container to render it unusable for other purposes.[1]

    • Dispose of the punctured container in a sanitary landfill, or by incineration if permitted by state and local regulations.[1][4][6] If burning is allowed, stay out of the smoke.[4][6]

  • Refillable Containers (e.g., totes, drums):

    • These containers should only be refilled with this compound pesticide.[6]

    • The responsibility for cleaning the container before final disposal lies with the person disposing of it.[6]

    • To clean, follow the triple rinse procedure described above, agitating vigorously.[6]

    • After proper cleaning, the container can be offered for recycling or disposed of in a sanitary landfill as approved by state and local authorities.[6]

  • Laboratory and Home Use Containers:

    • For partially filled containers from a laboratory or home setting, contact your local solid waste agency for disposal instructions.[8]

    • Never pour unused this compound down any indoor or outdoor drain. [8]

    • Empty containers can be securely wrapped in several layers of newspaper and discarded in the trash.[8]

Data Presentation

DOT Transportation Regulations for This compound-Methyl (B132596)

The following table summarizes the US Department of Transportation (DOT) regulations for shipping solid this compound-methyl waste.[2]

Container WeightDOT Regulation StatusShipping Classification
< 14 poundsNot RegulatedN/A
≥ 14 pounds and < 882 poundsRegulatedUN 3077, Environmentally Hazardous Substance, Solid, N.O.S (this compound-methyl), 9, III
≥ 882 poundsRegulatedUN 3077, Environmentally Hazardous Substance, Solid, N.O.S (this compound-methyl), 9, III, RQ

Experimental Protocols

The information presented in this guide is based on safety data sheets and official disposal guidelines. These documents do not contain experimental research protocols. Researchers should consult peer-reviewed scientific literature for methodologies related to this compound studies.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound and its containers.

Thiophanate_Disposal_Workflow start Identify this compound Waste Type waste_product Unused/Excess Product, Residue, or Spill Material start->waste_product empty_container Empty Container start->empty_container collect_waste Collect in a suitable, closed, labeled container waste_product->collect_waste container_type Determine Container Type empty_container->container_type store_waste Store securely in a cool, dry, ventilated area collect_waste->store_waste dispose_waste Dispose as Hazardous Waste via: - Licensed Disposal Company - Controlled Incineration store_waste->dispose_waste contact_authorities Unsure of local rules? Contact State/EPA Agency store_waste->contact_authorities non_refillable Non-Refillable container_type->non_refillable Non-Refillable refillable Refillable container_type->refillable Refillable triple_rinse Triple Rinse (or equivalent) Collect rinsate as waste non_refillable->triple_rinse clean_refillable Clean container per guidelines Collect rinsate as waste refillable->clean_refillable recycle_recondition Offer for Recycling or Reconditioning triple_rinse->recycle_recondition puncture_landfill Puncture and Dispose in Sanitary Landfill triple_rinse->puncture_landfill recycle_landfill_refill Offer for Recycling or Dispose in Sanitary Landfill clean_refillable->recycle_landfill_refill

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Thiophanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiophanate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound-methyl is classified as a hazardous substance. It is harmful if inhaled and may cause an allergic skin reaction.[1][2] It is also suspected of causing genetic defects and cancer.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[4][5][6]To prevent skin contact and absorption.[7] Leather or fabric gloves are unsuitable as they can absorb the chemical.[8]
Eye Protection Safety goggles or a face shield.[3][8]To protect against splashes and dust that can cause moderate eye irritation.[4][6][7][9]
Respiratory Protection A respirator is recommended, especially in poorly ventilated areas or when dust may be generated.[3][10]To prevent inhalation of harmful dust or spray mist.[1][7]
Protective Clothing Long-sleeved shirt, long pants, and chemical-resistant footwear plus socks.[4] For mixing, loading, or dipping applications, coveralls and a chemical-resistant apron are also required.[4][9]To minimize skin exposure.[11]
Quantitative Hazard Data

The following table summarizes key toxicological data for this compound-methyl.

MetricValueSpecies
Oral LD506,640 mg/kgRat
Dermal LD50> 10,000 mg/kgRabbit
Inhalative LC50/4 h1.7 mg/lRat

Source:[1]

Operational Plan: Safe Handling Protocol in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling and using this compound.

1. Preparation and Precautionary Measures

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[5][11]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and that all equipment is clean.[8]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[12]

2. Weighing and Solution Preparation

  • Weighing: When weighing the solid form of this compound, do so carefully to avoid generating dust.[11][13]

  • Mixing: To prepare a solution, fill a container with 1/2 to 3/4 of the required amount of water, begin agitation, and then slowly add the this compound.[4][6] Add the remaining water while continuing to agitate.[4][6]

3. Application and Use

  • Handling: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the handling area.[3]

  • Spills: In the event of a minor spill, sweep up the spillage, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[13] For major spills, evacuate the area and alert emergency responders.[13]

4. Post-Handling Procedures

  • Decontamination: After handling, wash hands thoroughly with soap and water before eating, drinking, or using the toilet.[4][6][7]

  • PPE Removal: Remove PPE immediately after handling.[6][7] Wash the outside of gloves before removing them.[6][7]

  • Clothing: If clothing becomes contaminated, remove it immediately, wash thoroughly, and change into clean clothing.[7] Keep and wash contaminated PPE separately from other laundry.[6][7]

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

First-Aid and Emergency Procedures

Immediate response is critical in case of exposure.

Exposure RouteFirst-Aid Instructions
Skin Contact Immediately take off contaminated clothing.[7] Rinse skin immediately with plenty of soap and water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[7]
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7] Call a poison control center or doctor for treatment advice.[7]
Inhalation Move the person to fresh air.[7] If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[7] Call a poison control center or doctor for further treatment advice.[7]
Ingestion Call a poison control center or doctor immediately for treatment advice.[4][7] Have the person sip a glass of water if able to swallow.[4][7] Do not induce vomiting unless told to do so by a poison control center or doctor.[4][7]

In case of a medical emergency, have the product container or label with you when calling a poison control center or doctor.[7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

Storage of Waste

  • Store waste in a designated, locked, and suitable closed container.[11][14]

  • Do not contaminate water, food, or feed by storage or disposal.[7][12][15]

Disposal of Unused Product and Contaminated Materials

  • Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[7]

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[11] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

  • If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[7]

Container Disposal

  • Non-refillable containers: Do not reuse or refill.[12] Triple rinse the container (or equivalent) promptly after emptying.[12] The empty container may then be offered for recycling or disposed of in a sanitary landfill, or by incineration if allowed by state and local authorities.[7][15]

  • Refillable containers: These should only be refilled with the pesticide.[12]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.